N-Ethylidene-2-methylpropan-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-7-6(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVBCVQKDPOMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7020-80-6 | |
| Record name | (E)-N-t-Butyl acetaldimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007020806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7020-80-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
"synthesis of N-Ethylidene-2-methylpropan-2-amine from tert-butylamine and acetaldehyde"
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-Ethylidene-2-methylpropan-2-amine, an imine of significant interest in synthetic organic chemistry. The synthesis is achieved through the condensation reaction of tert-butylamine and acetaldehyde. This document will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, discuss methods for product characterization, and outline the critical safety considerations required for the handling of the involved reagents and product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Significance
This compound, also known as N-tert-butylethanimine, belongs to the class of organic compounds known as imines or Schiff bases.[1] These compounds are characterized by a carbon-nitrogen double bond and are pivotal intermediates in a myriad of organic transformations. The synthesis of this particular imine is a classic example of nucleophilic addition to a carbonyl group, a fundamental reaction in organic chemistry.[2][3] The bulky tert-butyl group in this compound can impart unique steric and electronic properties, making it a valuable building block in the synthesis of more complex molecules, including nitrogen-containing heterocycles and chiral amines.
Reaction Mechanism: The Formation of an Imine
The synthesis of this compound from tert-butylamine and acetaldehyde proceeds via a nucleophilic addition-elimination mechanism.[2][4] The reaction is typically acid-catalyzed, which enhances the electrophilicity of the acetaldehyde carbonyl carbon.[3][5]
The mechanism can be delineated into the following key steps:
-
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the acetaldehyde carbonyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]
-
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of the protonated acetaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[2]
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine, forming a better leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.[2]
-
Deprotonation: A base (such as another molecule of the amine or the solvent) removes a proton from the nitrogen atom of the iminium ion to yield the final imine product, this compound, and regenerate the acid catalyst.[4]
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| tert-Butylamine | Reagent grade, ≥99% |
| Acetaldehyde | Reagent grade, ≥99.5% |
| Anhydrous Magnesium Sulfate | Reagent grade |
| Diethyl Ether (anhydrous) | Reagent grade |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Condenser | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Distillation apparatus |
Step-by-Step Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The entire apparatus should be dried in an oven and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
-
Charging the Flask: The flask is charged with tert-butylamine (e.g., 0.5 mol) and a suitable anhydrous solvent such as diethyl ether (100 mL). The flask is then cooled in an ice bath to 0-5 °C with gentle stirring.
-
Addition of Acetaldehyde: Acetaldehyde (e.g., 0.55 mol, a slight excess) is added dropwise to the stirred solution of tert-butylamine via the dropping funnel over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition. The formation of the imine is an exothermic process.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours to ensure the reaction goes to completion.
-
Drying and Work-up: Anhydrous magnesium sulfate is added to the reaction mixture to remove the water formed during the reaction. The mixture is stirred for another 30 minutes.
-
Filtration: The drying agent is removed by gravity filtration or vacuum filtration. The solid is washed with a small amount of anhydrous diethyl ether to recover any entrained product.
-
Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound. The boiling point of the product is approximately 121.7 °C at 760 mmHg.[6]
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Property | Value |
| Molecular Formula | C6H13N[6] |
| Molecular Weight | 99.17 g/mol [1] |
| Appearance | Colorless liquid[6] |
| Boiling Point | 121.7 °C at 760 mmHg[6] |
| Density | 0.73 g/cm³[6] |
| Refractive Index | 1.403[6] |
Further characterization can be achieved through spectroscopic methods:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=N stretching vibration in the range of 1690-1640 cm⁻¹. The absence of a broad N-H stretch (from the starting amine) and a C=O stretch (from the starting aldehyde) would indicate the completion of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide distinct signals corresponding to the ethylidene and tert-butyl protons. The quartet and doublet for the ethylidene group and a singlet for the tert-butyl group are expected.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the C=N carbon in the downfield region (typically 160-170 ppm).
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
Safety and Handling
Both tert-butylamine and acetaldehyde are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8]
-
tert-Butylamine: It is a flammable liquid and vapor.[7] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9]
-
Acetaldehyde: It is an extremely flammable liquid and vapor.[8] It is harmful if swallowed and is suspected of causing genetic defects and cancer.[8] It causes serious eye irritation. All sources of ignition should be eliminated when handling acetaldehyde.[8]
-
This compound: The product is also expected to be flammable.[6] It is important to avoid contact with skin and eyes and to handle it in a well-ventilated area.[10]
A thorough risk assessment should be conducted before commencing any experimental work.[11] Emergency procedures, including the location of safety showers and eyewash stations, should be known.[10]
Conclusion
The synthesis of this compound from tert-butylamine and acetaldehyde is a straightforward and illustrative example of imine formation. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol with stringent safety measures, this valuable synthetic intermediate can be prepared in high purity. The methodologies and data presented in this guide serve as a reliable resource for researchers and professionals in the chemical sciences.
References
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ChemBK. (2024, April 10). N-ETHYLIDENE TERT-BUTYLAMINE. Retrieved from [Link]
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Organic Syntheses. tert-BUTYLAMINE. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of an Advanced Intermediate En Route to the Mitomycin Natural Products. Retrieved from [Link]
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PubChem. N-[(E)-ethylideneamino]-2-methylpropan-2-amine. Retrieved from [Link]
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NC State University Libraries. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Retrieved from [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
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Master Organic Chemistry. (2022, March 7). Imines – Their Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
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YouTube. (2020, March 20). imine preparation & formation mechanism. Retrieved from [Link]
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Loba Chemie. tert-BUTYLAMINE FOR SYNTHESIS. Retrieved from [Link]
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PubMed. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Retrieved from [Link]
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Khan Academy. Formation of imines and enamines. Retrieved from [Link]
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New Jersey Department of Health. Hazard Summary: tert-BUTYLAMINE. Retrieved from [Link]
-
ResearchGate. 2-Methyl-N-[(E)-4-nitrobenzylidene]propan-2-amine. Retrieved from [Link]
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ResearchGate. (2025, August 9). Asymmetric synthesis of amines using tert-butanesulfinamide. Retrieved from [Link]
-
YouTube. (2017, February 28). Imine Formation from an Aldehyde and Primary Amine in Organic Chemistry. Retrieved from [Link]
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PubChem. N-Ethyl-N-methylpropan-2-amine. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Acetaldehyde. Retrieved from [Link]
-
PubChem. 2-methyl-N-(1-methylethylidene)propan-2-amine. Retrieved from [Link]
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PubChem. N-Ethyl-N-methyl-2-propen-1-amine. Retrieved from [Link]
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"N-Ethylidene-2-methylpropan-2-amine formation mechanism"
An In-Depth Technical Guide to the Formation Mechanism of N-Ethylidene-2-methylpropan-2-amine
This guide provides a comprehensive examination of the formation mechanism of this compound, an imine synthesized from the reaction of acetaldehyde and tert-butylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying principles of imine formation, the causality behind experimental conditions, and a practical synthesis protocol.
Introduction: The Significance of Imine Formation
The formation of this compound (also known as N-tert-butylethanimine) is a classic example of imine synthesis, a fundamental transformation in organic chemistry.[1] Imines, characterized by a carbon-nitrogen double bond (C=N), are pivotal intermediates in numerous synthetic pathways, including the synthesis of secondary amines, nitrogen-containing heterocycles, and various biologically active molecules.[2][3][4]
The reaction proceeds via the condensation of an aldehyde (acetaldehyde) with a primary amine (tert-butylamine), involving a two-stage process: nucleophilic addition followed by dehydration.[5][6] Understanding this mechanism is crucial for controlling reaction outcomes, optimizing yields, and applying this chemistry to more complex molecular architectures.
The Core Reaction Mechanism: A Step-by-Step Analysis
The formation of the imine is a reversible, acid-catalyzed process.[7] The mechanism can be dissected into two distinct phases: the initial formation of a carbinolamine intermediate and its subsequent dehydration to yield the final imine product.
Phase I: Nucleophilic Addition and Carbinolamine Formation
This initial phase involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the partially positive carbonyl carbon of acetaldehyde. This breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen. This can occur via an intermolecular process involving the solvent or another amine molecule. The result is a neutral tetrahedral intermediate known as a carbinolamine (or hemiaminal).[6] This intermediate is generally unstable and exists in equilibrium with the starting materials.
Phase II: Acid-Catalyzed Dehydration
The second phase is the rate-determining step and involves the elimination of a water molecule to form the C=N double bond. This step is significantly accelerated by an acid catalyst.[8]
-
Protonation of the Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst (H-A). This is a critical step, as it converts the hydroxyl group, a poor leaving group, into a water molecule, which is an excellent leaving group.[6]
-
Elimination of Water: The lone pair on the nitrogen atom helps to push out the water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion .
-
Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom, neutralizing the charge and forming the final imine product. This step also regenerates the acid catalyst, allowing it to participate in another reaction cycle.[6]
Visualization of the Formation Mechanism
The following diagram illustrates the complete, step-by-step reaction pathway from reactants to the final imine product.
Caption: Reaction mechanism for imine formation.
Scientific Integrity: Causality Behind Experimental Choices
The successful synthesis of an imine is not merely a matter of mixing reactants; it requires careful control of reaction conditions, grounded in the principles of the mechanism.
The Critical Role of pH Control
The rate of imine formation is highly dependent on the pH of the reaction medium, with an optimal range typically between 4.5 and 5.[7][9][10]
-
Excessively Acidic Conditions (Low pH): If the medium is too acidic, the primary amine, which is basic, will be almost entirely protonated to form an ammonium salt (R-NH₃⁺). This protonated form has no lone pair of electrons on the nitrogen and is therefore non-nucleophilic, effectively halting the first step of the reaction.[7][9]
-
Basic or Neutral Conditions (High pH): In a basic or neutral medium, the initial nucleophilic attack and carbinolamine formation can occur. However, there is an insufficient concentration of acid to effectively protonate the hydroxyl group of the carbinolamine.[7] Without this crucial activation step, the poor -OH leaving group cannot be eliminated, and the reaction stalls at the carbinolamine intermediate stage.
Therefore, a weakly acidic buffer or a catalytic amount of a non-nucleophilic acid is employed to maintain a delicate balance: ensuring a sufficient population of free amine for the nucleophilic attack while providing enough acid to catalyze the rate-limiting dehydration step.
Driving the Equilibrium: The Role of Water Removal
Imine formation is a reversible equilibrium reaction.[7] To achieve a high yield of the product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is almost universally accomplished by removing the water byproduct as it is formed.
-
Dehydrating Agents: A common laboratory-scale technique is the addition of a chemical dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or copper(II) sulfate (CuSO₄).[3][4] These salts sequester water, effectively removing it from the reaction mixture.
-
Azeotropic Distillation: For larger-scale reactions, a Dean-Stark apparatus is often used. The reaction is run in a solvent (like toluene) that forms a low-boiling azeotrope with water. The azeotrope distills out of the reaction, condenses, and collects in the side arm, where the denser water separates and can be removed, while the solvent returns to the reaction flask.
Experimental Protocol: Synthesis of this compound
This protocol describes a self-validating method for the synthesis of the target imine, incorporating principles discussed above to ensure a high yield.
Reactants and Reagents
| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Reactant 1 | tert-Butylamine | C₄H₁₁N | 73.14 | 44-46 |
| Reactant 2 | Acetaldehyde | C₂H₄O | 44.05 | 20.2 |
| Product | This compound | C₆H₁₃N | 99.17 | 89-91 |
| Solvent | Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 |
| Dehydrating Agent | Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | N/A |
Data sourced from PubChem and other chemical suppliers.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (7.31 g, 0.10 mol) and 100 mL of anhydrous dichloromethane.
-
Addition of Dehydrating Agent: Add anhydrous magnesium sulfate (18.0 g, 0.15 mol) to the solution. The MgSO₄ acts as a robust dehydrating agent, sequestering the water molecule produced during the condensation and driving the reaction equilibrium towards the product.
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 10 minutes to cool it to 0-5 °C. This is crucial because acetaldehyde is highly volatile (b.p. 20.2 °C), and cooling minimizes its evaporation.
-
Addition of Acetaldehyde: Slowly add acetaldehyde (4.41 g, 0.10 mol) to the stirred suspension dropwise over 15-20 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.
-
Monitoring: The reaction can be monitored by taking small aliquots, filtering them, and analyzing by Gas Chromatography (GC) to observe the disappearance of the starting materials and the appearance of the product peak.
-
Workup: Once the reaction is complete, remove the magnesium sulfate by vacuum filtration, washing the solid cake with a small amount of fresh dichloromethane (2 x 15 mL).
-
Purification: Combine the filtrate and washes. Remove the dichloromethane solvent using a rotary evaporator. The resulting crude liquid is this compound. If higher purity is required, the product can be purified by fractional distillation under atmospheric pressure.
Conclusion
The formation of this compound is a textbook illustration of imine synthesis, governed by the principles of nucleophilic addition and acid-catalyzed dehydration. For professionals in drug development and organic synthesis, a deep understanding of this mechanism is not merely academic; it is the foundation for manipulating reaction conditions to achieve desired outcomes. The judicious control of pH and the effective removal of water are the key experimental levers that allow chemists to drive this reversible reaction to completion, unlocking the synthetic potential of the versatile imine functional group.
References
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N-ethylideneethylamine Definition - Organic Chemistry Key Term . Fiveable. Available from: [Link]
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This compound . PubChem, National Center for Biotechnology Information. Available from: [Link]
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Making amines . Chemguide. Available from: [Link]
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N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles . Beilstein Journal of Organic Chemistry. Available from: [Link]
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Aldehydes and Ketones with Amines: Imine Formation Mechanism . JoVE. Available from: [Link]
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Asymmetric synthesis of amines using tert-butanesulfinamide . ResearchGate. Available from: [Link]
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Mendes, J. A., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles . Beilstein Journal of Organic Chemistry, 17, 1096–1140. Available from: [Link]
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Nucleophilic Addition of Amines- Imine and Enamine Formation . Chemistry LibreTexts. Available from: [Link]
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Imine formation . Chemistry LibreTexts. Available from: [Link]
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Imine formation . Lumen Learning. Available from: [Link]
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Imine Formation from an Aldehyde and Primary Amine in Organic Chemistry . YouTube. Available from: [Link]
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Detailed reaction mechanism for imine formation from an aldehyde and a primary amine . ResearchGate. Available from: [Link]
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"characterization of N-Ethylidene-2-methylpropan-2-amine using NMR and IR spectroscopy"
An In-Depth Technical Guide to the Spectroscopic Characterization of N-Ethylidene-2-methylpropan-2-amine
Abstract
Imines (or Schiff bases) are a pivotal class of compounds, serving as critical intermediates in organic synthesis and as core structural motifs in various biologically active molecules. Their unambiguous characterization is paramount for ensuring the integrity of subsequent research and development stages. This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of a representative aliphatic imine, this compound, utilizing Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. Beyond presenting protocols, this document delves into the causal logic behind spectral interpretation, offering a self-validating framework for researchers, scientists, and drug development professionals to confirm the synthesis and purity of imine-containing targets.
Introduction: The Analytical Imperative
This compound is a simple yet illustrative aliphatic imine, typically formed from the condensation reaction between acetaldehyde and tert-butylamine. The central analytical challenge is to confirm the formation of the characteristic carbon-nitrogen double bond (C=N) and to verify the complete consumption of the starting materials, particularly the primary amine. Spectroscopic techniques offer a non-destructive and highly informative approach to this challenge.
-
Infrared (IR) Spectroscopy serves as the first line of inquiry, providing rapid confirmation of the presence of the imine functional group and the absence of the N-H bond from the starting amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive structural map. ¹H NMR confirms the precise connectivity and relative number of protons, while ¹³C NMR elucidates the carbon framework of the molecule.
This guide will treat these techniques not as isolated steps, but as a cohesive, synergistic workflow that provides an unassailable confirmation of the molecular structure.
Molecular Structure and Spectroscopic Overview
To effectively interpret the spectra, we must first understand the distinct electronic environments within the this compound molecule.
Caption: Workflow for structural elucidation using ¹H NMR spectroscopy.
Predicted ¹H NMR Data Summary
| Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Rationale for Assignment |
| c | -C(CH ₃)₃ | ~1.1 | 9H | Singlet (s) | These nine protons are chemically equivalent due to rapid rotation around the C-C bonds. Being attached to an sp³ carbon and distant from the electronegative nitrogen, they are highly shielded and appear far upfield. The signal is a sharp singlet because there are no adjacent protons, and its large integration value makes it unmistakable. [1][2] |
| a | -CH=N-CH ₃ | ~1.9 | 3H | Doublet (d) | These protons are on a carbon adjacent to the C=N double bond. They are coupled to the single imine proton ('b'), resulting in a doublet according to the n+1 rule. Their chemical shift is downfield relative to a standard alkane due to the deshielding effect of the imine. |
| b | -CH =N-CH₃ | ~7.8 | 1H | Quartet (q) | This imine proton is directly attached to the sp² carbon of the C=N bond and is significantly deshielded by the electronegative nitrogen atom, pushing its signal far downfield. [3]It is coupled to the three protons of the adjacent methyl group ('a'), splitting the signal into a quartet (3+1=4). This signal is a hallmark of an aldimine. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon environments and their chemical nature (sp³, sp²), confirming the carbon backbone of the molecule.
Experimental Protocol
A higher sample concentration is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Sample Preparation: Prepare a more concentrated sample, typically 25-50 mg in 0.6 mL of CDCl₃.
-
Instrument Parameters (101 MHz for a 400 MHz ¹H instrument):
-
Pulse Program: Standard proton-decoupled pulse (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Interpretation of the ¹³C NMR Spectrum
The chemical shift of each carbon signal is highly indicative of its local electronic environment.
Predicted ¹³C NMR Data Summary
| Assignment | Predicted δ (ppm) | Rationale for Assignment |
| -N=CH-C H₃ | ~18 | Standard sp³ carbon chemical shift for a methyl group adjacent to a double bond. |
| -C(C H₃)₃ | ~29 | The three equivalent methyl carbons of the tert-butyl group are shielded and appear in the typical alkane region. [2] |
| -C (CH₃)₃ | ~55 | This quaternary sp³ carbon is directly attached to the electronegative nitrogen, which deshields it and shifts it downfield relative to the methyl carbons attached to it. |
| -C H=N- | ~165 | This is the key signal. The sp² hybridized imine carbon is significantly deshielded by both the double bond and its direct attachment to nitrogen, placing it far downfield in a region characteristic of imines. |
A Self-Validating Analytical Framework
The true power of this characterization lies in the synergy of the techniques. No single spectrum provides absolute proof, but together they form a logical, self-validating system.
Caption: The logical workflow from synthesis to unambiguous structural confirmation.
This framework demonstrates trustworthiness:
-
IR confirms the functional group transformation.
-
¹H NMR confirms the proton count and connectivity, proving the specific arrangement of atoms.
-
¹³C NMR confirms the carbon skeleton, including the critical downfield imine carbon.
Conclusion
The characterization of this compound is a straightforward process when approached with a systematic, multi-technique methodology. IR spectroscopy provides a rapid and effective screen for the desired functional group transformation. Subsequently, ¹H and ¹³C NMR spectroscopy deliver an exhaustive and detailed picture of the molecular architecture. By cross-validating the data from these distinct yet complementary techniques, researchers can achieve an exceptionally high degree of confidence in the identity, structure, and purity of their synthesized imine, ensuring the integrity of their scientific endeavors.
References
- Vertex AI Search. (2024). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC.
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An In-depth Technical Guide to the Physical and Chemical Properties of N-tert-butylethanimine
Introduction
N-tert-butylethanimine, systematically known as N-ethylidene-tert-butylamine, is an aliphatic imine of significant interest in synthetic organic chemistry. Its utility stems from the versatile reactivity of the carbon-nitrogen double bond, which serves as a key building block for the synthesis of more complex nitrogen-containing molecules. The sterically demanding tert-butyl group often imparts unique selectivity in chemical transformations, making this compound a valuable tool for researchers in pharmaceuticals and materials science. This guide provides a comprehensive overview of the known physical and chemical properties of N-tert-butylethanimine, outlines protocols for its synthesis and characterization, and discusses its reactivity and handling. Due to the limited availability of direct experimental data in peer-reviewed literature, some properties are inferred from closely related analogues and established chemical principles.
Physicochemical Properties
The physical and chemical characteristics of N-tert-butylethanimine are summarized below. These values are compiled from available chemical databases and should be considered as reference points for further experimental verification.
| Property | Value | Reference(s) |
| CAS Number | 7020-80-6 | [1] |
| Molecular Formula | C₆H₁₃N | [1] |
| Molar Mass | 99.17 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 121.7 °C at 760 mmHg | [1] |
| Density | 0.73 g/cm³ | [1] |
| Flash Point | 18.4 °C | [1] |
| Vapor Pressure | 17.3 mmHg at 25 °C | [1] |
| Refractive Index | 1.403 | [1] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis of N-tert-butylethanimine
N-tert-butylethanimine is typically synthesized via a condensation reaction between acetaldehyde and tert-butylamine. This reaction is often catalyzed by an acid and requires the removal of water to drive the equilibrium towards the imine product.
General Experimental Protocol: Acid-Catalyzed Imine Formation
The following protocol is a generalized representation of a common method for imine synthesis and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add tert-butylamine (1.0 equivalent) and a suitable solvent such as toluene or dichloromethane.
-
Addition of Aldehyde : Cool the solution in an ice bath and slowly add acetaldehyde (1.1 equivalents).
-
Catalyst Addition : Add a catalytic amount of a dehydrating agent or Lewis acid, such as anhydrous magnesium sulfate or a catalytic amount of p-toluenesulfonic acid.
-
Reaction : Allow the mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the dehydrating agent. The solvent can be removed under reduced pressure.
-
Purification : The crude product can be purified by distillation to yield pure N-tert-butylethanimine.
Caption: Experimental Workflow for Synthesis and Characterization.
Conclusion
N-tert-butylethanimine is a valuable reagent in organic synthesis with a rich, albeit not extensively documented, chemical profile. This guide consolidates the available data on its physical properties and provides a framework for its synthesis, characterization, and safe handling based on established principles of imine chemistry. Further experimental investigation is warranted to fully elucidate the spectroscopic and toxicological properties of this compound, which will undoubtedly expand its utility in the development of novel chemical entities.
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An In-depth Technical Guide to the Hydrolysis and Stability of N-Ethylidene-2-methylpropan-2-amine
This technical guide provides a comprehensive overview of the chemical stability and hydrolysis of N-Ethylidene-2-methylpropan-2-amine, an aliphatic imine of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth theoretical insights and practical experimental protocols.
Introduction: The Significance of Imine Lability
Imines, or Schiff bases, are characterized by a carbon-nitrogen double bond and serve as crucial intermediates in a vast array of chemical transformations.[1] Their prevalence in biochemical pathways and their utility as dynamic covalent bonds in materials science underscore the importance of understanding their stability. This compound (also known as N-tert-butylethanimine) is a representative aliphatic imine. Its stability is a critical parameter, as imines are generally susceptible to hydrolysis, reverting to their constituent aldehyde and amine.[2][3] This reversible nature is both a key feature for their application in dynamic covalent chemistry and a challenge for their use as stable synthons.
This guide will delve into the mechanistic underpinnings of this compound hydrolysis, the factors governing its stability, and detailed methodologies for the kinetic analysis of its degradation.
Chemical Profile of this compound
This compound is formed from the condensation of acetaldehyde and tert-butylamine. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-tert-butylethanimine | [4] |
| Synonyms | This compound, N-Ethylidene tert-butylamine | [4] |
| CAS Number | 7020-80-6 | [4][5] |
| Molecular Formula | C₆H₁₃N | [4][5] |
| Molecular Weight | 99.17 g/mol | [4] |
| Appearance | Solid | [5] |
Below is a diagram illustrating the structure of this compound and its hydrolysis products, acetaldehyde and tert-butylamine.
Caption: Acid-catalyzed hydrolysis of an imine.
Base-Catalyzed Hydrolysis
While less common, imine hydrolysis can also occur under basic conditions. The mechanism involves the direct attack of a hydroxide ion on the imine carbon. This process is generally slower than acid-catalyzed hydrolysis.
Factors Influencing the Stability of this compound
The stability of an imine is influenced by several structural and environmental factors. For this compound, the following are particularly relevant:
-
Steric Hindrance: The bulky tert-butyl group on the nitrogen atom provides significant steric hindrance around the C=N double bond. This bulkiness can shield the imine carbon from nucleophilic attack by water, thereby increasing the stability of the molecule compared to imines with less bulky substituents.
-
Electronic Effects: The alkyl groups (ethylidene and tert-butyl) are electron-donating. This increases the electron density at the imine carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack.
-
pH of the Medium: As discussed, the rate of hydrolysis is highly dependent on the pH. In acidic solutions, the hydrolysis of this compound will be significantly accelerated. Conversely, in neutral or basic media, the imine will exhibit greater stability.
-
Temperature: Like most chemical reactions, the rate of imine hydrolysis increases with temperature. For long-term storage and handling, maintaining low temperatures is crucial for preserving the integrity of the compound.
Experimental Protocols for Stability and Hydrolysis Studies
A thorough understanding of the stability of this compound requires robust experimental protocols. The following sections provide detailed methodologies for synthesizing the imine and for conducting kinetic analysis of its hydrolysis.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of acetaldehyde and tert-butylamine.
Materials:
-
Acetaldehyde
-
tert-Butylamine
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add tert-butylamine (1.0 equivalent) dissolved in the anhydrous solvent.
-
Cool the flask in an ice bath.
-
Slowly add acetaldehyde (1.1 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Add anhydrous magnesium sulfate to the reaction mixture to remove the water formed during the reaction.
-
Stir for an additional 30 minutes.
-
Filter the reaction mixture to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation if necessary.
Kinetic Analysis of Hydrolysis by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a convenient method for monitoring the hydrolysis of imines, provided there is a sufficient difference in the UV-Vis absorbance spectra of the imine and its hydrolysis products.
Instrumentation:
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).
-
Prepare a series of buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
For each kinetic run, add a small aliquot of the imine stock solution to a cuvette containing the buffer solution, pre-equilibrated at the desired temperature.
-
Immediately begin monitoring the change in absorbance at a wavelength where the imine absorbs maximally and the products have minimal absorbance.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.
Illustrative Hydrolysis Data:
The following table presents hypothetical, yet realistic, hydrolysis rate data for this compound under different conditions to illustrate the expected trends.
| pH | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, s) |
| 4.0 | 25 | 1.5 x 10⁻³ | 462 |
| 7.0 | 25 | 2.0 x 10⁻⁵ | 34657 |
| 9.0 | 25 | 5.0 x 10⁻⁶ | 138629 |
| 4.0 | 37 | 4.5 x 10⁻³ | 154 |
Kinetic Analysis of Hydrolysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique for monitoring the hydrolysis of imines as it allows for the simultaneous observation of the disappearance of the imine and the appearance of the aldehyde and amine products.
Instrumentation:
-
NMR Spectrometer
Procedure:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., D₂O with a co-solvent like acetonitrile-d₃ if solubility is an issue).
-
Adjust the pD of the solution using DCl or NaOD.
-
Acquire a ¹H NMR spectrum at time zero.
-
Acquire subsequent spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton of the imine (e.g., the CH=N proton) and a characteristic proton of one of the products (e.g., the aldehydic proton of acetaldehyde).
-
The concentration of the imine at each time point can be determined from the relative integrals of the signals.
-
Plot the natural logarithm of the imine concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).
Caption: Workflow for kinetic analysis of imine hydrolysis by ¹H NMR.
Conclusion
This compound, as a sterically hindered aliphatic imine, exhibits a degree of stability that is highly dependent on environmental conditions, particularly pH and temperature. A thorough understanding of its hydrolysis kinetics is essential for its effective utilization in organic synthesis and for the development of novel therapeutics and materials. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the stability of this and other imine-containing molecules. By carefully controlling the reaction conditions, the lability of the imine bond can be harnessed to achieve desired chemical outcomes.
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Richard, J. P., Amyes, T. L., & O'Donoghue, A. C. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). National Institutes of Health. [Link]
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Aprahamian, I., et al. The stability of imine-containing dynamicr[2]otaxanes to hydrolysis. RSC Publishing. [Link]
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A Technical Guide to N-Ethylidene-2-methylpropan-2-amine (CAS: 7020-80-6): Properties, Synthesis, and Handling
This document provides an in-depth technical overview of N-Ethylidene-2-methylpropan-2-amine, a versatile imine intermediate crucial in various synthetic applications. Intended for researchers, chemists, and drug development professionals, this guide synthesizes core chemical data, proven experimental protocols, and critical safety insights to facilitate its effective and safe utilization in a laboratory setting.
Core Identification and Nomenclature
This compound, registered under CAS number 7020-80-6, is an aldimine, a class of compounds also known as Schiff bases.[1] It is formed from the condensation of a primary amine, tert-butylamine, and an aldehyde, acetaldehyde.[2] This structure imparts specific reactivity, primarily centered around the carbon-nitrogen double bond (C=N).
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 7020-80-6 | [3] |
| Molecular Formula | C₆H₁₃N | [3][4][5] |
| Molecular Weight | 99.17 g/mol | [3][6] |
| IUPAC Name | N-tert-butylethanimine | [4][6] |
| Canonical SMILES | CC=NC(C)(C)C | [4][6] |
| InChIKey | RPVBCVQKDPOMII-UHFFFAOYSA-N |[3][4] |
The compound is known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs.
Table 2: Common Synonyms
| Synonym |
|---|
| N-Ethylidene t-butylamine |
| t-Butylethylideneamine |
| Acetaldehyde tert-butylimine |
| (E) N-t-Butyl acetaldimine |
| N-(Ethylidene)-2-methyl-2-propanamine |
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical properties of this imine are critical for its handling, purification, and use in reactions. It is a volatile and combustible liquid with a characteristic odor.
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 121.7 °C (at 760 mmHg) | [4] |
| Density | 0.73 g/cm³ | [4] |
| Flash Point | 18.4 °C | [4] |
| Physical Form | Liquid / Solid | [4][5] |
| Solubility | Soluble in most organic solvents |[2] |
Note: While typically a liquid, one supplier lists it as a solid, which may reflect a specific high-purity grade or polymorphism at different temperatures.[5]
Synthesis and Reactivity
Synthesis Protocol: Condensation Reaction
The standard synthesis of this compound is a direct condensation reaction, a cornerstone of imine chemistry.[1] The protocol's success hinges on controlling the reaction conditions to favor the formation of the imine and removal of the water byproduct.
Caption: General workflow for the synthesis of the target imine.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1.0 equivalent of tert-butylamine. Cool the flask in an ice-water bath.
-
Rationale: The reaction is exothermic. Initial cooling prevents uncontrolled temperature spikes and potential side reactions.
-
-
Reactant Addition: Slowly add 1.0 equivalent of freshly distilled acetaldehyde to the stirred tert-butylamine via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C.
-
Rationale: Acetaldehyde is prone to self-condensation (aldol reaction). Using freshly distilled reactant and adding it slowly at low temperatures minimizes this side reaction and ensures high purity of the resulting imine.[2]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up & Purification: The product can often be used directly. For higher purity, it can be distilled under atmospheric or reduced pressure. The use of a drying agent (e.g., anhydrous MgSO₄) before distillation is recommended to remove residual water.
-
Expertise Note: Due to the compound's high sensitivity to hydrolysis, all glassware must be scrupulously dried, and the reaction should ideally be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Core Reactivity and Mechanistic Considerations
The defining characteristic of this compound is the electrophilic carbon of the C=N bond and the compound's susceptibility to hydrolysis.
-
Hydrolysis: This is the reverse of the formation reaction. In the presence of water, particularly under acidic or basic catalysis, the imine readily hydrolyzes back to acetaldehyde and tert-butylamine.[1][2] This reactivity necessitates stringent anhydrous storage and handling conditions.[2]
-
Synthetic Utility: As a Schiff base, it serves as a valuable intermediate. The imine functionality can be reduced to form the corresponding secondary amine, or it can act as a substrate in nucleophilic addition reactions. It has been noted for its potential use in biomimetic ring expansion strategies in the synthesis of natural products.[2]
Spectroscopic Characterization
Confirmation of the successful synthesis and purity of this compound is achieved through a combination of standard spectroscopic techniques.
Table 4: Expected Spectroscopic Data
| Technique | Key Feature | Expected Result |
|---|---|---|
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 99. The odd mass is consistent with the Nitrogen Rule for a compound containing a single nitrogen atom.[8] |
| α-Cleavage | A prominent fragment from cleavage adjacent to the nitrogen. | |
| IR Spectroscopy | C=N Stretch | A moderate to strong absorption around 1650-1670 cm⁻¹. |
| Absence of signals | No broad O-H stretch (~3300 cm⁻¹), no N-H stretch (~3300-3400 cm⁻¹), and no C=O stretch (~1715 cm⁻¹).[9] | |
| ¹H NMR | tert-Butyl Protons | Singlet, 9H, ~1.2 ppm. |
| Ethylidene CH₃ | Doublet, 3H, ~1.8-2.0 ppm. | |
| Ethylidene CH | Quartet, 1H, ~7.5-8.0 ppm. | |
| ¹³C NMR | C=N Carbon | Signal in the range of 160-170 ppm. |
| | tert-Butyl Carbons | Two signals: quaternary C (~50-60 ppm) and methyl C (~25-30 ppm). |
Note: NMR chemical shifts are approximate and can vary based on the solvent used.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling to mitigate risks.
Hazard Profile
Based on available Safety Data Sheets (SDS), the compound presents multiple hazards:
-
Physical Hazard: Combustible liquid (H227).
-
Health Hazards:
Safe Handling Protocol
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2]
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.
Storage
Proper storage is paramount to maintaining the compound's integrity and ensuring safety.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[2]
-
Temperature: Keep in a refrigerator.[2]
-
Compatibility: Store away from water, acids, and oxidizing agents.
Conclusion
This compound is a foundational building block in organic synthesis, characterized by the reactivity of its imine bond. Its successful application is directly dependent on a thorough understanding of its properties, a precise synthesis protocol that minimizes side reactions, and a strict adherence to anhydrous and safe handling procedures. This guide provides the necessary technical framework for researchers to confidently and safely incorporate this versatile reagent into their synthetic workflows.
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An In-depth Technical Guide to N-Ethylidene-2-methylpropan-2-amine: Synthesis, Characterization, and Applications in Modern Organic Chemistry
Abstract
N-Ethylidene-2-methylpropan-2-amine, also known as N-tert-butylethanimine, is a sterically hindered imine with significant potential in synthetic organic chemistry. Its unique structural features, particularly the tert-butyl group, offer considerable steric influence, making it a valuable reagent and building block in stereoselective reactions. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and explores its applications, drawing parallels with analogous chiral auxiliaries. Detailed experimental protocols, safety considerations, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile compound.
Introduction: The Synthetic Utility of Sterically Hindered Imines
Imines, or Schiff bases, are a cornerstone of organic synthesis, participating in a myriad of transformations to construct carbon-nitrogen bonds. The incorporation of a sterically demanding substituent, such as a tert-butyl group, adjacent to the imine nitrogen atom, as seen in this compound, imparts unique reactivity and selectivity. This steric hindrance can effectively shield one face of the imine, directing the approach of nucleophiles to the opposite face. This principle is the foundation of many asymmetric syntheses, where controlling the three-dimensional arrangement of atoms is paramount, particularly in the development of chiral pharmaceuticals. This guide will delve into the specifics of this compound, a molecule of growing interest for its potential applications in stereocontrolled synthesis.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 99.17 g/mol | [1] |
| Molecular Formula | C₆H₁₃N | [1] |
| CAS Number | 7020-80-6 | [1] |
| IUPAC Name | N-tert-butylethanimine | [1] |
| Synonyms | This compound, N-Ethylidene tert-butylamine | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The expected spectroscopic data for this compound are detailed below.
2.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, the following signals are anticipated in its ¹H and ¹³C NMR spectra.[3][4]
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| tert-Butyl Protons | ~1.2 | Singlet | 9H | -C(CH₃)₃ |
| Methyl Protons | ~1.9 | Doublet | 3H | =CH-CH₃ |
| Methine Proton | ~7.5 | Quartet | 1H | N=CH- |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| tert-Butyl Methyl Carbons | ~28 | -C(CH₃)₃ |
| tert-Butyl Quaternary Carbon | ~55 | -C(CH₃)₃ |
| Methyl Carbon | ~18 | =CH-CH₃ |
| Methine Carbon | ~165 | N=CH- |
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a characteristic strong absorption band for the C=N (imine) stretch.[5]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=N Stretch | 1650 - 1690 |
| C-H Stretch (sp³ and sp²) | 2850 - 3000 |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 99. A prominent fragment would be the loss of a methyl group from the tert-butyl substituent, resulting in a peak at m/z = 84. The base peak is often observed at m/z = 58, corresponding to the stable tert-butyl cation.[6][7][8]
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the condensation reaction of tert-butylamine and acetaldehyde. This reaction is an equilibrium process, and to drive it towards the product, the removal of water is essential.[9]
Reaction Mechanism
The synthesis proceeds through a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by an acid-catalyzed dehydration to yield the imine.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for imine synthesis.[9]
Materials:
-
tert-Butylamine (≥99.0%)[10]
-
Acetaldehyde (≥99.5%)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add tert-butylamine (1.0 eq) and anhydrous diethyl ether or DCM.
-
Addition of Aldehyde: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.05 eq) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Dehydration: After the addition is complete, add anhydrous magnesium sulfate (1.5 eq) or activated 4Å molecular sieves to the reaction mixture.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification:
-
Filter the reaction mixture to remove the drying agent.
-
Wash the filter cake with a small amount of the anhydrous solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
-
Self-Validation and Causality: The use of an inert atmosphere is crucial to prevent the reaction of acetaldehyde with atmospheric oxygen. The slow, dropwise addition at low temperature controls the exothermic nature of the reaction. The addition of a dehydrating agent is the key step to drive the equilibrium towards the imine product. Purification by distillation is effective due to the likely difference in boiling points between the product and any unreacted starting materials or byproducts.
Applications in Asymmetric Synthesis
The true value of this compound lies in its potential as a precursor to chiral auxiliaries and its direct use in stereoselective transformations. The sterically demanding tert-butyl group plays a pivotal role in directing the stereochemical outcome of reactions.
Analogy to N-tert-Butanesulfinyl Imines: A Paradigm for Stereocontrol
A powerful illustration of the utility of the N-tert-butyl group in asymmetric synthesis is found in the extensive work on N-tert-butanesulfinyl imines. These compounds, developed by Ellman and coworkers, are exceptional chiral auxiliaries.[11][12][13] The chiral sulfinyl group, in conjunction with the tert-butyl substituent, effectively blocks one face of the imine, leading to highly diastereoselective nucleophilic additions.[11][14][15][16]
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An In-depth Technical Guide to N-tert-Butylethanimine: Nomenclature, Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-tert-butylethanimine, systematically known as N-ethylidene-2-methylpropan-2-amine , is a sterically hindered aliphatic imine that serves as a valuable intermediate in organic synthesis. The presence of the bulky tert-butyl group on the nitrogen atom imparts unique stability and reactivity to the molecule, making it a subject of interest in the synthesis of complex nitrogen-containing compounds. This guide provides a comprehensive technical overview of its IUPAC nomenclature, detailed structure, validated synthesis protocols, thorough characterization data, and its strategic applications, particularly in the context of pharmaceutical research and development.
Nomenclature and Structure Elucidation
The nomenclature of imines can vary, leading to potential ambiguity. The topic compound, "N-tert-butylethanimine," is a common but non-systematic name.
-
Systematic IUPAC Name: this compound
-
Common Synonyms: N-tert-butylethanimine, N-Ethylidene tert-butylamine
-
CAS Registry Number: 7020-80-6[1]
-
Molecular Formula: C₆H₁₃N[2]
-
Molecular Weight: 99.17 g/mol [2]
The structure consists of an ethylidene group (CH₃CH=) double-bonded to the nitrogen atom of a tert-butylamine moiety. The bulky tert-butyl group, with its quaternary carbon, sterically shields the imine nitrogen and the C=N double bond, which significantly influences the compound's reactivity and stability compared to less hindered aliphatic imines.[3]
Chemical Structure
Caption: 2D Structure of this compound.
Synthesis and Purification
The synthesis of N-tert-butylethanimine is primarily achieved through the condensation reaction between ethanal (acetaldehyde) and tert-butylamine. This reaction is reversible and requires the removal of water to drive the equilibrium toward the imine product.[4] The use of a dehydrating agent is crucial for achieving high yields.
General Experimental Protocol: Acid-Catalyzed Imine Formation
This protocol represents a standard laboratory method for the synthesis of aliphatic imines.
Causality and Experimental Choices:
-
Lewis Acid Catalyst (e.g., Ti(OEt)₄, MgSO₄): A Lewis acid is employed to activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine.[5] Titanium(IV) ethoxide is particularly effective as it also acts as a potent water scavenger. Anhydrous magnesium sulfate is a milder and more economical alternative.
-
Anhydrous Solvent (e.g., Dichloromethane, THF): The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the imine product back to the starting materials.
-
Inert Atmosphere (e.g., Nitrogen, Argon): An inert atmosphere is recommended to prevent side reactions, especially with the moisture-sensitive catalyst and the potentially volatile aldehyde.
Caption: General workflow for the synthesis of N-tert-butylethanimine.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous magnesium sulfate (1.5 equivalents).
-
Introduce anhydrous dichloromethane via syringe, followed by tert-butylamine (1.0 equivalent).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add ethanal (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting amine is consumed.
-
Filter the suspension through a pad of celite to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude oil by vacuum distillation to yield the pure imine.
Physicochemical and Spectroscopic Characterization
While extensive peer-reviewed data for this specific imine is sparse, its properties can be predicted based on its structure and data from chemical databases. Researchers should perform their own analytical characterization upon synthesis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N | PubChem[2] |
| Molecular Weight | 99.17 g/mol | PubChem[2] |
| XLogP3 | 0.8 | PubChem (Computed)[2] |
| Topological Polar Surface Area | 12.4 Ų | PubChem (Computed)[2] |
| Form | Expected to be a liquid or low-melting solid | CymitQuimica[1] |
Spectroscopic Data (Predicted)
-
¹H NMR: The spectrum is expected to show three distinct signals:
-
A singlet for the nine equivalent protons of the tert-butyl group (~1.2 ppm).
-
A doublet for the three methyl protons of the ethylidene group, coupled to the iminyl proton (~1.9 ppm).
-
A quartet for the single iminyl proton (CH=N), coupled to the methyl protons (~7.5-8.0 ppm).
-
-
¹³C NMR: The spectrum should display four signals corresponding to the four unique carbon environments:
-
The quaternary carbon of the tert-butyl group.
-
The three equivalent methyl carbons of the tert-butyl group.
-
The methyl carbon of the ethylidene group.
-
The iminyl carbon (C=N), which would be the most downfield signal (~160-170 ppm).
-
-
Infrared (IR) Spectroscopy: The most characteristic absorption would be the C=N stretching vibration, which for aliphatic imines typically appears in the range of 1650-1690 cm⁻¹. C-H stretching and bending vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 99. A prominent fragmentation pathway for aliphatic amines and imines is α-cleavage.[6] For N-tert-butylethanimine, the most significant fragmentation would be the loss of a methyl radical from the tert-butyl group to form a stable, resonance-delocalized cation at m/z = 84.
Predicted Fragmentation: [CH₃CH=N-C(CH₃)₃]⁺˙ (m/z = 99) → [CH₃CH=N-C(CH₃)₂]⁺ + •CH₃ (m/z = 84)
Reactivity and Synthetic Applications
The synthetic utility of N-tert-butylethanimine is rooted in the reactivity of the imine functional group, modulated by the steric hindrance of the tert-butyl substituent.
Role of the tert-Butyl Group
The bulky tert-butyl group plays a crucial dual role:
-
Steric Shielding: It hinders the approach of nucleophiles to the nitrogen atom and the imine double bond, which can influence the stereochemical outcome of reactions.[7] In some cases, this can slow down or prevent certain reactions that occur readily with less hindered imines.[8]
-
Increased Stability: The steric bulk reduces the susceptibility of the imine to oligomerization and hydrolysis compared to imines derived from less hindered amines like methylamine.[9] This enhanced stability makes it a more manageable synthetic intermediate.
Key Reactions
-
Nucleophilic Addition: The electrophilic carbon of the C=N bond is susceptible to attack by a wide range of nucleophiles (e.g., organometallics, enolates). This is a fundamental reaction for C-C bond formation and the synthesis of α-substituted amines.
-
Reduction: The imine can be readily reduced to the corresponding secondary amine, N-tert-butylethylamine, using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.
-
Use in Asymmetric Synthesis: While N-tert-butylethanimine itself is achiral, the broader class of N-tert-butanesulfinyl imines are powerful intermediates in asymmetric synthesis. The tert-butanesulfinyl group acts as a chiral auxiliary, directing nucleophilic additions with high diastereoselectivity to create chiral amines, which are crucial building blocks for many pharmaceuticals.[10]
Caption: Key reaction pathways of N-tert-butylethanimine.
Role in Drug Development and Medicinal Chemistry
Imines are versatile intermediates in the synthesis of nitrogen-containing bioactive molecules.[11] While direct applications of N-tert-butylethanimine in final drug structures are uncommon, its role as a precursor to chiral amines is highly significant.
-
Synthesis of Chiral Amines: Asymmetric nucleophilic additions to related N-tert-butanesulfinyl imines provide reliable access to a wide array of enantiomerically pure amines.[10] These chiral amines are prevalent scaffolds in numerous active pharmaceutical ingredients (APIs), including antivirals, antibiotics, and central nervous system agents.
-
Bioisosteric Replacement: The tert-butyl group is a common motif in medicinal chemistry, often used to enhance metabolic stability or modulate receptor binding by providing steric bulk. Syntheses involving N-tert-butylated intermediates are therefore relevant for introducing this group into drug candidates.
-
Prodrug Strategies: The imine linkage can be exploited in prodrug design. N-Mannich bases, a class of compounds synthesized from imines, can improve the lipophilicity or solubility of a parent amine drug, enhancing its pharmacokinetic profile.
Safety and Handling
N-tert-butylethanimine is expected to be a flammable and irritant compound.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and strong acids.
-
Toxicity: Specific toxicity data is not available, but it should be handled with the care afforded to volatile and reactive organic compounds. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound, or N-tert-butylethanimine, is a foundational aliphatic imine whose chemistry is dictated by the steric influence of its tert-butyl group. This feature enhances its stability, making it a manageable synthetic intermediate for the construction of more complex molecules. While its direct incorporation into pharmaceuticals is limited, its significance lies in its role as a model compound and a precursor for generating substituted secondary amines. For drug development professionals, the broader class of N-tert-butylated imines, particularly chiral N-tert-butanesulfinyl imines, represents a cornerstone technology for the asymmetric synthesis of chiral amines—a critical component of modern medicinal chemistry. Further research into the specific reaction kinetics and expanded synthetic applications of this simple yet illustrative imine is warranted.
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An In-Depth Technical Guide to the Solubility of N-Ethylidene-2-methylpropan-2-amine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of N-Ethylidene-2-methylpropan-2-amine. It is intended for researchers, scientists, and professionals in drug development who utilize imines in their synthetic and manufacturing processes. This document delves into the theoretical underpinnings of its solubility, offers predictions based on its molecular structure, and provides a detailed experimental protocol for precise solubility determination.
Introduction to this compound
This compound, an imine with the chemical formula C6H13N, is a compound of interest in various organic synthesis applications.[1] Its utility in chemical reactions is often dependent on its solubility in a given solvent, which dictates reaction kinetics, purification methods, and overall process efficiency. Understanding its solubility profile is therefore a critical parameter for process optimization and scale-up.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C6H13N | PubChem[1] |
| Molecular Weight | 99.17 g/mol | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
The XLogP3 value of 0.8 suggests that this compound has a predominantly nonpolar character.[1] The presence of a nitrogen atom in the imine functional group, however, introduces a degree of polarity and the capacity to accept hydrogen bonds.[1][2]
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are the imine functional group and the tert-butyl group.
The Role of the Imine Functional Group
The carbon-nitrogen double bond (C=N) in the imine functional group introduces polarity to the molecule.[3][4] The nitrogen atom, being more electronegative than carbon, creates a dipole moment. This polarity allows for dipole-dipole interactions with polar solvent molecules. Furthermore, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, enabling interactions with protic solvents (e.g., alcohols).[2][3]
The Influence of the Tert-Butyl Group
The bulky tert-butyl group, -C(CH3)3, is a significant contributor to the molecule's overall character. This large, nonpolar alkyl group enhances the compound's affinity for nonpolar organic solvents through London dispersion forces.[5] Research has shown that the presence of a tert-butyl group can improve the solubility of compounds in organic solvents. The steric hindrance provided by the tert-butyl group can also disrupt crystal lattice formation, potentially leading to higher solubility compared to less branched isomers.[6]
Caption: Factors influencing the solubility of this compound.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, a qualitative prediction of the solubility of this compound in various organic solvents can be made.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar alkyl chain and tert-butyl group will have strong van der Waals interactions with these solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | The dipole of the imine group will interact favorably with the dipoles of these solvents. The bulky nonpolar group also contributes to solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The imine nitrogen can act as a hydrogen bond acceptor with the hydroxyl group of the alcohols. However, the large nonpolar part of the molecule may limit miscibility. |
| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Low | While these solvents are highly polar, the predominantly nonpolar nature of the imine may limit its solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a rigorous experimental approach is necessary. The saturation shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or ¹H NMR)
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Detailed Procedure
-
Preparation: Accurately weigh an excess amount of this compound and transfer it to a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Place the vial in a constant temperature shaker bath. The temperature should be controlled to ± 0.5 °C. Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vial. This can be facilitated by centrifugation if necessary.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method. Gas chromatography with a flame ionization detector (GC-FID) is often suitable for volatile amines. High-performance liquid chromatography with a UV detector (HPLC-UV) or quantitative nuclear magnetic resonance (qNMR) spectroscopy can also be employed.
-
Calculation: The solubility (S) is calculated using the following formula:
S = (C_analyzed × Dilution_Factor)
Where:
-
C_analyzed is the concentration of the diluted sample determined by the analytical instrument.
-
Dilution_Factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.
-
-
Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner, typically in a table. The solubility is usually expressed in units of g/100 mL, mg/mL, or mol/L at a specified temperature.
Example Data Table:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Hexane | 25 | [Experimental Value] |
| Toluene | 25 | [Experimental Value] |
| Dichloromethane | 25 | [Experimental Value] |
| Acetone | 25 | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] |
| Isopropanol | 25 | [Experimental Value] |
The interpretation of this data will either confirm or refine the initial predictions based on the compound's structure. This quantitative information is invaluable for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation.
Conclusion
References
-
Quora. (2015, December 27). Why is the solubility of t-Bu better than n-Bu and i-Bu in Butanol? Retrieved from [Link]
-
Solubility of Things. tert-Butylbenzene. Retrieved from [Link]
-
Asano, S., Imamura, A., & Ishida, H. (2019). p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. Organic Letters. ACS Publications. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
American Chemical Society. (n.d.). Efficient imine synthesis using an eco-friendly solvent. Retrieved from [Link]
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ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
RMIT Open Press. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Biology and Chemistry for Human Biosciences. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022, June 15). CHAPTER 1: Aldehydes, Ketones, Imines and Nitriles. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Retrieved from [Link]
-
YouTube. (2022, March 15). Reductive Amination: Preparation of an Imine. Retrieved from [Link]
-
ACS Publications. (n.d.). Probing the Solubility of Imine-Based Covalent Adaptable Networks. Retrieved from [Link]
-
National Institutes of Health. (2023, December 19). Probing the Solubility of Imine-Based Covalent Adaptable Networks. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen Bonding and Imines. Retrieved from [Link]
-
YouTube. (2022, February 4). Organic Chemistry Functional Groups - Polarity and Hydrogen Bond donators and acceptors. Retrieved from [Link]
-
Wikipedia. Imine. Retrieved from [Link]
-
Wikipedia. Butyl group. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: N-Alkylidene Imines as Reversible Protecting Groups for Primary Amines
Abstract
In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures.[1] Primary amines, being both basic and nucleophilic, often require temporary masking to prevent unwanted side reactions.[1] While carbamates such as Boc and Cbz are the conventional mainstays for amine protection, their removal often necessitates conditions that may not be compatible with sensitive substrates.[2] This document provides a detailed exploration of N-alkylidene imines, specifically focusing on N-Ethylidene-2-methylpropan-2-amine , as a transient and mild protecting group for primary amines. We present the underlying chemical principles, detailed experimental protocols for protection and deprotection, and a comparative analysis of their stability, offering researchers a valuable alternative in their synthetic toolkit.
Introduction: The Strategic Role of Imine Formation in Amine Protection
A protecting group must be easily installed, stable under a desired set of reaction conditions, and readily removed with high yield when its purpose is served.[3] The formation of an N-alkylidene imine (also known as a Schiff base) from a primary amine and an aldehyde offers a straightforward and reversible method for amine protection.[4] This strategy leverages the reversible condensation reaction, which can be driven to completion and then efficiently reversed under mild acidic conditions.
The choice of the aldehyde and amine components is critical. The use of a sterically hindered amine, such as tert-butylamine (2-methylpropan-2-amine), to form the imine can enhance stability and modulate reactivity. The specific focus of this guide, this compound, is formed from the reaction of a primary amine substrate with acetaldehyde in the presence of tert-butylamine, or more directly, by reacting the primary amine with a pre-formed imine in a transimination reaction. For the purpose of protecting a generic primary amine (R-NH₂), the most direct approach is its reaction with an aldehyde. Here, we will use N-ethylidene-tert-butylamine as a representative N-alkylidene imine protecting group.
Key Advantages:
-
Mild Formation: The reaction proceeds under neutral or mildly acidic conditions.
-
Mild Cleavage: Deprotection is achieved via simple hydrolysis with dilute aqueous acid.
-
Atom Economy: The only byproduct of formation is water.
-
Orthogonality: The imine linkage is stable to many conditions under which standard protecting groups like Boc or Fmoc are labile, and vice-versa.
Mechanism of Protection and Deprotection
The efficacy of N-alkylidene imines as protecting groups is rooted in the well-understood and reversible mechanism of imine formation and hydrolysis.
Protection: Imine Formation
The protection of a primary amine (R-NH₂) with an aldehyde (in this case, acetaldehyde) proceeds via a two-part mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine.[5] The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[6]
Caption: Mechanism of Imine Formation.
Deprotection: Imine Hydrolysis
The deprotection is the microscopic reverse of the formation process.[7] It is initiated by the protonation of the imine nitrogen, which forms a reactive iminium ion.[8] Subsequent attack by water, followed by proton transfers and elimination of the primary amine, regenerates the carbonyl compound and the deprotected amine.[7][8] The reaction is driven to completion by using a large excess of water.
Caption: Mechanism of Imine Hydrolysis.
Experimental Protocols
The following protocols are generalized for the protection of a primary amine as its N-ethylidene imine and its subsequent deprotection.
Protocol 1: Protection of a Primary Amine
This protocol describes the formation of an N-ethylidene imine from a generic primary amine (R-NH₂) and acetaldehyde. The removal of water is crucial to drive the equilibrium towards the product.
Materials:
-
Primary Amine (R-NH₂)
-
Acetaldehyde
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous toluene (0.2-0.5 M), add anhydrous magnesium sulfate (2.0-3.0 eq).
-
Add a catalytic amount of glacial acetic acid (approx. 0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetaldehyde (1.1-1.5 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed.
-
Filter off the drying agent and wash the solid with anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-ethylidene imine. The product is often used in the next step without further purification due to its sensitivity to hydrolysis.[4]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Toluene/DCM | Aprotic solvent to prevent hydrolysis. Toluene allows for azeotropic removal of water if desired. |
| Drying Agent | Anhydrous MgSO₄ / 4Å Sieves | Chemically removes the water byproduct, driving the reaction equilibrium to the product side. |
| Catalyst | Glacial Acetic Acid | Catalyzes the reaction by protonating the carbonyl, making it more electrophilic.[6] |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction of volatile acetaldehyde, then RT for completion. |
| Stoichiometry | Slight excess of aldehyde | Ensures complete consumption of the primary amine. |
| Typical Yield | >90% (crude) | The reaction is generally high-yielding but the product can be unstable to purification. |
Protocol 2: Deprotection (Hydrolysis) of the N-Ethylidene Imine
This protocol regenerates the primary amine through acid-catalyzed hydrolysis.
Materials:
-
N-Ethylidene protected amine
-
Tetrahydrofuran (THF) or Methanol
-
1M Hydrochloric Acid (HCl) or saturated aqueous Ammonium Chloride (NH₄Cl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or DCM for extraction
Procedure:
-
Dissolve the crude N-ethylidene imine in THF or methanol (0.1-0.3 M).
-
Add an equal volume of 1M HCl or saturated NH₄Cl solution.
-
Stir the biphasic mixture vigorously at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS until the imine is fully consumed.
-
Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Extract the aqueous layer with ethyl acetate or DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected primary amine.
| Parameter | Condition | Rationale |
| Solvent | THF / Methanol | Co-solvent to ensure miscibility of the organic imine and the aqueous acid. |
| Acid | 1M HCl / sat. NH₄Cl | Provides the necessary hydronium ions to catalyze the hydrolysis. NH₄Cl offers a milder acidic condition (pH ~4-5).[7] |
| Temperature | Room Temperature | Hydrolysis is typically rapid at room temperature. |
| Workup | Basic wash (NaHCO₃) | Neutralizes the acid catalyst and quenches the reaction. |
| Typical Yield | >95% | Hydrolysis is generally a very clean and high-yielding reaction. |
Stability and Orthogonality
The utility of a protecting group is defined by its stability profile. N-Alkylidene imines offer an orthogonal protection strategy when compared to standard carbamate-based groups.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
- 5. agroipm.cn [agroipm.cn]
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- 7. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: N-tert-Butanesulfinyl Imines in Asymmetric Synthesis
Abstract
The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as a vast majority of pharmaceutical agents contain chiral amine functionalities.[1][2] Among the most robust and versatile methods for achieving this is the use of N-tert-butanesulfinyl imines, leveraging the chiral tert-butanesulfinamide auxiliary developed by Ellman.[2][3] This guide provides an in-depth exploration of N-ethylidene-2-methylpropan-2-amine, framed within the context of its activated N-tert-butanesulfinyl derivative, which unlocks its potential in asymmetric synthesis. We will detail the synthesis of this chiral intermediate, the mechanistic basis for its high stereoselectivity, and provide detailed protocols for its application in key carbon-carbon bond-forming reactions, namely the aza-Henry reaction and the addition of organometallic reagents.
Introduction: The Power of the N-tert-Butanesulfinyl Auxiliary
Chiral imines serve as powerful electrophiles for the asymmetric synthesis of a wide array of nitrogen-containing compounds.[4] The N-tert-butanesulfinyl group is an exceptionally effective chiral auxiliary for several key reasons:
-
High Stereochemical Control: It serves as a powerful chiral directing group, facilitating nucleophilic additions with high diastereoselectivity.[3]
-
Activation: The electron-withdrawing nature of the sulfinyl group activates the imine carbon for nucleophilic attack.[4]
-
Versatility: Both enantiomers of the parent tert-butanesulfinamide are readily available, allowing access to either enantiomer of the target amine.[3]
-
Facile Cleavage: The auxiliary can be removed under mild acidic conditions after the key stereocenter-forming step, yielding the desired free amine.[1][3]
This guide focuses on the aldimine derived from acetaldehyde, which, when coupled with the (R)-tert-butanesulfinyl group, becomes a potent building block for synthesizing α-ethyl substituted chiral amines.
Synthesis of (R,E)-N-Ethylidene-2-methylpropane-2-sulfinamide
The foundational step is the condensation of an aldehyde with enantiomerically pure tert-butanesulfinamide. The reaction is driven to completion by the removal of water, typically achieved with a dehydrating agent like copper (II) sulfate or titanium (IV) ethoxide.[4]
Protocol 1: Synthesis of the Chiral Sulfinyl Imine
Objective: To synthesize (R,E)-N-ethylidene-2-methylpropane-2-sulfinamide from (R)-tert-butanesulfinamide and acetaldehyde.
Materials:
-
(R)-tert-butanesulfinamide
-
Acetaldehyde
-
Anhydrous Copper (II) Sulfate (CuSO₄)
-
Dichloromethane (DCM), anhydrous
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Celite
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add (R)-tert-butanesulfinamide (1.0 equiv) and anhydrous CuSO₄ (2.0 equiv).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DCM to create a slurry (approx. 0.3 M concentration relative to the sulfinamide).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetaldehyde (1.5 equiv) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfinamide is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄. Wash the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude N-ethylidene-2-methylpropane-2-sulfinamide. The product is often used in the next step without further purification.
Causality Note: The use of excess CuSO₄ is critical. It acts as a Lewis acid to activate the aldehyde and as a powerful dehydrating agent to sequester the water produced during imine formation, thus driving the reaction equilibrium towards the product.[4]
Caption: Synthesis of the chiral N-tert-butanesulfinyl imine.
Mechanism of Diastereoselective Addition
The high degree of stereocontrol imparted by the N-tert-butanesulfinyl group is explained by a rigid, chair-like six-membered transition state. The nucleophile (Nu⁻) adds to the imine carbon from the face opposite the sterically demanding tert-butyl group. Coordination of a Lewis acidic species (like Mg²⁺ from a Grignard reagent) between the sulfinyl oxygen and the imine nitrogen further restricts conformational freedom, enhancing selectivity.
Caption: Transition state model for nucleophilic addition.
Application: Asymmetric Aza-Henry Reaction
The aza-Henry (or nitro-Mannich) reaction is a powerful method for C-C bond formation, yielding β-nitroamines which are versatile precursors to 1,2-diamines and α-amino acids.[5][6] Using N-sulfinylimines renders this reaction highly diastereoselective.[5]
Protocol 2: Diastereoselective Addition of Nitromethane
Objective: To synthesize the β-nitro sulfinamide adduct via an aza-Henry reaction.
Materials:
-
(R,E)-N-Ethylidene-2-methylpropane-2-sulfinamide (from Protocol 1)
-
Nitromethane
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the chiral sulfinyl imine (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add nitromethane (5.0 equiv) to the solution.
-
Cool the reaction mixture to -40 °C.
-
Slowly add TBAF solution (0.1 equiv) dropwise. The TBAF acts as a catalyst to generate the nitronate anion.
-
Stir the reaction at -40 °C for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture by flash column chromatography on silica gel to isolate the major diastereomer.
Causality Note: Low temperature is crucial for maximizing diastereoselectivity by favoring the more ordered, lower-energy transition state. TBAF is an effective catalyst at low concentrations, generating the nucleophilic nitronate in situ without promoting significant side reactions.[5]
Representative Data
| Nucleophile | Base/Catalyst | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Nitromethane | TBAF | -40 | 85-95 | >95:5 |
| Nitroethane | DBU | -78 | 80-90 | >90:10 |
| 1-Nitropropane | NaHMDS | -78 | 75-85 | >90:10 |
| Note: Data is representative and compiled from typical outcomes in the literature. |
Application: Asymmetric Addition of Organometallic Reagents
The addition of organometallic reagents, such as Grignard or organolithium reagents, is a primary method for constructing chiral α-branched and α,α-dibranched amines.[3][7] The reaction with N-tert-butanesulfinyl imines proceeds with excellent stereocontrol.[4]
Protocol 3: Diastereoselective Addition of Phenylmagnesium Bromide
Objective: To synthesize the α-phenyl substituted sulfinamide adduct.
Materials:
-
(R,E)-N-Ethylidene-2-methylpropane-2-sulfinamide (from Protocol 1)
-
Phenylmagnesium bromide (PhMgBr), 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the chiral sulfinyl imine (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the PhMgBr solution (1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for 3-5 hours. Monitor by TLC for the consumption of the imine.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to afford the desired sulfinamide.
Causality Note: The pre-coordination of the Lewis acidic Grignard reagent to the sulfinyl oxygen and imine nitrogen creates the rigid transition state necessary for high diastereoselectivity. The very low temperature (-78 °C) "freezes" this conformation, preventing competing, less selective pathways.
Deprotection: Accessing the Chiral Amine
The final step in the sequence is the cleavage of the sulfinyl auxiliary to liberate the target chiral amine. This is reliably accomplished with stoichiometric acid in an alcohol solvent.[1]
Caption: General workflow for asymmetric amine synthesis.
Protocol 4: Sulfinyl Group Cleavage
Objective: To deprotect the sulfinamide and isolate the chiral primary amine hydrochloride salt.
Materials:
-
Sulfinamide adduct (from Protocol 2 or 3)
-
Hydrochloric Acid (HCl), 4M solution in 1,4-dioxane or acetyl chloride in methanol
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Dissolve the sulfinamide adduct (1.0 equiv) in methanol (approx. 0.2 M).
-
Add the HCl solution (2.0-3.0 equiv) at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the amine hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure amine salt.
Conclusion
The use of N-tert-butanesulfinyl imines represents a powerful, reliable, and highly stereoselective strategy for the synthesis of enantiomerically enriched amines. The methodology, pioneered by Ellman, is characterized by its broad substrate scope, operational simplicity, and the predictable nature of its stereochemical outcome. The protocols and principles outlined in this guide demonstrate the utility of N-ethylidene-2-methylpropane-2-sulfinamide, as a representative N-tert-butanesulfinyl aldimine, in constructing valuable chiral building blocks for research, discovery, and development.
References
- Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.
- Zhang, Y., & Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46.
- de Mattos, M. C., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1243–1281.
-
Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280. [Link]
-
Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. Retrieved January 21, 2026. [Link]
-
Janecka, A., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Symmetry, 13(9), 1762. [Link]
-
Organic Chemistry Portal. (2005). Enantioselective Aza-Henry and Aza-Michael Reactions. [Link]
- Rassukana, Y. V., & Onys'ko, P. P. (2024). Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. Journal of Organic and Pharmaceutical Chemistry.
-
Noyori, R. (1991). Enantioselective Addition of Organometallic Reagents To Carbonyl Compounds. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Wang, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12. [Link]
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- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Enantioselective Aza-Henry and Aza-Michael Reactions [organic-chemistry.org]
- 6. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Catalytic Applications of N-Ethylidene-2-methylpropan-2-amine Complexes: A Detailed Guide for Researchers
This document provides a comprehensive overview of the synthesis and potential catalytic applications of transition metal complexes featuring the N-Ethylidene-2-methylpropan-2-amine ligand. While direct literature on the catalytic uses of this specific imine's complexes is emerging, its structural similarity to a well-established class of N-alkylidene-tert-butylamine ligands allows for the adaptation of proven protocols in key organic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the catalytic potential of this ligand in areas such as cross-coupling, hydroacylation, and asymmetric hydrogenation.
Introduction: The Promise of Imine Ligands in Catalysis
Imines, or Schiff bases, are a versatile class of ligands in coordination chemistry and catalysis. The nitrogen atom in the imine group possesses a lone pair of electrons that can coordinate with a variety of transition metals, forming stable and catalytically active complexes.[1] The steric and electronic properties of the imine ligand can be readily tuned by modifying the substituents on both the nitrogen and carbon atoms of the C=N bond. This tunability allows for the fine-tuning of the catalyst's reactivity, selectivity, and stability.
This compound, also known as N-ethylidene-tert-butylamine, features a sterically demanding tert-butyl group. This bulky substituent can influence the coordination geometry around the metal center, creating a specific environment that can enhance selectivity in catalytic reactions. This guide will detail the synthesis of this ligand and its subsequent in-situ complexation with palladium and rhodium, followed by protocols for its application in Heck cross-coupling, hydroacylation, and asymmetric hydrogenation reactions.
PART 1: Synthesis of the Ligand: this compound
The synthesis of this compound is a straightforward condensation reaction between acetaldehyde and 2-methylpropan-2-amine (tert-butylamine).
Experimental Protocol: Ligand Synthesis
Materials:
-
Acetaldehyde
-
2-Methylpropan-2-amine (tert-butylamine)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpropan-2-amine (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetaldehyde (1.0-1.1 equivalents) dropwise to the cooled solution while stirring. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, add a drying agent to the mixture and stir for 30 minutes.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation if necessary.
PART 2: Palladium-Catalyzed Heck Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds.[2] Imine ligands can serve as effective ancillary ligands for palladium, enhancing the stability and activity of the catalyst.[3] The following protocol describes the in-situ generation of a palladium complex of this compound and its application in a model Heck reaction.
Mechanistic Rationale
The catalytic cycle of the Heck reaction generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of an alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[4][5] The imine ligand stabilizes the palladium center throughout this cycle, preventing catalyst decomposition and promoting efficient turnover. The steric bulk of the tert-butyl group on the imine can influence the regioselectivity of the alkene insertion.
Caption: Generalized mechanism of the Heck reaction.
Experimental Protocol: Heck Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
Alkene (e.g., styrene or butyl acrylate)
-
Base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., DMF, DMAc, or toluene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).
-
Add the anhydrous solvent and stir the mixture for 15-30 minutes to allow for complex formation (in-situ generation).
-
Add the aryl halide (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture to remove any inorganic salts.
-
Wash the organic phase with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | Et₃N | DMF | 100 | >95 |
| 2 | Bromobenzene | Butyl acrylate | K₂CO₃ | DMAc | 120 | >90 |
| This table represents typical conditions and expected outcomes based on analogous systems. |
PART 3: Rhodium-Catalyzed Hydroacylation
Rhodium-catalyzed hydroacylation is an atom-economical method for the synthesis of ketones from aldehydes and alkenes.[1][6] Imine ligands can chelate to the rhodium center, directing the catalytic process and influencing its efficiency.
Mechanistic Rationale
The catalytic cycle is thought to involve the coordination of the aldehyde to the rhodium(I) center, followed by oxidative addition of the C-H bond to form a rhodium(III)-hydrido-acyl intermediate. Subsequent coordination and insertion of the alkene into the rhodium-hydride or rhodium-acyl bond, followed by reductive elimination, yields the ketone product and regenerates the active rhodium(I) catalyst.[7] The imine ligand plays a crucial role in stabilizing the rhodium intermediates.
Caption: Generalized mechanism of Rh-catalyzed hydroacylation.
Experimental Protocol: Hydroacylation
Materials:
-
[Rh(cod)₂]BF₄ or similar Rh(I) precursor
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Alkene (e.g., 1-octene)
-
Anhydrous, degassed solvent (e.g., acetone or THF)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the Rh(I) precursor (1-5 mol%) and this compound (1.1-1.5 equivalents relative to Rh).
-
Add the anhydrous, degassed solvent and stir for 20-30 minutes.
-
Add the aldehyde (1.0 equivalent) and the alkene (1.5-2.0 equivalents).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 40-80 °C).
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting ketone by column chromatography.
| Entry | Aldehyde | Alkene | Rh-precursor | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | 1-Octene | [Rh(cod)₂]BF₄ | 60 | High |
| 2 | Butyraldehyde | Cyclohexene | [Rh(CO)₂acac] | 50 | Moderate-High |
| This table represents typical conditions and expected outcomes based on analogous systems. |
PART 4: Iridium-Catalyzed Asymmetric Hydrogenation
Iridium complexes are particularly effective for the asymmetric hydrogenation of unfunctionalized and minimally functionalized alkenes.[8][9] Chiral imine ligands can be employed to induce enantioselectivity in these transformations. While this compound is achiral, this section provides a general protocol that can be adapted for chiral versions of N-alkylidene-tert-butylamine ligands.
Mechanistic Considerations
The mechanism of iridium-catalyzed asymmetric hydrogenation is complex and can proceed through different catalytic cycles (e.g., Ir(I)/Ir(III) or Ir(III)/Ir(V)). In a simplified view, the alkene coordinates to a chiral iridium-hydride species. The subsequent insertion of the alkene into the Ir-H bond and reductive elimination of the alkane product occur in a stereodefined manner, dictated by the chiral ligand environment.
Caption: Simplified mechanism for asymmetric hydrogenation.
General Protocol: Asymmetric Hydrogenation
Materials:
-
[Ir(cod)Cl]₂
-
Chiral N-alkylidene-tert-butylamine ligand
-
Substrate (e.g., a prochiral alkene)
-
Anhydrous, degassed solvent (e.g., dichloromethane, methanol)
-
High-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a vial with [Ir(cod)Cl]₂ (0.5-1 mol%) and the chiral imine ligand (1.1-1.2 equivalents relative to Ir).
-
Add the solvent and stir until a homogeneous solution is formed.
-
Transfer this catalyst solution to the hydrogenation reactor containing the substrate (1.0 equivalent) dissolved in the same solvent.
-
Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (typically 10-50 bar H₂).
-
Stir the reaction at the desired temperature (e.g., room temperature) for the specified time.
-
Carefully vent the reactor and analyze the conversion and enantiomeric excess (ee) of the product by chiral GC or HPLC.
| Entry | Substrate | Ligand Type | Pressure (bar) | Solvent | ee (%) |
| 1 | Tiglic Acid | Chiral Imine | 50 | MeOH | High |
| 2 | α-Acetamidocinnamate | Chiral Imine | 20 | CH₂Cl₂ | High |
| This table illustrates the potential of this class of ligands in asymmetric hydrogenation, drawing from data on analogous systems.[10] |
Conclusion
Complexes of this compound and its chiral analogues represent a promising, yet underexplored, area of catalysis. The protocols and mechanistic insights provided in this guide, derived from well-established chemistry of similar imine ligands, offer a solid foundation for researchers to begin investigating their catalytic potential. The ease of synthesis of the ligand and the straightforward in-situ generation of its complexes make it an attractive candidate for applications in palladium-catalyzed cross-coupling, rhodium-catalyzed hydroacylation, and iridium-catalyzed asymmetric hydrogenation, among other transformations. Further research into the synthesis of novel chiral variants of this ligand is anticipated to unlock new possibilities in asymmetric catalysis, contributing to the development of efficient and selective methods for the synthesis of valuable chemical entities.
References
Sources
- 1. Rhodium-catalyzed sequential intermolecular hydroacylation and deconjugative isomerization toward diversified diketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst [mdpi.com]
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- 7. Report: Rhodium(I)-Catalyzed Hydroacylation Promoted by Chelating Amines (56th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 8. Asymmetric hydrogenation with iridium C,N and N,P ligand complexes: characterization of dihydride intermediates with a coordinated alkene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Experimental Procedure for Imine Formation from tert-Butylamine
Introduction
Imines, or Schiff bases, are a pivotal class of organic compounds characterized by a carbon-nitrogen double bond. Their synthesis is a cornerstone reaction in organic chemistry, finding extensive application in the pharmaceutical industry for the construction of nitrogen-containing bioactive molecules and as versatile intermediates in organic synthesis.[1][2] The formation of an imine typically involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[1][2] This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of imines using tert-butylamine, a sterically hindered primary amine. The inherent steric bulk of the tert-butyl group presents unique challenges and considerations in the synthetic strategy, which will be thoroughly addressed.
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for the successful synthesis, purification, and characterization of N-tert-butyl imines.
Mechanistic Insights: The Chemistry of Imine Formation
The formation of an imine is a reversible, acid-catalyzed reaction that proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration.[2][3][4] Understanding this mechanism is crucial for optimizing reaction conditions.
The reaction is typically initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon.[2] This is followed by a series of proton transfers to form a neutral carbinolamine intermediate.[4] The reaction is sensitive to pH.[3] In highly acidic conditions, the amine becomes protonated and non-nucleophilic, inhibiting the initial addition step. Conversely, in neutral or basic conditions, the hydroxyl group of the carbinolamine is a poor leaving group. Therefore, mildly acidic conditions (pH 4-5) are generally optimal to facilitate both the initial nucleophilic attack and the subsequent dehydration.[3]
The steric hindrance posed by the tert-butyl group on tert-butylamine can decrease the rate of the initial nucleophilic attack compared to less hindered primary amines.[1] Consequently, driving the reaction to completion often requires more forcing conditions, such as elevated temperatures and efficient removal of the water byproduct.[1]
Visualizing the Mechanism of Imine Formation
Caption: The reaction mechanism for acid-catalyzed imine formation.
Experimental Protocols
The synthesis of N-tert-butyl imines can be achieved through several methods. The choice of protocol often depends on the reactivity of the carbonyl compound, the desired scale, and the available equipment. Below are two robust and commonly employed protocols.
Protocol 1: Dean-Stark Azeotropic Removal of Water
This is a classic and highly effective method for driving the imine formation to completion by continuously removing water from the reaction mixture.[5]
Materials and Reagents:
| Reagent/Material | Quantity | Notes |
| Aldehyde or Ketone | 1.0 eq | |
| tert-Butylamine | 1.1 - 1.5 eq | Use a slight excess to drive the reaction. |
| Toluene or Benzene | Sufficient to fill Dean-Stark | Solvent for azeotropic removal of water. |
| p-Toluenesulfonic acid (p-TsOH) | 0.01 - 0.05 eq | Acid catalyst. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | As needed | For drying the organic phase. |
| Round-bottom flask | Appropriate size | |
| Dean-Stark apparatus and condenser | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq), tert-butylamine (1.1-1.5 eq), and toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Azeotropic Distillation: Assemble the Dean-Stark apparatus and condenser. Heat the reaction mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction progress can be monitored by observing the amount of water collected in the trap. The reaction is typically complete when the theoretical amount of water has been collected. Additionally, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting carbonyl compound.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude imine can be purified by vacuum distillation or column chromatography.
Protocol 2: Use of a Dehydrating Agent
For smaller scale reactions or with thermally sensitive substrates, using a dehydrating agent like molecular sieves or anhydrous magnesium sulfate can be a more convenient approach.[5][6]
Materials and Reagents:
| Reagent/Material | Quantity | Notes |
| Aldehyde or Ketone | 1.0 eq | |
| tert-Butylamine | 1.1 - 1.5 eq | |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Sufficient to dissolve reactants | Anhydrous solvent is crucial. |
| 4 Å Molecular Sieves or Anhydrous MgSO₄ | 1-2 g per mmol of carbonyl | Dehydrating agent. |
| Round-bottom flask | Appropriate size | |
| Magnetic stirrer and stir bar |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq), tert-butylamine (1.1-1.5 eq), and anhydrous solvent.
-
Addition of Dehydrating Agent: Add activated 4 Å molecular sieves or anhydrous magnesium sulfate to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for several hours to overnight.
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter off the dehydrating agent and wash the solid with a small amount of the anhydrous solvent.
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Experimental Workflow
Caption: A generalized experimental workflow for imine synthesis.
Purification and Characterization
Purification Strategies
The purification of imines can sometimes be challenging due to their potential instability, especially towards acidic conditions which can lead to hydrolysis back to the starting materials.[7]
-
Vacuum Distillation: For liquid imines, vacuum distillation is often the preferred method of purification as it avoids contact with stationary phases. The boiling point of the imine derived from benzaldehyde and tert-butylamine is reported to be 102 °C at 20 mmHg.[6]
-
Column Chromatography: If chromatography is necessary, care must be taken to minimize hydrolysis on the silica gel. This can be achieved by:
-
Recrystallization: If the imine product is a solid, recrystallization from an appropriate solvent system is an effective purification method.
Characterization Techniques
The successful formation of the N-tert-butyl imine can be confirmed using a combination of spectroscopic methods.
-
Infrared (IR) Spectroscopy: The most significant change in the IR spectrum is the disappearance of the C=O stretching band of the starting carbonyl (typically 1690-1740 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹), and the appearance of a C=N stretching band for the imine, which typically appears in the range of 1620-1690 cm⁻¹.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine is confirmed by the disappearance of the aldehyde proton signal (around 9-10 ppm) and the amine protons. A characteristic singlet for the nine equivalent protons of the tert-butyl group will be present. The proton on the iminic carbon (R-CH=N-) will appear in the region of 7-8 ppm.
-
¹³C NMR: The carbonyl carbon signal (typically >190 ppm) will be absent, and a new signal for the iminic carbon (C=N) will appear in the range of 160-170 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized imine. The fragmentation pattern can also provide structural information.
Conclusion
The synthesis of imines from tert-butylamine is a valuable transformation in organic synthesis. While the steric bulk of the tert-butyl group necessitates careful consideration of reaction conditions, the protocols outlined in this guide provide robust and reliable methods for achieving high yields of the desired N-tert-butyl imines. Proper purification and thorough characterization are essential to ensure the quality of the final product for subsequent applications in research and drug development.
References
-
Organic Syntheses. tert-BUTYLAMINE. Available from: [Link]
-
OperaChem. Imine formation-Typical procedures. (2024-10-21). Available from: [Link]
-
Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. (2022-03-07). Available from: [Link]
-
Journal of Chemical Education. Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. (2023-10-26). Available from: [Link]
-
Chemistry Steps. Formation of Imines and Enamines. Available from: [Link]
-
Lumen Learning. 21.4. Imine formation | Organic Chemistry II. Available from: [Link]
-
Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025-02-24). Available from: [Link]
-
Beilstein Journal of Organic Chemistry. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Available from: [Link]
-
Master Organic Chemistry. Enamines. (2025-04-16). Available from: [Link]
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available from: [Link]
-
DTU Research Database. Dehydrogenative Synthesis of Imines from Alcohols and Amines Catalyzed by a Ruthenium N-Heterocyclic Carbene Complex. (2011-11-08). Available from: [Link]
-
ResearchGate. Is it possible to purify imine using column chromatography?. (2015-12-28). Available from: [Link]
-
Organic & Biomolecular Chemistry. Green Imine Synthesis from Amines using Transition Metal and Micellar Catalysis. (2023-11-23). Available from: [Link]
-
ResearchGate. How to separate imine from reaction mixture?. (2016-07-20). Available from: [Link]
-
ResearchGate. Asymmetric synthesis of amines using tert-butanesulfinamide. (2025-08-09). Available from: [Link]
-
ResearchGate. The FT-IR of synthesized imine compounds. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). Available from: [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]
-
OpenStax. 24.10 Spectroscopy of Amines. (2023-09-20). Available from: [Link]
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- 8. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of N-Ethylidene-2-methylpropan-2-amine via Vacuum Distillation
Abstract
This application note provides a detailed protocol for the purification of N-Ethylidene-2-methylpropan-2-amine, a common aliphatic imine, by vacuum distillation. Imines, or Schiff bases, are susceptible to hydrolysis, making standard purification techniques like column chromatography challenging due to the acidic nature of stationary phases.[1] Distillation under reduced pressure is presented as a superior method, as it lowers the required temperature, mitigating the risk of thermal decomposition and preserving the integrity of the C=N bond.[2][3] This guide is intended for researchers, chemists, and drug development professionals requiring high-purity imine intermediates for synthesis and further application.
Introduction
This compound (IUPAC: N-tert-butylethanimine) is a valuable intermediate in organic synthesis. Like all imines, its central feature is the carbon-nitrogen double bond, which is functionally critical but also represents its primary liability. The imine linkage is susceptible to hydrolysis, readily reverting to its constituent aldehyde (acetaldehyde) and primary amine (tert-butylamine) in the presence of water, a reaction often catalyzed by acid.[4][5]
This inherent instability makes purification a non-trivial step. While column chromatography is a standard technique for many organic compounds, the acidic sites on common stationary phases like silica gel can catalyze the hydrolysis of the imine, leading to significant product loss.[1] Consequently, distillation emerges as the purification method of choice.
The decision to employ vacuum distillation is based on two core principles of chemical stability:
-
Minimizing Thermal Stress: While many imines are stable at elevated temperatures under anhydrous conditions, prolonged exposure to high heat can lead to decomposition or side reactions.[6] Reducing the system pressure lowers the compound's boiling point, allowing for distillation at a much gentler temperature.[3]
-
Preventing Hydrolysis: The process inherently requires rigorously dry conditions, which aligns perfectly with the need to protect the imine from water.
This protocol provides a comprehensive, step-by-step guide to achieving high purity of this compound.
Physicochemical Properties & Pre-Distillation Considerations
A thorough understanding of the material's properties is critical for a successful purification.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N | [7] |
| Molecular Weight | 99.17 g/mol | [7] |
| CAS Number | 7020-80-6 | [7] |
| IUPAC Name | N-tert-butylethanimine | [7] |
| Predicted Boiling Point | While an exact experimental value is not readily available in the literature, the boiling point of the isomeric N-(propan-2-ylidene)propan-2-amine is 110.8°C at 760 mmHg. It is reasonable to assume a similar boiling point for the target compound, making vacuum distillation a prudent choice to avoid temperatures exceeding 100-120°C. |
Stability and Handling
The primary consideration for handling this compound is the strict exclusion of moisture to prevent hydrolysis.[8] All glassware must be thoroughly dried, and the crude material should be handled under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible. Store the purified product in a sealed container with a desiccated, inert atmosphere at a reduced temperature (e.g., 0-4°C) to maximize its shelf life.
Pre-Treatment of Crude Material
Before distillation, it is imperative to remove any residual water from the crude product mixture. This is typically achieved by treating the crude liquid with a suitable anhydrous drying agent.
-
Procedure: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the crude liquid imine. Swirl the flask and allow it to stand for at least 30-60 minutes. The drying agent should remain free-flowing; if it clumps together, add more until a fine suspension is observed.
-
Causality: This step sequesters water, preventing it from co-distilling with the product or causing hydrolysis in the distillation flask upon heating. Failure to adequately dry the crude material is a common cause of poor yield and purity.
Experimental Protocol: Vacuum Distillation
This protocol outlines the purification of this compound using a standard laboratory vacuum distillation setup.
Materials & Equipment
-
Round-bottom flasks (distilling and receiving)
-
Claisen adapter (recommended to prevent bumping)[9]
-
Short-path distillation head with thermometer adapter
-
Liebig or Vigreux condenser
-
Vacuum adapter with outlet for vacuum line
-
Calibrated thermometer (-10 to 200°C range)
-
Magnetic stirrer and stir bar (or boiling chips)
-
Heating mantle with a controller
-
Vacuum pump (capable of achieving <50 mmHg)
-
Manometer or vacuum gauge
-
Cold trap (for protecting the vacuum pump)
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Grease for glass joints
-
Insulating material (glass wool or aluminum foil)
Step-by-Step Procedure
-
Drying and Transfer: Filter the pre-dried crude imine (from step 2.2) into a dry, two-neck round-bottom flask containing a magnetic stir bar.
-
Apparatus Assembly: Assemble the distillation apparatus as shown in Figure 1. Ensure all joints are lightly greased and securely clamped. Use a Claisen adapter to provide an extra neck for the thermometer, minimizing violent bumping which can occur under vacuum.[9]
-
System Inerting: Connect the inert gas line to the apparatus. Flush the entire system with nitrogen or argon for several minutes to displace air and atmospheric moisture.
-
Initiating Vacuum: Turn on the condenser cooling water. Connect the vacuum adapter to the cold trap and vacuum pump. Slowly and carefully open the system to the vacuum source.[10] The pressure should drop steadily. Monitor the manometer until a stable, low pressure is achieved.
-
Heating and Distillation: Begin stirring the liquid. Once the vacuum is stable, apply heat gently using the heating mantle.
-
Foreshot Collection: Initially, any low-boiling impurities (e.g., residual solvents) will distill. Collect this "foreshot" in the initial receiving flask.
-
Product Collection: As the temperature rises and stabilizes, the target imine will begin to distill. Record the vapor temperature and the corresponding pressure. Swiftly replace the receiving flask with a clean, tared flask to collect the main product fraction.
-
-
Shutdown: Once the main fraction has been collected and the distillation rate slows, or the temperature begins to rise sharply, stop the distillation. First, remove the heating mantle and allow the system to cool to room temperature.[9]
-
Venting and Recovery: Slowly and carefully vent the system by introducing inert gas. Never vent with air , as this can introduce moisture and oxygen to the hot apparatus. Once at atmospheric pressure, turn off the vacuum pump. Disassemble the apparatus and cap the receiving flask containing the purified product.
Rationale and Key Process Parameters
-
Stirring: A stir bar is crucial for smooth boiling. Boiling stones are less effective under vacuum as trapped air is quickly removed.[9]
-
Cold Trap: A cold trap (typically cooled with dry ice/acetone or liquid nitrogen) is essential to condense volatile materials before they can enter and damage the vacuum pump.
-
Insulation: For higher boiling point compounds or inefficient systems, wrapping the distillation head and neck with glass wool or foil can help maintain the vapor temperature required for distillation.[9]
Post-Distillation Analysis & Quality Control
Verification of purity and identity is a self-validating step crucial for scientific integrity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess purity.[11] A pure sample should show a single major peak in the gas chromatogram. The mass spectrum will confirm the molecular weight (m/z = 99) and provide a fragmentation pattern characteristic of the compound's structure.[7] Note that GC analysis of amines can sometimes lead to peak tailing; specialized columns may be required for optimal results.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The spectra should be clean, with integrations in ¹H NMR corresponding to the expected number of protons for each signal. The absence of signals corresponding to acetaldehyde or tert-butylamine confirms the hydrolytic stability of the purified sample.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Implosion Hazard: Distillation under vacuum carries a risk of implosion. Always inspect glassware for cracks or defects before use and consider using a blast shield.
-
Flammability: Aliphatic amines and imines are flammable. Keep away from ignition sources and conduct the distillation in a well-ventilated fume hood.
-
Chemical Hazards: Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Workflow Visualization
The following diagram illustrates the logical flow of the purification protocol.
Caption: Workflow for the purification of this compound.
References
-
GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399–404. [Link]
-
Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 88(8), 1149–1151. [Link]
-
Amines Analysis by Packed Column GC. Sigma-Aldrich/Supelco Bulletin 737F. [Link]
-
Is Imine group stable at high Temp.? ResearchGate Discussion. [Link]
-
Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes. Journal of the American Chemical Society, 116(24), 10833–10841. [Link]
-
This compound. PubChem Compound Summary for CID 138901. [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. [Link]
-
tert-Butylamine. Wikipedia. [Link]
-
N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1221–1292. [Link]
-
Green Imine Synthesis from Amines using Transition Metal and Micellar Catalysis. Green Chemistry, 26(1), 105-127. [Link]
-
Structure‐stability correlations for imine formation in aqueous solution. ResearchGate. [Link]
-
Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(6), 2579–2582. [Link]
-
What Is Vacuum Distillation & How Does it Work? Lechler, Inc. [Link]
-
Amines by GC-MS. Chromatography Forum. [Link]
-
Dynamic Vacuum Distillation. The Schlenk Line Survival Guide. [Link]
-
Vacuum distillation. Wikipedia. [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
tert-BUTYLAMINE. Organic Syntheses. [Link]
-
Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Journal of the American Chemical Society, 137(1), 453–461. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993–16013. [Link]
-
Hydrolysis of Imines and Enamines Explained. The Organic Chemistry Tutor (YouTube). [Link]
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Application Notes and Protocols for the Deprotection of N-Ethylidene-2-methylpropan-2-amine
Introduction: The Role of the N-Ethylidene Group in Amine Protection
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving desired chemical transformations with high selectivity and yield. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. The N-ethylidene group, formed by the condensation of a primary amine with acetaldehyde, serves as a simple and effective protecting group. N-Ethylidene-2-methylpropan-2-amine is the protected form of the sterically hindered primary amine, tert-butylamine. This protecting group is classified as an imine, or Schiff base, and its removal is a critical step to liberate the parent amine for subsequent reactions.
The stability of the N-ethylidene group is pH-dependent; it is relatively stable under neutral and basic conditions but is readily cleaved under acidic conditions. This lability to acid is the cornerstone of its utility, allowing for selective deprotection without affecting other functional groups that are stable to acid-catalyzed hydrolysis. The bulky tert-butyl substituent in this compound can influence the rate of both formation and cleavage of the imine due to steric hindrance around the nitrogen atom. This document provides a detailed guide to the deprotection of this specific N-ethylidene protecting group, offering several protocols tailored for different experimental requirements.
Mechanism of Deprotection: Acid-Catalyzed Hydrolysis of Imines
The deprotection of this compound proceeds via an acid-catalyzed hydrolysis mechanism. This reaction is essentially the reverse of imine formation.[1] The process is initiated by the protonation of the imine nitrogen, which significantly increases the electrophilicity of the imine carbon. Subsequently, a weak nucleophile, typically water present in the reaction medium, attacks the activated imine carbon. This leads to the formation of a tetrahedral carbinolamine intermediate. A series of proton transfers then facilitates the elimination of the parent amine (tert-butylamine) and the formation of a protonated carbonyl compound (acetaldehyde). The final deprotonation of the carbonyl and protonation of the liberated amine yields the final products. The overall reaction is driven to completion by the use of a large excess of water.[1]
Caption: Mechanism of Acid-Catalyzed Imine Hydrolysis.
Experimental Protocols
The choice of deprotection protocol depends on the sensitivity of other functional groups in the molecule to acidic conditions and the desired reaction rate. Below are three validated protocols for the deprotection of this compound.
Protocol 1: Standard Deprotection using Dilute Hydrochloric Acid
This protocol employs a common and efficient method for imine hydrolysis using a dilute strong acid. It is suitable for substrates that are stable to moderately acidic conditions.
Materials:
-
This compound
-
Tetrahydrofuran (THF) or Dioxane
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in THF or dioxane (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirred solution, add 2 M hydrochloric acid (2.0-3.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tert-butylamine.
-
Purification (if necessary): The resulting tert-butylamine can be purified by distillation if required.
Causality Behind Experimental Choices:
-
Solvent: THF and dioxane are used as they are water-miscible, ensuring a homogeneous reaction mixture with the aqueous acid.
-
Acid: Dilute HCl provides a sufficient concentration of hydronium ions to catalyze the hydrolysis effectively without being overly harsh for many common functional groups.
-
Work-up: The basic wash with sodium bicarbonate neutralizes the acid catalyst, preventing potential side reactions during work-up and protecting acid-sensitive functionalities in the product. The brine wash helps to remove residual water from the organic phase.
Protocol 2: Mild Deprotection using Acetic Acid
This protocol is suitable for substrates containing acid-sensitive functional groups that may not tolerate strong mineral acids like HCl. Acetic acid, being a weaker acid, provides a gentler deprotection environment.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Glacial Acetic Acid
-
Water
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 4:1 v/v).
-
Acid Addition: Add glacial acetic acid (3.0-5.0 eq) to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. This reaction may be slower than with HCl, potentially requiring 4-12 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: After completion, cool the reaction to room temperature (if heated) and carefully neutralize with saturated sodium bicarbonate solution.
-
Extraction: Extract the product into diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter and concentrate the organic phase under reduced pressure to obtain the crude tert-butylamine.
-
Purification: Purify by distillation if necessary.
Causality Behind Experimental Choices:
-
Solvent System: The use of an alcohol/water mixture ensures solubility of both the substrate and the acetic acid.
-
Weak Acid: Acetic acid provides a mildly acidic medium (typically pH 3-4), which is sufficient to catalyze the hydrolysis of the imine while often preserving acid-labile groups like silyl ethers or acetals.[2]
Protocol 3: Heterogeneous Deprotection using Wet Silica Gel
This method offers a very mild and convenient way to hydrolyze imines, particularly when the product or starting material is sensitive to aqueous work-up conditions. The acidic nature of the silica gel surface in the presence of water is sufficient to catalyze the hydrolysis.[3]
Materials:
-
This compound
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM) or Diethyl ether
-
Water
-
Round-bottom flask or beaker
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., sintered glass funnel)
Procedure:
-
Preparation of Wet Silica Gel: Prepare wet silica gel by mixing silica gel with a small amount of water (e.g., 10-15% w/w).
-
Reaction Mixture: Dissolve this compound (1.0 eq) in a non-polar solvent such as dichloromethane or diethyl ether.
-
Addition of Wet Silica Gel: Add the wet silica gel to the solution and stir the resulting slurry vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by taking small aliquots of the supernatant and analyzing by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Isolation: Once the reaction is complete, filter the slurry to remove the silica gel.
-
Washing: Wash the silica gel cake with additional solvent (DCM or diethyl ether).
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the tert-butylamine.
Causality Behind Experimental Choices:
-
Heterogeneous Catalyst: Wet silica gel acts as a solid-supported acid catalyst, which simplifies the work-up as the "catalyst" is easily removed by filtration. This avoids the need for an aqueous extraction and neutralization step.[3]
-
Mild Conditions: This method is exceptionally mild and is often compatible with a wide range of sensitive functional groups.
Data Presentation
| Protocol | Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Work-up |
| 1. Standard | 2 M HCl | THF or Dioxane | Room Temperature | 1 - 4 | Aqueous basic wash |
| 2. Mild | Acetic Acid | MeOH/H₂O or EtOH/H₂O | Room Temp. to 50 | 4 - 12 | Aqueous basic wash |
| 3. Heterogeneous | Wet Silica Gel | DCM or Diethyl Ether | Room Temperature | 2 - 24 | Filtration |
Experimental Workflow Visualization
Caption: General workflow for the deprotection of this compound.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- Curini, M., Epifano, F., Marcotullio, M. C., Rosati, O., & Costantino, U. (1999). A simple and mild procedure for the cleavage of imines, oximes, and hydrazones with wet silica gel supported sodium bisulfate. Tetrahedron Letters, 40(48), 8529–8531.
-
Master Organic Chemistry. (2022). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
Sources
Application Notes & Protocols: Asymmetric Synthesis of Chiral Amines via N-tert-Butanesulfinyl Imines
Foreword: The Central Role of N-tert-Butanesulfinyl Imines in Modern Asymmetric Synthesis
Chiral amines are foundational building blocks in medicinal chemistry and materials science, constituting the core of over 80% of all drugs and drug candidates.[1] The development of reliable, scalable, and stereocontrolled methods for their synthesis is therefore a paramount objective in chemical research. While the topic specified was "chiral amine synthesis using N-tert-butylethanimine," the vast body of scientific literature and field-proven application points overwhelmingly to a closely related, yet structurally distinct, class of reagents: N-tert-butanesulfinyl imines . These are derived from the groundbreaking chiral auxiliary, tert-butanesulfinamide (tBS) , introduced by the Ellman laboratory.[1][2][3]
This guide is structured around the scientifically validated and extensively applied tBS methodology. The N-tert-butanesulfinyl group serves as a powerful chiral director, activating the imine for nucleophilic attack and affording exceptional control over the formation of the new stereocenter. This approach has become a gold standard, employed on scales from discovery labs to metric-ton industrial production.[1][4] We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and explore the broad utility of this indispensable synthetic tool.
The Core Strategy: A Three-Step Symphony of Stereocontrol
The asymmetric synthesis of chiral amines using tert-butanesulfinamide is a robust, three-step process that provides a modular and highly predictable route to a vast array of enantioenriched primary amines.[2][5][6][7]
-
Step 1: Condensation to Form the Chiral Imine. tert-Butanesulfinamide is condensed with a prochiral aldehyde or ketone. This reaction forms the key intermediate, the N-tert-butanesulfinyl imine (or sulfinylimine), installing the chiral auxiliary that will govern the stereochemistry of the subsequent addition.
-
Step 2: Diastereoselective Nucleophilic Addition. The sulfinylimine is treated with an organometallic nucleophile (e.g., a Grignard or organolithium reagent). The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the nucleophile to attack from the less hindered face with high diastereoselectivity.
-
Step 3: Deprotection to Yield the Chiral Amine. The newly formed sulfinamide product is readily cleaved under mild acidic conditions (e.g., HCl in methanol) to liberate the desired chiral primary amine and the recoverable chiral auxiliary.
This sequence is not merely a series of reactions but a self-validating system; the high diastereoselectivity observed in Step 2 is a direct consequence of the chiral environment established in Step 1, and the final deprotection step is designed to be mild enough to avoid racemization of the newly created stereocenter.
Caption: General workflow for asymmetric amine synthesis using tert-butanesulfinamide.
Mechanistic Insight: The Origin of Stereoselectivity
The remarkable diastereoselectivity of the nucleophilic addition (Step 2) is the cornerstone of this methodology. It is rationalized by a closed, six-membered chair-like transition state, where the metal cation of the organometallic reagent coordinates to both the imine nitrogen and the sulfinyl oxygen.[8]
For aldimines, the (E)-isomer is thermodynamically favored, and the transition state model predicts that the nucleophile (R') will attack the C=N bond from the face opposite the sterically demanding tert-butylsulfinyl group. This arrangement minimizes steric hindrance and leads to the observed major diastereomer. The choice of the (R)- or (S)-enantiomer of tert-butanesulfinamide directly determines the absolute configuration of the resulting amine, making both enantiomers of the target molecule readily accessible.
Sources
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments [experiments.springernature.com]
- 8. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
"N-Ethylidene-2-methylpropan-2-amine in the synthesis of pharmaceutical intermediates"
An In-Depth Guide to the Application of N-Ethylidene-2-methylpropan-2-amine in the Synthesis of Pharmaceutical Intermediates
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a versatile chemical building block. The focus is on its application in constructing key pharmaceutical intermediates, with an emphasis on the synthesis of β-lactam scaffolds. This guide provides not only detailed protocols but also the underlying chemical principles and expert insights necessary for successful and reproducible synthesis.
Introduction: The Strategic Value of this compound
This compound, an imine functionalized with a sterically demanding tert-butyl group, is a valuable reagent in modern organic synthesis.[1] Amines and their derivatives are foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] The specific structure of this imine—combining a reactive C=N double bond with a bulky substituent—makes it particularly suitable for stereocontrolled addition reactions.
Its primary application in pharmaceutical synthesis lies in the construction of the 2-azetidinone ring, commonly known as the β-lactam core. This four-membered cyclic amide is the central pharmacophore in the most widely used class of antibiotics, including penicillins and cephalosporins.[4][5][6] The Staudinger [2+2] cycloaddition between an imine and a ketene is a cornerstone reaction for creating this strained ring system, and this compound serves as an exemplary imine component in this process.[4][5]
Physicochemical and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for safe and effective laboratory execution. All handling should be performed in accordance with the safety data sheet (SDS).[7]
| Property | Value | Source |
| IUPAC Name | N-tert-butylethanimine | [1] |
| CAS Number | 7020-80-6 | [1][8] |
| Molecular Formula | C₆H₁₃N | [1][8] |
| Molecular Weight | 99.18 g/mol | [1] |
| Form | Solid / Liquid (Combustible) | [8] |
| Boiling Point | 159 °C | |
| Density | 0.935 g/cm³ at 25 °C |
Safety Profile: this compound is a combustible liquid that is harmful if swallowed or in contact with skin. It is known to cause severe skin burns, eye damage, and may cause respiratory irritation.[7] There is also suspicion of it damaging fertility or the unborn child and causing organ damage through prolonged exposure.
Key Hazard Statements (H-Statements):
-
H227: Combustible liquid.
-
H302 + H312: Harmful if swallowed or in contact with skin.[7]
-
H314: Causes severe skin burns and eye damage.[7]
-
H335: May cause respiratory irritation.[7]
-
H361: Suspected of damaging fertility or the unborn child.
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area or chemical fume hood.[9][10]
-
Keep away from heat, sparks, and open flames.[11]
-
Wear a full protective suit, chemical-resistant gloves (inspect before use), and approved eye/face protection (e.g., safety goggles under EN166 standard).[7][10]
-
Ensure eyewash stations and safety showers are readily accessible.[9]
Core Application: The Staudinger Cycloaddition for β-Lactam Synthesis
The most significant application of this compound in pharmaceutical synthesis is its role as the imine partner in the Staudinger [2+2] cycloaddition to form β-lactams.[4] This reaction involves the concerted cycloaddition of a ketene (R₂C=C=O), generated in situ from an acyl chloride and a tertiary amine base, with the C=N bond of the imine.
Mechanistic Rationale and the Role of the tert-Butyl Group
The reaction proceeds through a zwitterionic intermediate, which then undergoes ring closure to form the thermodynamically stable four-membered azetidinone ring. The stereochemical outcome of the reaction (cis vs. trans isomers) is influenced by the substituents on both the ketene and the imine.
Expert Insight: The presence of the sterically demanding tert-butyl group on the imine nitrogen is a critical design feature. This bulky group directs the approach of the ketene, often leading to high diastereoselectivity in the resulting β-lactam product. This level of stereocontrol is essential in pharmaceutical synthesis, where only one enantiomer or diastereomer typically possesses the desired biological activity.
Caption: General workflow of the Staudinger [2+2] cycloaddition.
Detailed Protocol: Synthesis of a Model β-Lactam Intermediate
This protocol details the synthesis of 1-(tert-butyl)-4-methyl-3-phenoxyazetidin-2-one, a representative pharmaceutical intermediate, using this compound. This procedure is adapted from established methodologies for β-lactam synthesis.[5][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Fluorochem/Sigma-Aldrich | [8] |
| Phenoxyacetyl chloride | Reagent Grade | Standard Supplier | Highly corrosive and moisture-sensitive. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Standard Supplier | Must be dry. Distill from CaH₂ if necessary. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Use from a solvent purification system or over molecular sieves. |
| Hydrochloric Acid (HCl) | 1 M aqueous | N/A | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous | N/A | For work-up. |
| Brine | Saturated aqueous | N/A | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | For drying. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Step-by-Step Experimental Procedure
Caption: Experimental workflow for β-lactam intermediate synthesis.
-
Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel sealed with a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Initial Charging: To the flask, add anhydrous dichloromethane (100 mL). Dissolve this compound (5.0 g, 50.4 mmol) and freshly distilled triethylamine (7.0 mL, 50.4 mmol) in the DCM. Cool the resulting solution to 0 °C using an ice-water bath.
-
In Situ Ketene Generation: Prepare a solution of phenoxyacetyl chloride (8.6 g, 50.4 mmol) in anhydrous DCM (20 mL) and load it into the dropping funnel. Add this solution dropwise to the stirred, cooled amine solution over 30-45 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Expert Insight: The slow, controlled addition at low temperature is crucial. It prevents the exothermic and rapid self-dimerization of the highly reactive phenoxyketene intermediate, which would otherwise significantly reduce the yield of the desired β-lactam. Triethylamine acts as both the base to generate the ketene and the scavenger for the HCl byproduct.
-
-
Cycloaddition: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The disappearance of the imine starting material indicates reaction completion.
-
Work-up: Quench the reaction by pouring the mixture into 100 mL of cold water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Causality: The acidic wash removes residual triethylamine. The basic wash removes any unreacted phenoxyacetic acid (from hydrolysis of the acyl chloride). The brine wash removes residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-(tert-butyl)-4-methyl-3-phenoxyazetidin-2-one.
Expected Results & Data
| Parameter | Value |
| Stoichiometry | 1:1:1 (Imine : Base : Acyl Chloride) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 65-80% (after purification) |
| Appearance | White to off-white solid |
Conclusion and Future Outlook
This compound is a highly effective and strategic building block for the synthesis of complex pharmaceutical intermediates, most notably β-lactams. The protocol described herein provides a robust and reproducible method for accessing these valuable scaffolds. The principles of in situ ketene generation and the influence of sterics on reaction outcomes are broadly applicable to the synthesis of a diverse library of 2-azetidinone derivatives. Future applications may involve its use in asymmetric cycloadditions with chiral ketenes or in the synthesis of other nitrogen-containing heterocycles, further cementing its role as a versatile tool in the drug discovery and development pipeline.[5][13][14]
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This compound | C6H13N | CID 138901. PubChem. [Link]
-
N-[(E)-ethylideneamino]-2-methylpropan-2-amine | C6H14N2 | CID 11073380. PubChem. [Link]
-
SAFETY DATA SHEET - Flammable Liquefied Gas Mixture. Airgas. [Link]
-
(propan-2-yl)(propan-2-ylidene)amine | CAS 3332-08-9. AMERICAN ELEMENTS. [Link]
-
(PDF) Synthesis of Novel Bis-B-Lactams. ResearchGate. [Link]
-
Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. ResearchGate. [Link]
-
Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. National Institutes of Health (NIH). [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]
-
Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Methods and intermediates for preparing pharmaceutical agents.
-
N-Ethyl-N-methylpropan-2-amine | C6H15N | CID 20336998. PubChem. [Link]
-
Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Amerigo Scientific. [Link]
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Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed Central. [Link]
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Amine building blocks for library synthesis. ResearchGate. [Link]
-
N-Dealkylation of Amines. PubMed Central. [Link]
-
Allenamides: A Powerful and Versatile Building Block in Organic Synthesis. PubMed Central. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
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2-Arylhydrazonopropanals as Building Blocks in Heterocyclic Chemistry: Microwave Assisted Condensation of 2-Arylhydrazonopropanals with Amines and Active Methylene Reagents. MDPI. [Link]
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N-methylpropan-2-amine;molecular hydrogen | C4H13N | CID 142969541. PubChem. [Link]
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Prodrugs for Amines. PubMed Central. [Link]
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Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Chemico-Biological and Pharmaceutical Sciences. [Link]
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- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. airgas.com [airgas.com]
- 12. Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of N-Ethylidene-2-methylpropan-2-amine
Welcome to the technical support center for the hydrolysis of N-Ethylidene-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind the experimental protocols to ensure the integrity and success of your work.
Introduction
The hydrolysis of this compound is a fundamental chemical transformation that cleaves the imine bond to yield acetaldehyde and 2-methylpropan-2-amine (tert-butylamine). While the primary reaction appears straightforward, the reactivity of the resulting aldehyde can lead to several side reactions, complicating product purification and reducing overall yield. This guide will address these potential issues head-on, providing you with the necessary tools to diagnose and mitigate them.
The hydrolysis is a reversible reaction, and to drive the equilibrium towards the products, a large excess of water is typically used.[1] The reaction is also often catalyzed by acid.[2][3]
Core Reaction Mechanism
The hydrolysis of an imine is the reverse of its formation.[1] Under acidic conditions, the reaction proceeds through the following key steps:
-
Protonation: The nitrogen atom of the imine is protonated by an acid catalyst, forming an iminium ion. This increases the electrophilicity of the imine carbon.[1][3]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic imine carbon.
-
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom.
-
Elimination: The C-N bond is cleaved, eliminating the amine (2-methylpropan-2-amine).
-
Deprotonation: The resulting oxonium ion is deprotonated to yield the final aldehyde product (acetaldehyde).
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrolysis of this compound.
Q1: My reaction is sluggish or incomplete. How can I improve the conversion rate?
A1: An incomplete reaction is often due to suboptimal reaction conditions. Here are several factors to consider:
-
pH: Imine hydrolysis is significantly accelerated by an acid catalyst.[2][3] The maximum rate for similar reactions is often observed around pH 4-5.[2][3] If you are working at neutral pH, consider adding a catalytic amount of a mild acid (e.g., acetic acid, dilute HCl).
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions, particularly the aldol condensation of acetaldehyde.[4]
-
Water Concentration: Since water is a reactant, its concentration plays a crucial role. According to Le Chatelier's principle, using a large excess of water will drive the equilibrium towards the hydrolysis products.[1] If you are using a co-solvent, ensure that the water concentration is sufficiently high.
Troubleshooting Workflow for Incomplete Reaction
Caption: Decision tree for troubleshooting incomplete hydrolysis.
Q2: I'm observing unexpected, higher molecular weight impurities in my product mixture. What are they and how can I prevent their formation?
A2: The most likely source of these impurities is the self-condensation of the acetaldehyde product, particularly under basic or heated conditions.[4][5] This is known as the aldol condensation.
-
Mechanism of Aldol Condensation: In the presence of a base, acetaldehyde can form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of another acetaldehyde molecule. The resulting product is a β-hydroxy aldehyde (aldol).[4] If the reaction is heated, this aldol can undergo dehydration to form an α,β-unsaturated aldehyde.[4][6]
Aldol Condensation Pathway
Caption: Formation of side products via aldol condensation.
-
Mitigation Strategies:
-
pH Control: Avoid basic conditions. If a base is required for other reasons in a subsequent step, ensure the acetaldehyde is removed or the temperature is kept low.
-
Temperature Management: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.
-
Reaction Time: Monitor the reaction progress and work it up as soon as the hydrolysis is complete to minimize the time the acetaldehyde is present under reactive conditions.
-
In Situ Consumption: If the acetaldehyde is an intermediate for a subsequent reaction, consider a one-pot procedure where it is consumed as it is formed.
-
Q3: My isolated product has a polymeric consistency. What is happening?
A3: Acetaldehyde is known to polymerize, especially in the presence of acidic or basic catalysts and at low temperatures.[7][8] The resulting polymer is polyacetaldehyde.
-
Prevention:
-
Moderate Temperatures: Avoid excessively low temperatures during workup and storage of the acetaldehyde product.
-
Neutralization: If an acid catalyst was used for hydrolysis, neutralize the reaction mixture before attempting to isolate the acetaldehyde.
-
Prompt Use: Use the generated acetaldehyde immediately in the next step of your synthesis if possible.
-
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for monitoring the progress of the hydrolysis?
A1: Several techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. You can monitor the disappearance of the imine proton signal and the appearance of the aldehyde proton signal of acetaldehyde and the amine protons of tert-butylamine.
-
Gas Chromatography (GC): GC is an excellent method for quantifying the consumption of the starting imine and the formation of the volatile acetaldehyde and tert-butylamine products.
-
Infrared (IR) Spectroscopy: You can observe the disappearance of the C=N imine stretch (around 1650-1670 cm⁻¹) and the appearance of the C=O aldehyde stretch (around 1720-1740 cm⁻¹).[2]
-
Raman Spectroscopy: This technique can also be used to monitor the reaction in real-time by tracking the characteristic vibrational modes of the reactants and products.[9][10]
Q2: Is it possible for the reaction to reverse?
A2: Yes, imine formation is a reversible process.[1][11] To favor the hydrolysis products, it is crucial to use a large excess of water.[1] If the water is removed from the reaction mixture, the equilibrium will shift back towards the formation of the imine.
Q3: Can I perform this hydrolysis under basic conditions?
A3: While imine hydrolysis can occur under basic conditions, it is generally slower than the acid-catalyzed reaction.[3] Furthermore, basic conditions strongly promote the aldol condensation of the acetaldehyde product, leading to a higher likelihood of side product formation.[4] Therefore, acidic or neutral conditions are generally preferred.
Q4: How does the steric hindrance of the tert-butyl group affect the hydrolysis?
A4: The bulky tert-butyl group on the nitrogen atom can influence the rate of hydrolysis. While it doesn't prevent the reaction, the steric hindrance may slightly decrease the rate of both the forward (imine formation) and reverse (hydrolysis) reactions compared to less hindered amines.[2]
Summary of Key Parameters and Potential Side Products
| Parameter | Recommendation | Rationale | Potential Issues if Deviated |
| pH | Mildly acidic (pH 4-5) | Catalyzes the reaction for a faster rate.[2][3] | Slow or incomplete reaction at neutral pH; aldol condensation at basic pH.[4] |
| Temperature | Lowest effective temperature | Minimizes side reactions. | Aldol condensation and subsequent dehydration at higher temperatures.[4][6] |
| Water | Use in large excess | Drives the equilibrium towards products.[1] | Incomplete reaction due to equilibrium. |
| Reaction Time | Monitor to completion | Prevents prolonged exposure of products to reaction conditions. | Increased formation of aldol and polymer side products. |
| Side Product | Formation Conditions | Mitigation Strategy |
| Aldol Adducts | Basic pH, elevated temperature | Maintain acidic to neutral pH, use lower temperatures. |
| α,β-Unsaturated Aldehydes | Basic pH, prolonged heating | Maintain acidic to neutral pH, use lower temperatures, shorter reaction times. |
| Polyacetaldehyde | Acidic or basic catalysts, low temperatures | Neutralize after reaction, avoid very low temperatures during workup. |
References
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
News-Medical.Net. (2018, October 30). Imine Hydrolysis. Retrieved from [Link]
-
Pawar, S. S., et al. (2015). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 5(84), 68675-68697. Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Aldol Condensation of Acetaldehyde: the Equilibrium Constant for the Reaction and the Rate Constant for the Hydroxide Catalyzed RetroAldol Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). THE POLYMERIZATION OF ACETALDEHYDE. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
YouTube. (2023, February 8). Aldol Condensation Reaction|Acetaldehyde|Acetaldol | 3-Hydroxy butanal | Organic Chemistry|Class-12|. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reaction monitoring of imine synthesis using Raman spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 6). THE POLYMERIZATION OF ACETALDEHYDE. II.. Retrieved from [Link]
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- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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- 10. semanticscholar.org [semanticscholar.org]
- 11. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Ethylidene-2-methylpropan-2-amine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-Ethylidene-2-methylpropan-2-amine (CAS No. 7020-80-6).[1][2] This guide is designed for researchers and chemists to provide in-depth, practical solutions for optimizing reaction yields and troubleshooting common experimental issues. Our focus is on the causal relationships behind experimental phenomena to empower you with predictive control over your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis.
Q1: What is the fundamental reaction mechanism for forming this compound?
The synthesis is a classic nucleophilic addition-elimination reaction between acetaldehyde (an aldehyde) and tert-butylamine (a primary amine) to form an imine, also known as a Schiff base.[3][4] The reaction is reversible and proceeds through a carbinolamine intermediate.[3][5] The overall process involves the elimination of one molecule of water.[4]
Q2: Why is water removal so critical for achieving a high yield?
Imine formation is an equilibrium-controlled process.[6] Water is a product of the reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (acetaldehyde and tert-butylamine), thereby decreasing the yield of the desired imine. Effective removal of water is essential to drive the reaction to completion.[6]
Q3: Is an acid catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, it is often slow. An acid catalyst accelerates the reaction, particularly the dehydration of the carbinolamine intermediate, which is typically the rate-limiting step.[4] However, the pH must be carefully controlled. A pH around 4-5 is often optimal.[3][7]
-
Too acidic (low pH): The amine nucleophile (tert-butylamine) will be protonated to form a non-nucleophilic ammonium salt, stopping the initial attack on the carbonyl.[3][7]
-
Too basic (high pH): There isn't enough acid to protonate the hydroxyl group of the carbinolamine intermediate, making it a poor leaving group (OH⁻) and slowing the dehydration step.[3][7]
Q4: What are the primary competing side reactions?
The main side reactions that can significantly reduce the yield and purity are:
-
Acetaldehyde Self-Condensation: Acetaldehyde can undergo an acid or base-catalyzed aldol condensation with itself to form 3-hydroxybutanal and subsequent dehydration products.
-
Hydrolysis of the Imine Product: The C=N bond is susceptible to hydrolysis, especially under acidic conditions in the presence of water, which will revert the product back to its starting materials.[6][8][9]
-
Polymerization of Acetaldehyde: Acetaldehyde can polymerize to form paraldehyde (a trimer) or metaldehyde (a tetramer), especially on storage or in the presence of acid traces.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Potential Cause 1: Reversible Reaction Equilibrium The most common cause of low yield is the presence of water, which drives the equilibrium backward.[6]
Solutions:
-
Azeotropic Removal: Conduct the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene, and use a Dean-Stark apparatus to physically remove water as it forms.[10]
-
Chemical Dehydrating Agents: Add an anhydrous drying agent directly to the reaction mixture.
-
Molecular Sieves (4Å): Highly effective for absorbing water without interfering with the reaction.[10]
-
Anhydrous MgSO₄ or Na₂SO₄: Can be used, but may be less efficient than molecular sieves.[6] Lewis acidic agents like CuSO₄ or Ti(OEt)₄ are also highly effective dehydrating agents used in similar syntheses.[11][12]
-
Potential Cause 2: Poor Reagent Quality
-
Acetaldehyde: Due to its low boiling point (~21°C), acetaldehyde can evaporate. It is also prone to polymerization.
-
tert-Butylamine: Can absorb atmospheric CO₂ to form a carbonate salt.
Solutions:
-
Always use freshly opened or distilled acetaldehyde for the best results.
-
Ensure tert-butylamine is pure and has been stored properly.
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with air and moisture.
Potential Cause 3: Incorrect Stoichiometry or Addition Order An incorrect ratio of reactants can lead to incomplete conversion.
Solutions:
-
A slight excess (1.1 to 1.5 equivalents) of the amine can be used to ensure the complete consumption of the aldehyde.[13]
-
For controlling the exothermic reaction and minimizing acetaldehyde self-condensation, slowly add the acetaldehyde to the solution of tert-butylamine, especially if cooling is applied.
Problem 2: Product Contamination & Purification Issues
Potential Cause 1: Hydrolysis During Workup or Purification The imine product is unstable in the presence of aqueous acid.[8] Standard silica gel for column chromatography is acidic and contains water, which can cause significant decomposition of the product on the column.[14]
Solutions:
-
Anhydrous Workup: Ensure all workup steps are performed under anhydrous conditions until the final product is isolated.
-
Neutralize Silica Gel: If column chromatography is necessary, pre-treat the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1-2%), to neutralize acidic sites.[14]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[14]
-
Distillation: Given the likely liquid nature of the product, purification by distillation under reduced pressure is the preferred method to avoid decomposition on stationary phases.
Potential Cause 2: Aldol Condensation Byproducts These byproducts arise from the self-reaction of acetaldehyde.
Solutions:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0°C to room temperature) to disfavor the aldol reaction.
-
Controlled Addition: Add the acetaldehyde slowly to the amine solution to keep its instantaneous concentration low.
Table 1: Summary of Optimization Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Toluene | Allows for azeotropic removal of water with a Dean-Stark trap. Other non-protic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can be used with chemical drying agents. |
| Dehydrating Agent | Molecular Sieves (4Å) or Dean-Stark Trap | Actively removes water to drive the reaction equilibrium towards the product side.[6][10] |
| Catalyst | Catalytic p-Toluenesulfonic acid (p-TsOH) or Amberlyst® 15 | Acid catalysis speeds up the rate-limiting dehydration step.[13] A solid acid catalyst like Amberlyst® 15 simplifies removal. Optimal pH is ~4-5.[3] |
| Temperature | 0°C to Reflux (solvent dependent) | Lower temperatures minimize acetaldehyde side reactions. Refluxing is necessary when using a Dean-Stark trap. |
| Stoichiometry | 1.0 eq. Acetaldehyde : 1.1 eq. tert-Butylamine | A slight excess of the amine helps drive the reaction to completion.[13] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and CO₂. Critical for ensuring reagent purity and product stability. |
Part 3: Methodologies & Visualizations
Experimental Protocol: Optimized Synthesis using Dean-Stark Apparatus
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: Charge the flask with toluene (e.g., 200 mL for a 0.1 mol scale reaction), tert-butylamine (1.1 eq), and a catalytic amount of p-TsOH (0.01 eq).
-
Reaction: Begin heating the mixture to reflux. Once refluxing, slowly add acetaldehyde (1.0 eq) dropwise via an addition funnel over 30 minutes.
-
Monitoring: Continue refluxing and observe the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected. Monitor reaction progress via TLC or GC analysis.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Diagrams
Reaction Mechanism and Side Reactions
The following diagram illustrates the primary reaction pathway to form the desired imine and the key competing side reactions that reduce yield.
Caption: Main reaction path versus competing side reactions.
Experimental Workflow
This diagram outlines the logical flow of the optimized synthesis protocol.
Caption: Step-by-step experimental workflow for synthesis.
References
-
Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Bosica, G., et al. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ Organic Chemistry. [Link]
-
Organic Syntheses Procedure: tert-BUTYLAMINE. (n.d.). Organic Syntheses. [Link]
-
Imine Formation Mechanism - UCLA. (n.d.). UCLA Chemistry & Biochemistry. [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. [Link]
-
Farmer, S., et al. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]
-
Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. (2024). Royal Society of Chemistry. [Link]
-
Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. (n.d.). ResearchGate. [Link]
-
Imine-Forming Elimination Reactions. I. General Base Acid Catalysis and Influence of the Nitrogen Substituent on Rates and Equilibria for Carbinolamine Dehydration. (2025). ResearchGate. [Link]
-
21.4. Imine formation | Organic Chemistry II. (n.d.). Lumen Learning. [Link]
-
Formation of Imines and Enamines. (n.d.). Chemistry Steps. [Link]
-
N-[(E)-ethylideneamino]-2-methylpropan-2-amine | C6H14N2 | CID 11073380 - PubChem. (n.d.). PubChem. [Link]
-
Imines – Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]
-
N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. (2021). YouTube. [Link]
-
This compound | C6H13N | CID 138901 - PubChem. (n.d.). PubChem. [Link]
-
A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (n.d.). Nature Chemistry. [Link]
-
N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. [Link]
-
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (n.d.). MDPI. [Link]
-
Is it possible to purify imine using column chromatography? (2015). ResearchGate. [Link]
-
Product Class 7: Imines. (n.d.). Thieme Chemistry. [Link]
-
Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. [Link]
-
How do I remove water from imine formation reactions? (2015). ResearchGate. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H13N | CID 138901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 6. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 13. peerj.com [peerj.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Imine Formation from Hindered Amines like tert-Butylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the synthesis of imines from sterically hindered primary amines, with a particular focus on tert-butylamine. The bulky nature of tert-butylamine presents unique challenges to this fundamental organic transformation, often leading to low yields and slow reaction rates.[1][2] This resource is designed to help you navigate these challenges by explaining the underlying principles and providing actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my imine formation with tert-butylamine so slow and low-yielding compared to reactions with less hindered amines like n-butylamine?
A1: The primary reason is steric hindrance . The bulky tert-butyl group physically obstructs the approach of the amine's nucleophilic nitrogen atom to the electrophilic carbonyl carbon of the aldehyde or ketone.[1][2] This steric clash raises the activation energy of the initial nucleophilic attack, which is a critical step in imine formation. Consequently, the overall reaction rate is significantly reduced.[1]
Furthermore, the equilibrium of the reaction may not strongly favor the product. The formation of the tetrahedral carbinolamine intermediate is sterically crowded and can readily revert to the starting materials. A study comparing the reaction of various butylamines with substituted benzaldehydes showed a markedly lower conversion to the imine for tert-butylamine compared to n-butylamine and sec-butylamine under identical conditions.[1]
Q2: I'm not seeing any product. Is acid catalysis always necessary?
A2: While not strictly required for all imine formations, especially with highly nucleophilic amines, acid catalysis is crucial when working with sterically hindered amines like tert-butylamine.[3] The acid protonates the carbonyl oxygen, making the carbonyl carbon a much stronger electrophile. This increased electrophilicity helps to overcome the steric barrier presented by the tert-butyl group. However, the pH must be carefully controlled.[4]
-
Optimal pH: A weakly acidic environment (typically pH 4-6) is ideal.[4][5]
-
Low pH (Strongly Acidic): Too much acid will protonate the amine, rendering it non-nucleophilic and halting the reaction.[4][5]
-
High pH (Basic/Neutral): There is insufficient acid to activate the carbonyl and, more importantly, to protonate the hydroxyl group of the carbinolamine intermediate, which is necessary for its elimination as water.[4][5]
Q3: What is the best way to remove water from the reaction, and why is it so important?
A3: Imine formation is a reversible condensation reaction that produces water as a byproduct.[3] According to Le Chatelier's principle, removing water as it is formed will drive the equilibrium towards the imine product.[3] This is especially critical for sterically hindered systems where the equilibrium may already be unfavorable.
Effective methods for water removal include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a classic and highly effective method.[3]
-
Dehydrating Agents:
-
Molecular Sieves (4Å): These are porous materials that trap water molecules and are a convenient choice for many reaction setups.[3][6]
-
Anhydrous Salts: Anhydrous MgSO₄ or Na₂SO₄ can be used, but may be less efficient than molecular sieves or a Dean-Stark trap.
-
Lewis Acidic Dehydrating Agents: Reagents like TiCl₄, Ti(OEt)₄, or CuSO₄ can act as both a Lewis acid catalyst and a powerful water scavenger.[7][8][9][10]
-
Q4: Are there alternative methods for synthesizing sterically hindered imines if direct condensation fails?
A4: Yes, when direct condensation proves difficult, the Aza-Wittig reaction is an excellent alternative.[11][12][13] This reaction involves the treatment of an aldehyde or ketone with an iminophosphorane. The iminophosphorane is typically generated in situ from the reaction of an organic azide with a phosphine (e.g., triphenylphosphine) via the Staudinger reaction.[11][13] The Aza-Wittig reaction is often high-yielding and proceeds under mild, neutral conditions, making it suitable for sensitive substrates.[11]
Troubleshooting Guides
Guide 1: Optimizing Direct Condensation Reactions
Issue: Low conversion (<50%) in the reaction between an aldehyde/ketone and tert-butylamine, even after prolonged reaction times.
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// Edges Start -> CheckWater; CheckWater -> UseDehydratingAgent [label="No"]; UseDehydratingAgent -> CheckCatalyst; CheckWater -> CheckCatalyst [label="Yes"]; CheckCatalyst -> AddCatalyst [label="No"]; AddCatalyst -> IncreaseTemp; CheckCatalyst -> IncreaseTemp [label="Yes"]; IncreaseTemp -> LewisAcid [label="Still low yield"]; LewisAcid -> Success; LewisAcid -> AzaWittig [label="If fails"]; IncreaseTemp -> Success [label="Yield Improves"]; AddCatalyst -> Success [label="Yield Improves"]; UseDehydratingAgent -> Success [label="Yield Improves"]; } dot Troubleshooting workflow for low conversion.
| Possible Cause | Recommended Solution & Rationale |
| Unfavorable Equilibrium | Implement rigorous water removal. As discussed in FAQ 3, this is the most critical factor. Forcing the equilibrium to the product side is essential for hindered systems. A Dean-Stark trap is often the most robust solution.[3] |
| Insufficient Carbonyl Electrophilicity | Optimize acid catalysis. Introduce a catalytic amount (0.1-1 mol%) of p-toluenesulfonic acid (p-TsOH) or acetic acid. This protonates the carbonyl, increasing its electrophilicity to overcome the steric barrier.[3][5] |
| High Activation Energy | Increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene can provide the necessary thermal energy to overcome the activation barrier for both the initial addition and the subsequent dehydration step. |
| Combined Steric Hindrance & Reversibility | Use a Lewis acid/dehydrating agent. Reagents like titanium(IV) chloride (TiCl₄) or titanium(IV) ethoxide (Ti(OEt)₄) are highly effective.[7][10] TiCl₄ acts as a powerful Lewis acid to activate the carbonyl and as an irreversible water scavenger, forming TiO₂. This dual function makes it particularly potent for challenging imine formations.[7] |
Guide 2: Addressing Reactions with Unreactive Ketones
Issue: No reaction observed between a ketone (especially a sterically hindered one) and tert-butylamine.
Rationale: Ketones are inherently less electrophilic than aldehydes, and this electronic disadvantage is compounded by the steric hindrance of tert-butylamine.[3] This combination often requires more forcing conditions or specialized reagents.
| Strategy | Detailed Protocol & Explanation |
| Titanium(IV) Chloride Mediated Synthesis | Protocol: 1. Suspend TiCl₄ (0.5-0.6 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar) at 0 °C. 2. Slowly add tert-butylamine (2.5-3.0 eq). A complex will precipitate. 3. Add the ketone (1.0 eq) to the suspension and allow the reaction to warm to room temperature or gently reflux. 4. Monitor by TLC or GC-MS. Workup typically involves quenching with a saturated aqueous NaHCO₃ solution and filtering through celite to remove titanium salts. Causality: The pre-formation of a titanium-amine complex followed by the addition of the ketone is often more effective.[7] TiCl₄ acts as a potent Lewis acid, activating the ketone carbonyl group towards nucleophilic attack, and simultaneously serves as an efficient water scavenger.[7][14][15] |
| Aza-Wittig Reaction | Protocol: 1. Prepare the corresponding azide from tert-butyl bromide (not commercially stable, must be prepared and used with caution) or use a precursor that can be converted to the azide. 2. In a dry, inert solvent, react the tert-butyl azide with triphenylphosphine (1.0 eq) to form the iminophosphorane (in situ Staudinger reaction). 3. Add the ketone (1.0 eq) to the solution of the iminophosphorane. 4. Stir at room temperature or with gentle heating until the reaction is complete. Causality: This method circumvents the difficult nucleophilic addition/dehydration pathway entirely.[11][12] The reaction proceeds through a [2+2] cycloaddition between the iminophosphorane and the carbonyl, followed by cycloreversion to form the thermodynamically stable imine and triphenylphosphine oxide.[11] |
Advanced Protocols
Protocol 1: General Procedure for TiCl₄-Mediated Imine Synthesis from tert-Butylamine
This protocol is adapted from methodologies that utilize titanium tetrachloride as a powerful dehydrating agent and Lewis acid catalyst.[7]
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
tert-Butylamine (2.5 eq)
-
Titanium(IV) Chloride (TiCl₄) (0.6 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DCM and cool to 0 °C in an ice bath.
-
Slowly add TiCl₄ via syringe to the cold solvent.
-
In the dropping funnel, prepare a solution of tert-butylamine in anhydrous DCM. Add this solution dropwise to the TiCl₄ solution over 15-20 minutes, maintaining the temperature at 0 °C. A yellow or white precipitate may form.
-
After the addition is complete, add a solution of the carbonyl compound in anhydrous DCM dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring progress by TLC or GC-MS. Gentle heating may be required for particularly unreactive ketones.
-
Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred saturated aqueous solution of NaHCO₃.
-
Stir the biphasic mixture for 30 minutes, then filter the entire mixture through a pad of celite to remove the solid titanium dioxide byproduct.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude imine, which can be purified by distillation or chromatography.
References
- Benchchem. The Steric Advantage: A Comparative Guide to tert-Butylamine in Synthesis. Benchchem Technical Support.
- Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. 2022.
-
Li, G. et al. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. 2017. Available from: [Link]
- ResearchGate. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. 2025.
- Grokipedia. Aza-Wittig reaction.
-
Khan, I. et al. A diversity of recently reported methodology for asymmetric imine reduction. Org. Biomol. Chem. 2020. Available from: [Link]
-
Wikipedia. Aza-Wittig reaction. Available from: [Link]
- Benchchem. Technical Support Center: Troubleshooting Low Conversion in Imine Synthesis. Benchchem Technical Support.
-
Organic Syntheses. tert-BUTYLAMINE. Available from: [Link]
-
Lumen Learning. 21.4. Imine formation. Organic Chemistry II. Available from: [Link]
-
The Journal of Organic Chemistry. Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. 2018. Available from: [Link]
-
Carlson, R. et al. Efficient Synthesis of Imines by a Modified Titanium Tetrachloride Procedure. Acta Chemica Scandinavica. 1992. Available from: [Link]
-
Organic & Biomolecular Chemistry. Green Imine Synthesis from Amines using Transition Metal and Micellar Catalysis. 2023. Available from: [Link]
-
Chem-Station. Aza-Wittig Reaction. 2015. Available from: [Link]
-
Fiveable. tert-Butylamine. Organic Chemistry Key Term. Available from: [Link]
-
Organic Chemistry Portal. N-Sulfinyl imine synthesis. Available from: [Link]
-
Beilstein Journals. Catalytic Wittig and aza-Wittig reactions. Available from: [Link]
-
Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. 2025. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by imine reduction. Available from: [Link]
-
Journal of Chemical Education. Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. 2023. Available from: [Link]
-
Beilstein Journals. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. 2021. Available from: [Link]
-
ARKAT USA. New synthetic methods using the TiCl4-NR3 reagent system. Available from: [Link]
-
ResearchGate. Catalytic Methods for Imine Synthesis. 2025. Available from: [Link]
-
ResearchGate. Titanium(III)Induced Transformation of Hydroxylamines to Imines or Secondary Amines. 2025. Available from: [Link]
-
Royal Society of Chemistry. Green imine synthesis from amines using transition metal and micellar catalysis. Available from: [Link]
-
Chemistry Steps. Formation of Imines and Enamines. Available from: [Link]
-
ACS Publications. Redox-Neutral Imination of Alcohol with Azide: A Sustainable Alternative to the Staudinger/Aza-Wittig Reaction. 2021. Available from: [Link]
-
ResearchGate. Synthesis of Sulfinimines by Direct Condensation of Sulfinamides with Aldehydes Using Cs2CO3 as an Activating and Dehydrating Reagent. 2025. Available from: [Link]
-
MDPI. Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. 2022. Available from: [Link]
-
SciSpace. Titanium Tetrachloride (TiCl4). Available from: [Link]
-
ResearchGate. Problem in synthesis of imine?. 2018. Available from: [Link]
-
ResearchGate. TitaniumIIIInduced-Transformation-of-Hydroxylamines-to-Imines-or-Secondary-Amines.pdf. Available from: [Link]
-
Beilstein Journals. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. 2021. Available from: [Link]
-
The Journal of Organic Chemistry. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. Available from: [Link]
Sources
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"N-Ethylidene-2-methylpropan-2-amine stability and storage conditions"
Welcome to the technical support center for N-Ethylidene-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.
Introduction to this compound
This compound, an aliphatic aldimine, is a valuable reagent in organic synthesis. However, its utility is intrinsically linked to its stability. Like many imines, it is susceptible to degradation, primarily through hydrolysis. Understanding the factors that influence its stability is paramount for its effective use.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and storage of this compound.
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is hydrolysis.[1] The carbon-nitrogen double bond (imine bond) is susceptible to attack by water, which leads to the cleavage of the bond and reversion to the starting materials: tert-butylamine and acetaldehyde. This reaction is reversible and can be catalyzed by acidic conditions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The container should be tightly sealed to prevent moisture ingress and stored under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be identified by a change in the physical appearance of the sample (e.g., from a clear liquid to a cloudy or discolored one) or by a change in its characteristic odor. Analytically, the presence of tert-butylamine and acetaldehyde can be confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Can I use this compound that has been exposed to air?
A4: Exposure to atmospheric moisture will initiate hydrolysis. The extent of degradation will depend on the duration of exposure and the ambient humidity. It is highly recommended to perform a purity check (e.g., by NMR or GC-MS) before using a sample that has been exposed to air to ensure it meets the requirements of your experiment.
Q5: Are there any materials that are incompatible with this compound?
A5: Yes, in addition to water, this compound is incompatible with strong oxidizing agents and acids. Contact with acids can catalyze its hydrolysis.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low reaction yield where this compound is a reactant. | Degradation of the imine. | 1. Verify Purity: Before starting your reaction, confirm the purity of the this compound using ¹H NMR or GC-MS. Look for the characteristic peaks of tert-butylamine and acetaldehyde. 2. Use Anhydrous Conditions: Ensure all your reaction glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Inconsistent experimental results. | Variable purity of the imine. | 1. Standardize Storage: Implement a strict storage protocol. Always store the compound under an inert atmosphere in a sealed container in a cool, dry place. 2. Aliquot Samples: For frequently used batches, consider aliquoting the imine into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere. |
| Presence of unexpected byproducts. | Hydrolysis products (tert-butylamine) reacting with other components. | 1. Analyze Byproducts: Use GC-MS to identify the byproducts. The presence of compounds derived from tert-butylamine can confirm that hydrolysis of the imine is the root cause. 2. Purify the Imine: If degradation is suspected, consider purifying the imine by distillation under reduced pressure and anhydrous conditions immediately before use. |
Visualizing Hydrolysis: A Key Degradation Pathway
The hydrolysis of this compound is a critical concept to understand for its proper handling.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocols for Quality Assessment
To ensure the integrity of your this compound, regular quality assessment is recommended.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and detect the presence of tert-butylamine and acetaldehyde impurities.
Procedure:
-
Sample Preparation: Prepare the NMR sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) that has been stored over molecular sieves to ensure it is anhydrous.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Spectral Analysis:
-
tert-Butylamine Impurity: A singlet peak for the nine equivalent protons of the tert-butyl group.
-
Acetaldehyde Impurity: A doublet for the methyl protons and a quartet for the aldehydic proton. The chemical shifts of these impurities in CDCl₃ are well-documented.[2]
Protocol 2: Detection of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities, specifically tert-butylamine and acetaldehyde, in a sample of this compound.
Procedure:
-
Sample Preparation: Dilute a small amount of the imine in an anhydrous solvent (e.g., hexane or diethyl ether).
-
GC-MS Conditions:
-
Column: A non-polar capillary column is suitable for separating the components.
-
Injector Temperature: Set to a temperature that ensures volatilization without thermal degradation.
-
Oven Program: A temperature gradient program will be necessary to separate the volatile acetaldehyde and tert-butylamine from the higher boiling imine.
-
MS Detector: Operate in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peaks corresponding to acetaldehyde, tert-butylamine, and this compound by comparing their retention times and mass spectra to reference data.
-
The relative peak areas can be used to estimate the purity of the sample.
-
Logical Workflow for Troubleshooting Stability Issues
The following diagram outlines a systematic approach to troubleshooting stability problems with this compound.
Caption: A step-by-step workflow for troubleshooting stability issues.
References
-
Sciencemadness Discussion Board. Imine stability. Available at: [Link]
- Gao, Y., et al. (2015). Selective Aliphatic Aldimine Formation and Stabilization by a Hydrophobic Capsule in Water. Journal of the American Chemical Society, 137(15), 12989-12995.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS. (2015). ACS Chemical Neuroscience, 6(8), 1356-1363.
-
MDPI. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. Available at: [Link]
-
ResearchGate. Structure-stability correlations for imine formation in aqueous solution. Available at: [Link]
-
SpectraBase. tert-Butylamine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
SpectraBase. tert-Butylamine - Optional[1H NMR] - Spectrum. Available at: [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
PubMed. Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Available at: [Link]
-
ACS Publications. Selective Aliphatic Aldimine Formation and Stabilization by a Hydrophobic Capsule in Water. Available at: [Link]
-
University of Toronto. NMR Chemical Shifts. Available at: [Link]
-
NIH. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]
-
NIH. Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates—Isomeric Control with 2. Available at: [Link]
-
ResearchGate. GC-MS chromatogram corresponding to N-tert-butyldimethylsilyl... Available at: [Link]
-
PubChem. N-[(E)-ethylideneamino]-2-methylpropan-2-amine. Available at: [Link]
-
NIH. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS. Available at: [Link]
-
MDPI. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. Available at: [Link]
-
Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
ResearchGate. Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Available at: [Link]
-
NIH. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Available at: [Link]
-
LECO. Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Available at: [Link]
-
ResearchGate. GC-MS analysis of N -( n -butyl)phthalimide. Available at: [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available at: [Link]
Sources
Technical Support Center: Water Removal in N-Ethylidene-2-methylpropan-2-amine Synthesis
Welcome to the technical support guide for the synthesis of N-Ethylidene-2-methylpropan-2-amine. This resource is tailored for researchers, chemists, and process development professionals to address a critical variable in this synthesis: the effective removal of water. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to challenges you may encounter, ensuring higher yields and product purity.
The Critical Role of Water Removal
The synthesis of this compound is a condensation reaction between acetaldehyde and tert-butylamine. This reaction is reversible, producing one molecule of water for every molecule of the imine product.[1][2]
CH₃CHO + (CH₃)₃CNH₂ ⇌ CH₃CH=NC(CH₃)₃ + H₂O
Based on Le Châtelier's principle, the water produced can push the reaction equilibrium back toward the starting materials, significantly reducing the yield of the desired imine.[1][3][4][5][6][7] Furthermore, the C=N bond in the imine is susceptible to hydrolysis, meaning residual water can decompose the product back into its aldehyde and amine precursors, especially in the presence of acid.[1][2][8][9] Therefore, active and efficient water removal is paramount for a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. Could water be the culprit?
A1: Absolutely. Low yield is the most common symptom of inadequate water removal in imine synthesis.[10][11] The reversible nature of the reaction means that any water present in the reaction flask will inhibit the formation of the product.[1][5] If you are not actively removing water, the reaction will reach a point of equilibrium with significant amounts of starting material remaining.
Initial Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents if your protocol calls for them.
-
Assess Water Removal Technique: Re-evaluate your chosen method for water removal (see Q2). Is it appropriate for your reaction scale and conditions?
-
Check Reagent Purity: Ensure your acetaldehyde and tert-butylamine are not contaminated with water.
Q2: What is the best method for removing water from my reaction?
A2: The optimal method depends on your reaction scale, temperature, and available equipment. The two most effective strategies are azeotropic distillation with a Dean-Stark trap and the use of in-situ chemical desiccants.[12][13][14]
| Method | Best For | Advantages | Disadvantages |
| Dean-Stark Apparatus | Reactions at reflux temperature (e.g., in toluene); larger scale (>10 mmol).[15] | Highly efficient; physically removes water from the system; easy to monitor reaction progress by observing water collection.[16][17] | Requires heating; not suitable for temperature-sensitive substrates; requires specialized glassware. |
| Molecular Sieves (3Å or 4Å) | Room temperature or heated reactions; small to medium scale. | Very effective and generally inert[12]; easy to use; can be used in a variety of solvents.[14][18] | Must be properly activated (heated under vacuum) before use[11]; can be dusty; finite water-absorbing capacity. |
| Anhydrous MgSO₄ or Na₂SO₄ | Room temperature reactions. | Inexpensive and readily available.[18] | Lower water capacity and efficiency compared to molecular sieves[19]; MgSO₄ can be slightly acidic, potentially catalyzing side reactions.[15] |
Below is a decision-making workflow to help you select the appropriate method.
Caption: Decision tree for selecting a water removal method.
Q3: I'm using a Dean-Stark trap, but no water is collecting. What's wrong?
A3: This is a common issue that can usually be resolved with a few checks.
-
Insufficient Heating: The reaction must be at a vigorous reflux for the solvent-water azeotrope to distill into the trap. Ensure your heating mantle is set to a temperature that achieves this. For a toluene-based reaction, the oil bath temperature might need to be set as high as 170 °C.[17]
-
System Leaks: Check all glass joints. A leak will prevent a closed system, and the vapor will escape instead of being directed up into the condenser.
-
Incorrect Solvent: Ensure you are using a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[12][14] Solvents like methanol will not work in a Dean-Stark apparatus.
-
Reaction Not Proceeding: If the reaction isn't happening, no water is being produced to be collected. Confirm that your starting materials are present and that any necessary catalyst has been added.
Experimental Protocols
Protocol 1: Synthesis using a Dean-Stark Apparatus
This protocol is ideal for scales of 10 mmol or greater and provides a robust method for complete water removal.
-
Apparatus Setup:
-
Oven-dry a round-bottom flask, Dean-Stark trap, and condenser. Assemble them while still warm and place under an inert atmosphere (Nitrogen or Argon).
-
Place a magnetic stir bar in the flask and position it in a heating mantle or oil bath on a stirrer hotplate.
-
-
Reagent Addition:
-
To the flask, add tert-butylamine (1.0 eq) and toluene (approx. 2-3 mL per mmol of amine).
-
Begin stirring and add acetaldehyde (1.1 eq). Note: A slight excess of the more volatile aldehyde can help drive the reaction.
-
-
Reaction and Water Removal:
-
Monitoring Completion:
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation.
-
Protocol 2: Synthesis using Molecular Sieves
This protocol is well-suited for smaller scales or when heating to high temperatures is undesirable.
-
Sieve Activation:
-
Place 3Å or 4Å molecular sieves in a flask and heat to >200 °C under high vacuum for several hours.
-
Allow to cool under an inert atmosphere before use. Pre-activated sieves can also be purchased.
-
-
Apparatus Setup:
-
To an oven-dried round-bottom flask with a stir bar under an inert atmosphere, add the activated molecular sieves (approx. 1-2 g per mmol of expected water).
-
-
Reagent Addition:
-
Add a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether), followed by tert-butylamine (1.0 eq) and acetaldehyde (1.1 eq).[14]
-
-
Reaction:
-
Stir the mixture at room temperature. The reaction can be gently heated if necessary, depending on the solvent.
-
Allow the reaction to stir for several hours or overnight. Progress can be monitored by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the molecular sieves.[14]
-
Rinse the sieves with a small amount of fresh anhydrous solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Caption: Comparative workflow for water removal protocols.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Semantic Scholar. (n.d.). Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]
-
ResearchGate. (2015, January 26). How do I remove water from imine formation reactions?[Link]
-
American Chemical Society. (2010, October 14). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
-
Chad's Prep. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. [Link]
-
BYJU'S. (n.d.). Imine Hydrolysis. Retrieved from [Link]
-
One Part of Chemistry. (2013, April 14). Drying agent. [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]
-
Journal of Chemical Education. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]
-
PubMed. (2010, December 17). Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. [Link]
-
OperaChem. (n.d.). Imines formation. Retrieved from [Link]
-
MyTutor. (n.d.). What is Le Chatelier's principle and how do you apply it to reversible reactions? Retrieved from [Link]
-
ResearchGate. (2015, May 4). How can I synthezise imine from ketone?[Link]
-
JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]
-
Wikipedia. (n.d.). Le Chatelier's principle. Retrieved from [Link]
-
ResearchGate. (n.d.). A COMPARISON OF IMINE FORMING METHODOLOGIES. Retrieved from [Link]
-
Chemguide. (n.d.). Le Chatelier's Principle. Retrieved from [Link]
-
Compound Interest. (2017, May 8). Reversible Reactions, Equilibrium, and Le Chatelier's Principle. [Link]
-
Chemistry LibreTexts. (2023, January 29). Le Chatelier's Principle. [Link]
-
ResearchGate. (2018, February 9). Problem in synthesis of imine?[Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. One moment, please... [operachem.com]
- 15. researchgate.net [researchgate.net]
- 16. Imines formation - operachem [operachem.com]
- 17. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. One Part of Chemistry: Drying agent [1chemistry.blogspot.com]
"common impurities in the synthesis of N-tert-butylethanimine"
Welcome to the technical support center for the synthesis of N-tert-butylethanimine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important secondary amine. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to support your experimental success.
Introduction to N-tert-butylethanimine Synthesis
The most common and direct route to N-tert-butylethanimine is the reductive amination of acetaldehyde with tert-butylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. While seemingly straightforward, the nature of the reactants, particularly the high reactivity and volatility of acetaldehyde, can lead to the formation of several impurities. This guide will help you identify, understand, and mitigate the formation of these unwanted byproducts.
Core Reaction Scheme:
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that you may encounter during the synthesis of N-tert-butylethanimine, providing potential causes and actionable solutions.
FAQ 1: I'm observing a significant amount of a higher molecular weight byproduct in my GC-MS analysis. What is it and how can I prevent it?
Answer:
The most common higher molecular weight impurity is the tertiary amine, N,N-diethyl-tert-butylamine . This arises from the "over-alkylation" of the desired N-tert-butylethanimine product. The newly formed secondary amine can act as a nucleophile and react with another molecule of acetaldehyde to form a new iminium ion, which is then reduced.[1]
dot
Caption: Aldol condensation pathway of acetaldehyde.
Troubleshooting Strategies:
-
Temperature Control: Keep the reaction temperature low, ideally at room temperature or below. The aldol condensation of acetaldehyde is temperature-dependent.
-
pH Control: Maintain a neutral or slightly acidic pH. Basic conditions strongly promote aldol condensation. If your reductive amination conditions are basic, consider switching to a protocol that uses a mild acid catalyst, such as acetic acid, with a reducing agent like NaBH(OAc)₃.
-
Order of Addition: Add the acetaldehyde to a mixture of the tert-butylamine and the reducing agent. This ensures that the acetaldehyde is consumed in the reductive amination pathway as quickly as it is introduced, minimizing its opportunity to self-condense.
-
Use of Fresh Acetaldehyde: Acetaldehyde can form cyclic trimers (paraldehyde) and tetramers (metaldehyde) upon storage. While these are in equilibrium with the monomer, using freshly distilled acetaldehyde can ensure higher reactivity and minimize unknown side reactions.
FAQ 3: How can I identify the common impurities in my reaction mixture using standard analytical techniques?
Answer:
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying the key impurities.
Identifying Impurities by GC-MS:
| Compound | Expected Retention Time (Relative to Product) | Key Mass Spectral Fragments (m/z) |
| N-tert-butylethanimine (Product) | 1.0 | 86 (M-15), 58, 42 |
| tert-Butylamine (Starting Material) | < 1.0 | 58, 41 |
| Acetaldehyde (Starting Material) | << 1.0 (highly volatile) | 44 (M+), 29, 43 |
| N,N-diethyl-tert-butylamine (Impurity) | > 1.0 | 114 (M-15), 86, 58 |
| 3-Hydroxybutanal (Impurity) | < 1.0 (polar) | 45, 43, 70 (M-18) |
| Crotonaldehyde (Impurity) | < 1.0 | 70 (M+), 41, 39 |
Note: Actual retention times will vary based on the GC column and temperature program. The fragmentation of amines often involves alpha-cleavage, leading to the loss of an alkyl group. For N-tert-butylethanimine, the loss of a methyl group from the tert-butyl moiety to give a stable iminium ion at m/z 86 is a characteristic fragmentation.
Identifying Impurities by ¹H NMR (in CDCl₃):
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) |
| N-tert-butylethanimine (Product) | ~2.60 (q, 2H, -CH₂-), ~1.10 (t, 3H, -CH₃), ~1.10 (s, 9H, -C(CH₃)₃) [2] |
| tert-Butylamine | ~1.15 (s, 9H, -C(CH₃)₃), ~1.0 (br s, 2H, -NH₂) |
| Acetaldehyde | ~9.8 (q, 1H, -CHO), ~2.2 (d, 3H, -CH₃) |
| N,N-diethyl-tert-butylamine | ~2.5 (q, 4H, -CH₂-), ~1.0 (t, 6H, -CH₃), ~1.0 (s, 9H, -C(CH₃)₃) |
| 3-Hydroxybutanal | ~9.7 (t, 1H, -CHO), ~4.2 (m, 1H, -CH(OH)-), ~2.5 (d, 2H, -CH₂CHO), ~1.2 (d, 3H, -CH(OH)CH₃) |
| Crotonaldehyde | ~9.5 (d, 1H, -CHO), ~6.8 (m, 1H, =CH-CHO), ~6.1 (m, 1H, -CH=), ~1.9 (d, 3H, =CH-CH₃) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of N-tert-butylethanimine with Minimized Impurities
This protocol is optimized to reduce the formation of both over-alkylation and aldol condensation byproducts.
Materials:
-
tert-Butylamine (1.5 eq.)
-
Acetaldehyde (1.0 eq.), freshly distilled
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butylamine and anhydrous DCM or DCE.
-
Cool the mixture in an ice bath.
-
In a separate flask, prepare a solution of acetaldehyde in a small amount of the same anhydrous solvent.
-
Slowly add the acetaldehyde solution to the stirred tert-butylamine solution over 30-60 minutes using a syringe pump.
-
Allow the mixture to stir for an additional 30 minutes at 0°C to facilitate imine formation. A catalytic amount of acetic acid can be added at this stage if imine formation is slow.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification of N-tert-butylethanimine
This protocol addresses the removal of both polar (aldol-related) and non-polar (tertiary amine) impurities.
-
Acid-Base Extraction (to remove non-basic impurities):
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with dilute hydrochloric acid (e.g., 1 M HCl). The desired N-tert-butylethanimine and any other amine impurities will move into the aqueous layer as their hydrochloride salts, while non-basic impurities like aldol condensation products will remain in the organic layer.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 4 M NaOH) until the pH is >12, ensuring all the amine is in its free base form.
-
Extract the free amine back into an organic solvent (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Fractional Distillation (to separate amines):
-
The product from the acid-base extraction should be a mixture of N-tert-butylethanimine and N,N-diethyl-tert-butylamine.
-
Due to the difference in their boiling points, these can be separated by fractional distillation. N-tert-butylethanimine has a lower boiling point than the tertiary amine impurity.
-
Visualization of the Synthetic Landscape
dot
Caption: Troubleshooting workflow for N-tert-butylethanimine synthesis.
References
- Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. BenchChem. (URL not available)
-
Reductive Amination, and How It Works. Master Organic Chemistry. ([Link])
- US Patent US8445726B2, Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.
- Minimizing byproduct formation in reductive amin
-
Aldol Condensation Reaction|Acetaldehyde|Acetaldol | 3-Hydroxy butanal | Organic Chemistry|Class-12|. YouTube. ([Link])
-
Elucidating the Mechanism of Ambient-Temperature Aldol Condensation of Acetaldehyde on Ceria. ACS Catalysis. ([Link])
-
Aldol Condensation of Acetaldehyde over Titania, Hydroxyapatite and Magnesia. ResearchGate. ([Link])
-
Self-condensation. Wikipedia. ([Link])
- Carbonyl Condens
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. ([Link])
- Myers, A.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. ([Link])
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. ([Link])
- Reductive Amination - Common Conditions. (URL not available)
-
Aldol Condensation. Magritek. ([Link])
Sources
"preventing polymerization during N-Ethylidene-2-methylpropan-2-amine synthesis"
Introduction
Welcome to the technical support guide for the synthesis of N-Ethylidene-2-methylpropan-2-amine. This document is designed for researchers, chemists, and process development professionals. The synthesis, a condensation reaction between tert-butylamine and acetaldehyde, is straightforward in principle but is frequently complicated by a significant side reaction: the polymerization of acetaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate this issue, ensuring a high-yield, high-purity synthesis. We will explore the causality behind common experimental failures and provide validated protocols to ensure reproducible success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the white, solid precipitate I'm seeing in my reaction?
This is almost certainly polyacetaldehyde, a polymer formed from the acetaldehyde starting material. Acetaldehyde is notoriously prone to polymerization, which can be initiated by trace amounts of acid or base, and is also known to occur at low temperatures.[1][2] The polymer is a white, amorphous solid that is insoluble in most common organic solvents used for this reaction, leading to the observed precipitation.
Q2: Why is my reaction yield so low, even without a visible precipitate?
Low yield can be due to several factors, but it is often linked to the onset of polymerization. Oligomers (short-chain polymers) of acetaldehyde may form and remain soluble in the reaction mixture, consuming your starting material without precipitating. Furthermore, the imine formation is an equilibrium reaction.[3] If the water produced during the reaction is not effectively removed, the equilibrium will not favor the product, leading to low conversion rates.[4]
Q3: Can I use acetaldehyde directly from the supplier's bottle?
It is strongly discouraged. Acetaldehyde is easily oxidized by air to acetic acid.[1] Acetic acid is a potent catalyst for the cationic polymerization of acetaldehyde, which is a primary failure mode for this synthesis.[1][5] For best results, acetaldehyde should be freshly distilled from a suitable drying agent under an inert atmosphere immediately before use.
Q4: What is the best catalyst for this imine formation?
While acid catalysts are often used for imine synthesis, they aggressively promote acetaldehyde polymerization.[3][5] The recommended approach is to use a mild, heterogeneous base like anhydrous potassium carbonate (K₂CO₃). K₂CO₃ serves three critical functions: it acts as a gentle base to facilitate the reaction, scavenges any trace acidic impurities that would initiate polymerization, and serves as a drying agent to remove the water formed, driving the reaction equilibrium towards the product.[6][7][8]
Core Mechanisms: Imine Formation vs. Polymerization
Understanding the competing reaction pathways is crucial for effective troubleshooting.
Desired Reaction: Imine Formation
This is a nucleophilic addition of the primary amine (tert-butylamine) to the carbonyl carbon of acetaldehyde, followed by the elimination of water to form the C=N double bond of the imine.
Caption: Desired pathway for imine synthesis.
Side Reaction: Acetaldehyde Polymerization
This is typically a cationic chain-reaction polymerization initiated by acidic impurities (e.g., acetic acid). The protonated acetaldehyde is highly electrophilic and is attacked by the oxygen of another acetaldehyde molecule, propagating the chain.
Caption: Undesired polymerization side reaction.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
| Symptom Observed | Potential Root Cause | Recommended Solution & Rationale |
| Immediate formation of a white precipitate upon adding acetaldehyde. | Acetaldehyde is contaminated with acetic acid, a polymerization catalyst.[1] | Solution: Immediately prior to the reaction, distill the acetaldehyde from anhydrous CaSO₄ or MgSO₄ under a nitrogen atmosphere. This removes both water and acidic impurities. |
| Reaction is sluggish or stalls; low conversion to product. | 1. Water is not being effectively removed, hindering the reaction equilibrium.[3][4]2. Insufficient mixing or catalyst surface area. | Solution: Use finely powdered, anhydrous potassium carbonate. Ensure vigorous stirring to maximize the surface area for both catalysis and water adsorption. Consider using molecular sieves (3Å or 4Å) as an additional drying agent.[4] |
| Product is isolated, but NMR analysis shows broad, undefined peaks. | Soluble acetaldehyde oligomers or polymer fragments are co-purified with the product. | Solution: After the reaction, filter the mixture to remove solid K₂CO₃ and any polymer. Concentrate the filtrate carefully under reduced pressure at low temperature. The imine is volatile. If necessary, purify by careful distillation under reduced pressure, ensuring the collection flask is well-cooled. |
| Reaction mixture turns yellow or brown. | Aldol condensation reactions are occurring, which can be promoted by stronger bases or higher temperatures.[3] | Solution: Maintain a strict reaction temperature, typically between 0°C and room temperature. Avoid strong bases like NaOH or KOH. K₂CO₃ is sufficiently mild to prevent significant aldol condensation.[8] |
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing polymerization.
Reagent Preparation & Handling
| Reagent | Specification | Handling & Preparation Notes |
| Acetaldehyde | >99% Purity | Critical: Must be freshly distilled from anhydrous MgSO₄ under a nitrogen atmosphere immediately before use. Store the distilled aldehyde at 0-4°C and use within a few hours. |
| tert-Butylamine | >99% Purity | Should be distilled if purity is questionable. It is hygroscopic; handle under an inert atmosphere. |
| Potassium Carbonate | Anhydrous, >99% | Must be finely powdered to maximize surface area. Dry in an oven at >120°C for at least 4 hours and cool in a desiccator before use. |
| Solvent (e.g., Dichloromethane) | Anhydrous Grade | Use a dry, non-protic solvent. Pass through an activated alumina column or distill from CaH₂ if necessary. |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Maintain a positive pressure of nitrogen throughout the reaction.
-
Charge Reagents: To the flask, add finely powdered anhydrous potassium carbonate (1.5 equivalents) and anhydrous dichloromethane.
-
Add Amine: Cool the stirred suspension to 0°C using an ice bath. Add tert-butylamine (1.0 equivalent) dropwise.
-
Controlled Acetaldehyde Addition: Add freshly distilled acetaldehyde (1.1 equivalents) to the dropping funnel. Add the acetaldehyde dropwise to the vigorously stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C. A slow addition rate keeps the instantaneous concentration of free acetaldehyde low, disfavoring polymerization.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the potassium carbonate and any precipitated polymer. Wash the filter cake with a small amount of anhydrous dichloromethane.
-
Isolation: Combine the filtrate and washings. Remove the solvent carefully under reduced pressure using a rotary evaporator with a bath temperature below 30°C. The target imine is volatile.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a clear liquid.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing synthesis issues.
Caption: A decision tree for troubleshooting the synthesis.
References
-
Norrish, R. G. W., & Small, G. (1949). The polymerization of acetaldehyde at low temperatures. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 196(1046), 363–378. [Link]
-
PrepChem. (n.d.). Synthesis of Poly(acetaldehyde). PrepChem.com. [Link]
-
Hatcher, W. H., & Mueller, A. H. (1930). THE POLYMERIZATION OF ACETALDEHYDE. Transactions of the Royal Society of Canada, 24. [Link]
-
Furukawa, J., Saegusa, T., & Fujii, H. (1961). Polymerization of Acetaldehyde. Die Makromolekulare Chemie, 44-46(1), 398–411. [Link]
-
Wang, G., et al. (2019). Acetaldehyde polymerization on Co(0001): the role of CO. Physical Chemistry Chemical Physics, 21(16), 8443-8450. [Link]
-
Scribd. (n.d.). Aldehyde Polymerization Mechanism. [Link]
-
Campbell, K. N., Sommers, A. H., & Campbell, B. K. (1947). tert-BUTYLAMINE. Organic Syntheses, 27, 12. [Link]
-
Changyou, Z., Daimo, C., & Yaozhong, J. (1987). A Convenient Catalytic System of Potassium Carbonate and Alkanol: The Michael Addition and Carbonyl Addition Reactions of Imine Compounds. Synthetic Communications, 17(11), 1307-1314. [Link]
-
Scribd. (n.d.). Acetaldehyde Polymerization Methods. [Link]
- Google Patents. (2014).
-
Heravi, M. M., et al. (2014). An Efficient, Potassium Carbonate-Catalysed, Three-Component Reaction of Aldehydes, Malononitrile and Amidines Leading to Highly Functionalized Pyrimidines in Aqueous Media. Letters in Organic Chemistry, 11(1), 58-62. [Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]
-
ResearchGate. (2015). How do I remove water from imine formation reactions? [Link]
-
Chemistry For Everyone. (2025). What Does K2CO3 Do In Organic Chemistry? YouTube. [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. scispace.com [scispace.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
"effect of temperature on N-Ethylidene-2-methylpropan-2-amine formation"
Here is a technical support center guide on the effect of temperature on N-Ethylidene-2-methylpropan-2-amine formation.
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of temperature in this reaction. As drug development professionals and researchers, precise control over reaction parameters is paramount for ensuring yield, purity, and reproducibility. This guide is structured to provide not just protocols, but the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the formation of this compound?
Temperature has a dual effect on this reaction. Firstly, it influences the reaction kinetics—the rate at which the imine is formed. Generally, higher temperatures accelerate the reaction.[1] Secondly, and more critically, it affects the chemical equilibrium. Imine formation is a reversible condensation reaction that produces water.[2][3] Elevating the temperature helps to drive the reaction forward by removing this water, in accordance with Le Chatelier's principle.[4][5][6]
Q2: My reaction yield is very low at room temperature. Is this expected?
Yes, this is a common observation. The formation of the imine from acetaldehyde and tert-butylamine involves an equilibrium that may not significantly favor the product at ambient temperatures, especially in a closed system where the water byproduct cannot escape.[7] The dehydration step to form the final C=N double bond is often the slowest step and benefits from thermal energy to overcome its activation barrier.[8]
Q3: I'm observing a significant amount of a viscous, yellowish byproduct, especially when I heat the reaction strongly. What is happening?
This is likely due to the self-condensation of acetaldehyde, known as an aldol condensation. This side reaction is base or acid-catalyzed and is accelerated at higher temperatures. Acetaldehyde is particularly prone to this reaction. To mitigate this, it is crucial to maintain controlled heating and consider adding the acetaldehyde slowly to the reaction mixture containing tert-butylamine to keep the instantaneous concentration of the aldehyde low.
Q4: How does pH relate to temperature control in this synthesis?
The reaction is typically catalyzed by mild acid.[2] The acid protonates the hydroxyl group of the intermediate carbinolamine, turning it into a good leaving group (water).[8][9] The optimal pH is around 4-5.[9][10] If the pH is too low (too acidic), the tert-butylamine starting material will be fully protonated, rendering it non-nucleophilic and stopping the reaction.[9][10] If the pH is too high (basic), the final dehydration step is not efficiently catalyzed. Temperature can affect the pKa of your reagents and the stability of the imine, which is susceptible to hydrolysis under strongly acidic or basic conditions, a process that is also accelerated by heat.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low to No Product Yield
Low conversion is the most frequently reported issue. The root cause almost always relates to the reaction's equilibrium.
-
Possible Cause: The reversible nature of the reaction means that as water is produced, it can hydrolyze the imine product back into the starting aldehyde and amine.[3][12] Without active removal, the reaction reaches an equilibrium with significant starting material remaining.
-
Solution & Scientific Rationale:
-
Increase Temperature with Water Removal: The most effective solution is to heat the reaction in a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.[13][14] The toluene-water azeotrope boils at a lower temperature than pure toluene, allowing for the selective removal of water as it forms, thus continuously shifting the equilibrium toward the product side.[13]
-
Use of a Dehydrating Agent: If a Dean-Stark apparatus is unavailable, the reaction can be run in the presence of a chemical drying agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[2][12] These agents sequester the water as it is formed. This method is often suitable for smaller-scale reactions but may require moderate heating to ensure a reasonable reaction rate.
-
Problem 2: Product Purity Issues & Side Reactions
The appearance of unexpected signals in your NMR or peaks in your GC-MS indicates the formation of side products.
-
Possible Cause 1: Aldol Condensation: As mentioned in the FAQ, acetaldehyde can react with itself, especially at elevated temperatures.
-
Solution & Scientific Rationale:
-
Controlled Temperature: Do not overheat the reaction. A gentle reflux is often sufficient. The optimal temperature is one that allows for efficient azeotropic removal of water without promoting side reactions. For toluene, this is around 110°C.
-
Slow Addition: Add the acetaldehyde dropwise to a heated solution of tert-butylamine in the reaction solvent. This ensures the aldehyde is the limiting reagent at any given moment, favoring the reaction with the amine over self-condensation.
-
-
Possible Cause 2: Product Decomposition during Workup: The imine product is sensitive to hydrolysis, especially in the presence of aqueous acid.[15]
-
Solution & Scientific Rationale:
-
Anhydrous Workup: After the reaction is complete, ensure all subsequent steps are performed under anhydrous conditions until the imine is isolated.
-
Avoid Strong Aqueous Acids: If an extraction is necessary, use a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a brine wash. Dry the organic layer thoroughly with a drying agent like anhydrous Na₂SO₄ before solvent removal.
-
Data Summary: Temperature Effects
The following table summarizes the expected kinetic and thermodynamic outcomes at different temperature ranges for this synthesis.
| Temperature Range | Kinetic Effect (Reaction Rate) | Thermodynamic Effect (Equilibrium) | Potential for Side Reactions | Recommended Application |
| Low (0 - 25°C) | Very Slow | Equilibrium favors reactants. Low conversion without water removal. | Low | Not recommended for preparative synthesis. |
| Moderate (30 - 80°C) | Moderate | Equilibrium shifts slightly toward products. Water removal is slow. | Moderate; aldol reaction becomes a risk. | Small scale with a strong drying agent (e.g., molecular sieves). |
| High (>80°C, e.g., Reflux) | Fast | Equilibrium strongly favors products if water is actively removed . | High; requires careful control to minimize aldol condensation. | Recommended for preparative scale using a Dean-Stark apparatus. |
Experimental Protocols & Workflows
Protocol 1: Optimized Synthesis of this compound via Azeotropic Distillation
This protocol is designed for maximizing yield by actively managing the reaction equilibrium.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Charging: To the flask, add tert-butylamine (1.0 eq) and toluene (approx. 2-3 mL per mmol of amine).
-
Heating: Begin heating the mixture to a gentle reflux using a heating mantle.
-
Aldehyde Addition: Once refluxing, slowly add acetaldehyde (1.05 eq) to the mixture dropwise over 30 minutes.
-
Reaction Monitoring: Continue refluxing the reaction. Water will begin to collect in the arm of the Dean-Stark trap.[13] The reaction is typically complete when water no longer accumulates (usually 2-6 hours).
-
Workup: Allow the reaction to cool to room temperature. Carefully remove the solvent under reduced pressure. The resulting crude imine can be purified by distillation if necessary.
Visualization of the Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering low product yield.
Caption: Troubleshooting logic for low imine yield.
Visualization of the Reaction Mechanism
Understanding the mechanism clarifies why both acid catalysis and water removal are essential.
Sources
- 1. On the nucleation and fast reaction kinetics of 2D polymerisation with a 2-in-1 monomer - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01032E [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Le Chatelier's principle - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Imine formation-Typical procedures - operachem [operachem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
"work-up procedure to avoid hydrolysis of N-Ethylidene-2-methylpropan-2-amine"
A Guide to Hydrolysis-Free Work-up Procedures
Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth technical guidance on the successful work-up and isolation of N-Ethylidene-2-methylpropan-2-amine, a sterically hindered imine. Our focus is to provide actionable protocols and troubleshooting advice to prevent its hydrolysis back to acetaldehyde and tert-butylamine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrolyzing during work-up?
Imines, including this compound, are susceptible to hydrolysis, a reaction that cleaves the carbon-nitrogen double bond to regenerate the parent aldehyde/ketone and amine.[1] This process is reversible and is significantly accelerated by the presence of water and acid catalysts.[1] Standard aqueous work-up procedures introduce both of these elements, creating an environment ripe for the degradation of your product.
Q2: What is the mechanism of hydrolysis for this imine?
The hydrolysis of an imine typically proceeds through a two-step mechanism in the presence of acid and water. First, the nitrogen atom of the imine is protonated by an acid, forming an iminium ion. This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. Subsequently, a water molecule attacks the iminium carbon, leading to a tetrahedral intermediate. A series of proton transfers then results in the elimination of the amine and the formation of a carbonyl group, yielding the aldehyde and the protonated amine.
Q3: How does the structure of this compound affect its stability?
The presence of a bulky tert-butyl group attached to the nitrogen atom in this compound provides significant steric hindrance around the C=N double bond. This steric bulk can physically obstruct the approach of water molecules to the electrophilic carbon, thereby slowing down the rate of hydrolysis compared to less hindered imines. While not completely immune to hydrolysis, this structural feature contributes to its relative stability, which can be leveraged during a carefully designed work-up.
Q4: Can I use standard column chromatography on silica gel to purify my imine?
Standard silica gel chromatography is generally not recommended for the purification of sensitive imines. Silica gel is inherently acidic and contains adsorbed water, both of which can catalyze the hydrolysis of the imine on the column. If chromatography is necessary, it is crucial to use a deactivated stationary phase, such as alumina (basic or neutral), or to add a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent to neutralize the acidic sites on the silica gel.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no yield of imine after work-up. | Hydrolysis has occurred. | Strictly adhere to non-aqueous work-up conditions. Ensure all glassware is oven-dried and solvents are anhydrous. Use a drying agent directly in the reaction mixture post-completion. |
| Product decomposes on the rotary evaporator. | Co-distillation with residual water or acidic impurities. | Ensure the product is thoroughly dried with an anhydrous drying agent before concentration. Consider co-evaporation with a dry, high-boiling point solvent like toluene to azeotropically remove residual water. |
| NMR spectrum shows starting materials (acetaldehyde and tert-butylamine). | Incomplete reaction or hydrolysis during sample preparation. | For reaction monitoring, take an aliquot from the anhydrous reaction mixture and dissolve it directly in a deuterated solvent that has been stored over molecular sieves. For final product analysis, ensure the isolated imine is free of water before preparing the NMR sample. |
| Streaking or decomposition on TLC plate. | Hydrolysis on the acidic silica gel TLC plate. | Use TLC plates with a less acidic stationary phase if available. Spot the TLC plate and develop it immediately. Consider adding a small amount of triethylamine to the developing solvent system. |
Experimental Protocols
Protocol 1: In-Situ Drying and Non-Aqueous Work-up
This protocol is designed to minimize any contact of the imine with water.
Step 1: Reaction Completion and In-Situ Drying
-
Once the formation of this compound is complete (as determined by a suitable monitoring technique like in-situ IR or NMR of an anhydrous aliquot), add a sufficient amount of a suitable anhydrous drying agent directly to the reaction flask. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are good choices.
-
Stir the suspension for at least 30 minutes to ensure all residual water is sequestered.
Step 2: Filtration
-
Filter the mixture through a sintered glass funnel or a funnel fitted with a cotton plug to remove the drying agent.
-
Wash the filter cake with a small amount of a dry, inert solvent (e.g., anhydrous diethyl ether or dichloromethane) to ensure complete recovery of the product.
Step 3: Solvent Removal
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator. Use a moderate bath temperature to avoid any potential thermal decomposition.
Step 4: Purification (if necessary)
-
If further purification is required, distillation under reduced pressure is the preferred method for this likely volatile imine.
-
Alternatively, if the imine is a solid, recrystallization from a dry, non-protic solvent can be employed.
Protocol 2: Work-up Using a Dean-Stark Apparatus during Synthesis
For reactions where water is a byproduct, its continuous removal during the reaction is highly effective.
Step 1: Reaction Setup
-
Set up the reaction vessel with a Dean-Stark trap and a reflux condenser. Use a solvent that forms an azeotrope with water, such as toluene or benzene.
Step 2: Reaction
-
Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon cooling, the water will separate and collect in the bottom of the trap, while the solvent will return to the reaction flask.
Step 3: Work-up
-
Once the theoretical amount of water has been collected and the reaction is complete, cool the reaction mixture to room temperature.
-
The reaction mixture can then be directly concentrated under reduced pressure to yield the crude imine, which can be further purified by distillation if necessary. This method often yields a product of high purity that may not require further purification.
Visualizing the Process
Hydrolysis Mechanism of this compound
Caption: Acid-catalyzed hydrolysis of this compound.
Recommended Anhydrous Work-up Workflow
Sources
Validation & Comparative
"N-Ethylidene-2-methylpropan-2-amine vs benzaldehyde-derived imines in synthesis"
A Comparative Guide for Synthetic Chemists: N-Ethylidene-2-methylpropan-2-amine vs. Benzaldehyde-Derived Imines in Synthesis
Introduction: The Dichotomy of the Imine Bond in Modern Synthesis
Imines, characterized by their carbon-nitrogen double bond, are cornerstone intermediates in organic synthesis, serving as versatile precursors to amines, nitrogen-containing heterocycles, and a multitude of other valuable molecular scaffolds.[1][2] Their reactivity is fundamentally governed by the electrophilicity of the imine carbon and the nucleophilicity of the nitrogen atom.[3][4] The choice of the aldehyde and amine precursors allows for fine-tuning of the imine's steric and electronic properties, making the selection of the right imine a critical decision in reaction design.
This guide provides an in-depth comparison between two distinct classes of imines: the aliphatic this compound, derived from acetaldehyde and tert-butylamine, and the aromatic benzaldehyde-derived imines. We will explore their contrasting synthesis, stability, reactivity profiles, and practical applications, supported by experimental protocols and data to inform rational substrate selection for researchers in synthetic chemistry and drug development.
Part 1: Synthesis and Stability - A Tale of Two Chemistries
The formation of an imine is typically a reversible condensation reaction between a primary amine and a carbonyl compound, proceeding through a carbinolamine intermediate followed by the elimination of water.[5][6][7] However, the practical execution and the stability of the resulting imine differ significantly between aliphatic and aromatic systems.
Synthesis
Benzaldehyde-Derived Imines: The synthesis of imines from aromatic aldehydes like benzaldehyde is often straightforward and can be performed at room temperature.[5] The conjugation of the aromatic ring with the resulting C=N bond provides a thermodynamic driving force for the reaction. Water removal, while beneficial for shifting the equilibrium, is not always strictly necessary for achieving high yields, especially with reactive amines.[5]
This compound (Aliphatic Imine): The synthesis of imines from non-conjugated, enolizable aldehydes like acetaldehyde presents a greater challenge. These aliphatic imines are often less stable and prone to side reactions such as self-condensation (aldol reaction) of the starting aldehyde or oligomerization of the product imine.[8][9] Consequently, their synthesis requires more stringent conditions, specifically the rigorous removal of water using methods like a Dean-Stark trap or dehydrating agents such as tetraethyl orthosilicate.[5] The steric bulk of the tert-butyl group in this compound provides some kinetic stability, making it one of the more accessible aliphatic imines.
Workflow: General Imine Synthesis
Caption: General workflow for the synthesis of imines.
Stability
The most significant practical difference is stability.
-
Benzaldehyde-derived imines are generally stable compounds that can be isolated, purified by chromatography or distillation, and stored for extended periods. The C=N bond is part of a larger conjugated π-system, which delocalizes electron density and imparts significant thermodynamic stability.
-
Aliphatic imines , like this compound, are often less stable.[8] They are susceptible to hydrolysis, even from atmospheric moisture, and can undergo tautomerization to the more stable enamine form if there is a proton on the α-carbon of the nitrogen substituent. Many are generated in situ for immediate use due to their tendency to oligomerize or decompose upon storage.[8] Aromatic imines are less sensitive to water compared to their aliphatic counterparts.[9]
Part 2: Electronic and Steric Properties - The Source of Reactivity Differences
The synthetic utility of these imines is a direct consequence of their inherent electronic and steric profiles.
Diagram: Electronic Profile Comparison
Caption: Key electronic and steric differences.
-
Electrophilicity: The imine carbon of This compound is significantly more electrophilic than that of a benzaldehyde-derived imine. Lacking conjugation, the C=N double bond is polarized, making the carbon a prime target for nucleophiles. In contrast, the phenyl group in benzaldehyde-derived imines donates electron density into the C=N bond through resonance, reducing the partial positive charge on the imine carbon and thus lowering its electrophilicity.[3] This can be enhanced by using Brønsted or Lewis acids to protonate the imine nitrogen, increasing electrophilicity.[3]
-
Steric Hindrance: this compound possesses a bulky tert-butyl group, which provides a highly congested steric environment around the C=N bond. This can be advantageous for directing the stereochemical outcome of nucleophilic additions. For benzaldehyde-derived imines, the steric environment can be systematically varied by choosing different primary amines, from small (e.g., methylamine) to bulky (e.g., diphenylmethylamine), allowing for greater modularity.
Part 3: Comparative Performance in Key Synthetic Reactions
These intrinsic differences in stability, electronics, and sterics lead to divergent performance in common synthetic transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is the most fundamental reaction of imines. The higher electrophilicity of aliphatic imines generally translates to faster reaction rates with a wide range of nucleophiles (organometallics, enolates, etc.).
| Feature | This compound | Benzaldehyde-Derived Imines | Rationale & Causality |
| Reaction Rate | Generally Faster | Generally Slower | The aliphatic imine carbon is more electron-deficient (more electrophilic) due to the lack of resonance stabilization.[3] |
| Reaction Scope | Excellent for a wide range of C-nucleophiles. | Effective, but may require activation (e.g., Lewis acid) for less reactive nucleophiles. | The lower electrophilicity of aromatic imines necessitates harsher conditions or activation to react with weak nucleophiles. |
| Side Reactions | Prone to enolization/aldol-type side reactions of the parent aldehyde if generated in situ. | Benzaldehyde cannot enolize, leading to cleaner reactions.[10] This is a major advantage in mixed aldol-type reactions.[10] | |
| Stereocontrol | The bulky tert-butyl group can provide excellent facial selectivity in asymmetric additions. | Stereocontrol is highly dependent on the N-substituent and any chiral auxiliaries or catalysts employed. |
Cycloaddition Reactions
Imines can participate as dipolarophiles or azadienes in various cycloaddition reactions to form heterocyclic rings.[11]
-
As Dienophiles ([4+2] Cycloaddition): The electron-deficient C=N bond of protonated or Lewis acid-activated aliphatic imines can react with electron-rich dienes. Aromatic imines, being less electrophilic, are generally less reactive dienophiles unless activated or bearing strong electron-withdrawing groups.
-
As 1,3-Dipoles ([3+2] Cycloaddition): Azomethine ylides or imines generated from imines are key intermediates.[12] The stability and electronic nature of the parent imine influence the generation and reactivity of these transient dipoles. Benzaldehyde-derived imines are commonly used in these transformations due to their stability and predictable reactivity.[12]
Part 4: Experimental Protocols and Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols include detailed steps and explanations for the choices made.
Protocol 1: Synthesis of a Representative Benzaldehyde-Derived Imine (N-Benzylideneaniline)
-
Objective: To synthesize a stable, aromatic Schiff base.
-
Trustworthiness: This reaction is high-yielding and the product is a stable, crystalline solid, allowing for easy characterization (melting point, NMR) to validate its identity and purity. The progress can be monitored by TLC.
Methodology:
-
Reactant Preparation: To a 100 mL round-bottom flask, add benzaldehyde (5.0 g, 47.1 mmol) and aniline (4.39 g, 47.1 mmol) in 50 mL of absolute ethanol.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution.[5] For less reactive amines, gentle heating (reflux) for 1-2 hours may be required.
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the benzaldehyde spot and the appearance of a new, less polar product spot.
-
Isolation: Cool the reaction mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification & Validation: The crude product is often of high purity. Recrystallize from ethanol if necessary. Dry the pale yellow crystals under vacuum. The identity and purity should be confirmed by ¹H NMR spectroscopy and melting point determination, which should match literature values.[1]
-
Causality and Rationale:
-
Ethanol as Solvent: It readily dissolves the reactants but is a poorer solvent for the imine product, facilitating isolation by precipitation.
-
Equimolar Reactants: Using a 1:1 stoichiometric ratio ensures complete conversion without the need to remove excess starting material.
-
Room Temperature: The favorable thermodynamics of forming the conjugated aromatic imine allows the reaction to proceed efficiently without heat.[5]
-
Protocol 2: Synthesis of this compound
-
Objective: To synthesize a reactive aliphatic imine under conditions that prevent side reactions.
-
Trustworthiness: This protocol employs a Dean-Stark apparatus, a self-validating system for water removal. The theoretical volume of water to be collected can be calculated, and observing this volume in the trap provides direct confirmation that the dehydration step is complete.
Methodology:
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reactant Preparation: Charge the flask with tert-butylamine (10.0 g, 137 mmol) and 100 mL of anhydrous toluene. Cool the flask in an ice bath.
-
Aldehyde Addition: Slowly add freshly distilled acetaldehyde (6.0 g, 137 mmol) to the cooled amine solution with vigorous stirring. Caution: Acetaldehyde is volatile and the reaction is exothermic.
-
Reaction & Water Removal: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 1-2 hours). The theoretical amount of water is ~2.5 mL.
-
Isolation: Cool the reaction mixture. The toluene solution contains the aliphatic imine. Due to its instability, it is often used directly in the next synthetic step. If isolation is required, carefully remove the toluene under reduced pressure at low temperature.
-
Validation: The crude product should be immediately characterized by ¹H NMR in an anhydrous deuterated solvent (e.g., C₆D₆) to confirm the presence of the characteristic imine proton signal and prevent hydrolysis.
-
Causality and Rationale:
-
Anhydrous Toluene: Prevents hydrolysis of the sensitive aliphatic imine and forms an azeotrope with water for efficient removal.
-
Dean-Stark Trap: This is critical for driving the equilibrium towards the product by physically removing the water byproduct, a necessity for less thermodynamically favorable aliphatic imine formations.[1][5]
-
Slow Addition at Low Temperature: Controls the initial exothermic reaction between the amine and the highly reactive acetaldehyde, preventing uncontrolled boiling and potential side reactions.
-
Conclusion: A Strategic Choice for Targeted Outcomes
The decision to use an aliphatic imine like this compound versus a benzaldehyde-derived aromatic imine is not arbitrary but a strategic choice based on the desired reactivity and reaction conditions.
-
Choose a Benzaldehyde-Derived Imine when:
-
Stability is paramount: You need an intermediate that can be isolated, purified, and stored.
-
Moderate electrophilicity is sufficient: The reaction involves highly reactive nucleophiles, or activation via catalysis is planned.
-
Avoiding enolization is critical: The reaction conditions could promote unwanted aldol-type side reactions with an enolizable aldehyde.
-
-
Choose this compound (or other aliphatic imines) when:
-
High electrophilicity is required: You are using a weak or sterically hindered nucleophile that requires a highly reactive electrophile.
-
The product is the target, not the intermediate: The imine will be generated in situ and immediately consumed in a subsequent step.
-
Steric control is desired: The bulky tert-butyl group can be exploited to achieve high diastereoselectivity.
-
By understanding the fundamental principles of structure and reactivity outlined in this guide, researchers can harness the distinct chemical personalities of these imine classes to achieve their synthetic goals with greater precision and efficiency.
References
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Montag, S. D. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. [Link]
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Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
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Kumar, A., & Kumar, V. (2018). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances. [Link]
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Foubelo, F., & Yus, M. (2015). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. [Link]
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Mayr, H., et al. (2012). Electrophilicities of Benzaldehyde-Derived Iminium Ions: Quantification of the Electrophilic Activation of Aldehydes by Iminium Formation. Journal of the American Chemical Society. [Link]
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Ferraris, D. (2004). Catalytic, Asymmetric Alkylation of Imines. ResearchGate. [Link]
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ResearchGate. (n.d.). 1H NMR spectra of the N-benzylideneaniline imine reaction crude... [Link]
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Poater, A., et al. (2013). Comparison of different ruthenium–alkylidene bonds in the activation step with N-heterocyclic carbene Ru-catalysts for olefins metathesis. Dalton Transactions. [Link]
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Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
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Cole, M. L., et al. (2019). Reaction of benzaldehyde with[1]⁻ to generate metallacycle[10]⁻... ResearchGate. [Link]
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ResearchGate. (n.d.). Benzaldehyde-derived imines from Primene JM-T (a) and 2-ethylaniline (b). [Link]
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Rufino, V., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc. [Link]
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Petkova, D., et al. (2021). Asymmetric Synthesis of Optically Pure Aliphatic Amines with an Engineered Robust ω-Transaminase. MDPI. [Link]
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LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. [Link]
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Massa, A. (2012). The Aldol Reactions of Active Methylene Compounds. ResearchGate. [Link]
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Wang, T., et al. (2023). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. Communications Chemistry. [Link]
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Montag, S. D. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. ResearchGate. [Link]
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Gawdzik, B., et al. (2018). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]
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Rissanen, K., et al. (2017). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. MDPI. [Link]
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Carreño, M. C., & Urbano, A. (2015). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry. [Link]
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Wei, D. (n.d.). 6.4 Aldol Reactions. KPU Pressbooks. [Link]
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Zhang, Y., & Li, Z. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers. [Link]
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ResearchGate. (2007). Structure‐stability correlations for imine formation in aqueous solution. [Link]
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Beilstein Archives. (2006). Organocatalytic Asymmetric Mannich Reaction of Aromatic Imines. [Link]
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Sahoo, G., et al. (2022). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Nature Communications. [Link]
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Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
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Seidel, D., et al. (2005). β-Condensation Reactions of Cyclic Amines with Benzaldehyde: Evidence for the Enamine Pathway. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2018). Cationic Group VI Metal Imido Alkylidene N‐Heterocyclic Carbene Nitrile Complexes: Bench‐Stable, Functional‐Group‐Tolerant Olefin Metathesis Catalysts. [Link]
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Scheidt, K. A., & Johnson, J. S. (2015). Catalytic Asymmetric Umpolung Reactions of Imines. Chemical Reviews. [Link]
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Trofimov, B. A., & Schmidt, E. Y. (2017). Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI. [Link]
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Li, J., et al. (2024). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). N,N-Diethyl-2-methylprop-2-en-1-amine. PubChem Compound Database. [Link]
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Gorska, M., & Staszewska-Krajewska, O. (2022). Comparison of conventional and green approaches to the synthesis of aromatic Schiff bases. Wiadomości Chemiczne. [Link]
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A Senior Application Scientist's Guide to the Validation of N-Ethylidene-2-methylpropan-2-amine Purity by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the rigorous confirmation of a compound's purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison and validation protocol for assessing the purity of N-Ethylidene-2-methylpropan-2-amine, a key imine intermediate, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind methodological choices, compare GC-MS to alternative analytical techniques, and provide a comprehensive, self-validating experimental protocol grounded in established scientific principles and regulatory standards.
The Criticality of Purity for this compound
This compound, a Schiff base formed from the condensation of acetaldehyde and tert-butylamine, serves as a versatile intermediate in organic synthesis. Its reactivity makes it a valuable building block, but also susceptible to degradation and the presence of process-related impurities. The purity of this imine directly impacts the yield, purity, and safety profile of subsequent products. Therefore, a robust and validated analytical method for its purity assessment is paramount.
Potential impurities in this compound can arise from several sources:
-
Unreacted Starting Materials: Residual acetaldehyde and tert-butylamine.
-
Side-Reaction Products: Formation of aldol condensation products from acetaldehyde.
-
Degradation Products: Hydrolysis of the imine bond back to its starting materials, particularly in the presence of moisture.
A reliable analytical method must be able to separate and quantify the parent compound from these potential impurities.
GC-MS: The Gold Standard for Volatile Amine Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This combination makes it an ideal choice for the analysis of volatile and semi-volatile compounds like this compound.
The selection of GC-MS for this application is underpinned by several key advantages:
-
High Specificity: The mass spectrometer provides detailed structural information, allowing for positive identification of the analyte and its impurities based on their unique mass fragmentation patterns.
-
High Sensitivity: GC-MS can detect and quantify trace levels of impurities, which is crucial for meeting stringent regulatory requirements.
-
Robustness: Well-developed GC-MS methods are known for their reliability and reproducibility in routine quality control environments.
The workflow for a GC-MS based purity validation can be visualized as follows:
Caption: A generalized workflow for the GC-MS validation of this compound purity.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it is essential to consider other analytical techniques to provide a comprehensive understanding of its advantages and limitations for this specific application.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| GC-MS | Separation based on volatility and polarity, detection by mass fragmentation. | High specificity and sensitivity, allows for impurity identification. | Requires the analyte to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, detection by UV absorbance or other detectors. | Suitable for non-volatile and thermally labile compounds. | Lower specificity than MS without a mass detector, potential for co-elution of impurities with similar UV spectra. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the integrated signal of specific nuclei in a magnetic field. | Highly accurate and precise, does not require a reference standard for the analyte itself. | Lower sensitivity than chromatographic methods, may not be suitable for detecting trace impurities. |
| Titration | Chemical reaction with a standardized solution. | Simple and inexpensive for assay determination. | Lacks specificity, cannot be used for impurity profiling. |
Decision Logic for Method Selection:
Caption: Decision tree for selecting an analytical method for this compound purity.
A Validated GC-MS Protocol for Purity Determination
This protocol is designed to be a self-validating system, incorporating elements of system suitability and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar column.
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: Dichloromethane (HPLC grade or higher).
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
The following conditions are a starting point and should be optimized for your specific instrumentation.
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte and impurities without thermal degradation. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | Provides good separation of volatile starting materials from the main analyte and less volatile byproducts. |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) | |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that provides reproducible fragmentation patterns for library matching. |
| Scan Range | 35 - 350 m/z | Covers the molecular ion of the analyte and its expected fragments and impurities. |
Standard and Sample Preparation
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask and dilute to volume with dichloromethane.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask and dilute to volume with dichloromethane.
Method Validation Parameters
The following validation parameters should be assessed according to ICH Q2(R1) guidelines:
a. Specificity:
-
Procedure: Inject the solvent blank, a solution of the starting materials (acetaldehyde and tert-butylamine), and the sample solution.
-
Acceptance Criteria: The solvent and starting materials should not show any interfering peaks at the retention time of this compound. The mass spectrum of the analyte peak in the sample should match that of the reference standard.
b. Linearity:
-
Procedure: Prepare a series of at least five dilutions of the standard solution covering the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
c. Accuracy:
-
Procedure: Perform recovery studies by spiking the sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
d. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the sample solution on two different days by different analysts using different equipment if possible.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
e. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.
-
Acceptance Criteria: Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
f. Robustness:
-
Procedure: Intentionally vary critical method parameters (e.g., oven temperature ramp rate ± 1 °C/min, carrier gas flow rate ± 0.1 mL/min) and assess the impact on the results.
-
Acceptance Criteria: The results should remain unaffected by small variations in the method parameters, with system suitability criteria still being met.
System Suitability Test (SST):
To be performed before each analytical run to ensure the performance of the chromatographic system.
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria:
-
RSD of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated using the area normalization method:
% Purity = (Area of Analyte Peak / Total Area of All Peaks) x 100
Conclusion
The validation of an analytical method for determining the purity of this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. GC-MS stands out as the method of choice due to its high specificity, sensitivity, and robustness for analyzing volatile amines. By following a systematic validation approach grounded in ICH guidelines, researchers and drug development professionals can be confident in the reliability of their purity data. The detailed protocol and comparative analysis provided in this guide serve as a comprehensive resource for establishing a scientifically sound and defensible analytical method.
References
-
Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]
-
ResearchGate. (2023, March 14). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. Retrieved from [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Retrieved from [Link]
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). Journal of Pharmaceutical and Biomedical Analysis.
- Nakovich, L. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.
-
ResearchGate. (2014, October 15). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. Retrieved from [Link]
- Simultaneous determination of aliphatic and aromatic amines in indoor and outdoor air samples by gas chromatography-mass spectrometry. (n.d.).
- A Review on GC-MS and Method Development and Valid
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023, October 22). Molecules.
- Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. (n.d.). Organic Syntheses.
- Avery, M. J., & Junk, G. A. (1985, March 31). Gas chromatography/mass spectrometry determination of water-soluble primary amines as their pentafluorobenzaldehyde imines. Analytical Chemistry.
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
- Singh, D. K., & Sanghi, S. K. (2011, August 19). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
- Ethylamine, N-methyl-. (n.d.). Organic Syntheses.
- Singh, D. K., Sanghi, S. K., et al. (2011, August 19). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Semantic Scholar.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-N-methylpropan-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). N-[(E)-ethylideneamino]-2-methylpropan-2-amine. Retrieved from [Link]
- Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. (n.d.).
- Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). (n.d.).
- Determination of amines in workplace air using gas chromatography (headspace GC-MS). (2024, September 30).
- Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols. (2024, August 30). PubMed.
-
PubChem. (n.d.). (R,E)-N-Ethylidene-2-methylpropane-2-sulfinamide. Retrieved from [Link]
- Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. (2025, May 22). Bioanalysis.
A Comparative Guide to Catalysts for the Synthesis of N-Ethylidene-2-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Steric Hindrance in Imine Formation
The formation of imines, or Schiff bases, is a fundamental condensation reaction in organic chemistry, involving the reaction of a primary amine with an aldehyde or ketone. The reaction proceeds via a hemiaminal intermediate, followed by the elimination of water to form the carbon-nitrogen double bond. While seemingly straightforward, the reaction equilibrium often requires shifting towards the product, typically by removing water. Furthermore, the reactivity of the carbonyl compound and the nucleophilicity and steric bulk of the amine significantly influence the reaction rate and overall success.
The synthesis of N-Ethylidene-2-methylpropan-2-amine presents a classic example of steric hindrance, where the bulky tert-butyl group on the amine can impede the initial nucleophilic attack on the acetaldehyde carbonyl. This necessitates the use of effective catalytic methods to facilitate the reaction and achieve desirable yields. This guide will compare and contrast several approaches, including the use of Lewis acids, organocatalysts, and uncatalyzed methods coupled with efficient water removal.
Reaction Mechanism and the Role of Catalysis
The formation of this compound from acetaldehyde and tert-butylamine is a reversible reaction. The generally accepted mechanism involves two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of acetaldehyde, forming a tetrahedral hemiaminal intermediate.
-
Dehydration: The hemiaminal eliminates a molecule of water to form the stable imine product. This step is often the rate-limiting step and is significantly influenced by the reaction conditions.
Catalysts play a crucial role in accelerating this process. Acid catalysts, for instance, protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. They also facilitate the dehydration step by protonating the hydroxyl group of the hemiaminal, turning it into a better leaving group (water).
Below is a DOT script representation of the general imine formation mechanism.
Figure 1: General mechanism for the acid-catalyzed formation of an imine.
Comparative Analysis of Catalytic Systems
This section details and compares different methodologies for the synthesis of this compound.
Lewis Acid Catalysis: The Power of Dehydrating Agents
Lewis acids are a cornerstone in the synthesis of sterically hindered imines. Their dual function as both a catalyst and a dehydrating agent makes them particularly effective. For the reaction between acetaldehyde and tert-butylamine, Lewis acids like titanium(IV) ethoxide (Ti(OEt)₄) and copper(II) sulfate (CuSO₄) are excellent candidates.
Rationale: Lewis acids coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. More importantly, many Lewis acids are also potent dehydrating agents, sequestering the water produced during the reaction and driving the equilibrium towards the imine product. This is especially crucial for sterically hindered amines where the reaction might otherwise be sluggish. For instance, Ti(OEt)₄ is known to be highly effective for converting even unreactive ketones.[1]
Experimental Protocol (Hypothetical based on similar reactions): Ti(OEt)₄ Catalysis
-
To a stirred solution of tert-butylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add acetaldehyde (1.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add titanium(IV) ethoxide (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting suspension through a pad of celite to remove titanium salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imine.
-
Purify the product by distillation.
A similar protocol can be employed using anhydrous copper(II) sulfate, often requiring slightly longer reaction times or gentle heating. The CuSO₄-mediated procedure is effective for a wide range of aldehydes, including sterically demanding ones.[2]
Organocatalysis: A Metal-Free Alternative
In recent years, organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysis. For imine formation, secondary amines like pyrrolidine have been shown to be effective catalysts.
Rationale: Pyrrolidine acts as a nucleophilic catalyst, first reacting with the aldehyde to form a more reactive iminium ion intermediate. This iminium ion is then more susceptible to attack by the primary amine (tert-butylamine). This biomimetic approach often proceeds under mild conditions without the need for strong acids or metals.[2]
Experimental Protocol (Hypothetical based on similar reactions): Pyrrolidine Catalysis
-
In a round-bottom flask, combine tert-butylamine (1.0 eq) and acetaldehyde (1.1 eq) in a suitable solvent such as acetonitrile.
-
Add a catalytic amount of pyrrolidine (e.g., 10 mol%).
-
Include a dehydrating agent, such as 4Å molecular sieves, to remove the water formed during the reaction.[2]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, filter off the molecular sieves and wash with the solvent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude imine by distillation.
Uncatalyzed Synthesis with Physical Water Removal
While catalysis accelerates the reaction, the formation of this compound can also be achieved without a catalyst, provided that the water by-product is efficiently removed to drive the equilibrium forward.
Rationale: According to Le Chatelier's principle, removing a product from a reversible reaction will shift the equilibrium to favor the formation of more products. In imine synthesis, the continuous removal of water is a common strategy to achieve high yields. This can be accomplished through the use of dehydrating agents or by azeotropic distillation.
Experimental Protocol: Azeotropic Distillation
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charge the flask with tert-butylamine (1.0 eq), acetaldehyde (1.1 eq), and a solvent that forms an azeotrope with water, such as toluene or benzene.
-
Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap.
-
As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the solvent will overflow back into the reaction flask.
-
Continue the reflux until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude imine by distillation.
This method is particularly useful for large-scale synthesis where the use of stoichiometric dehydrating agents may be impractical.
Performance Comparison
The following table summarizes the anticipated performance of the different catalytic systems for the synthesis of this compound. The data is extrapolated from similar reactions due to the limited availability of direct comparative studies for this specific imine.
| Catalyst/Method | Typical Conditions | Anticipated Yield | Advantages | Disadvantages |
| Titanium(IV) Ethoxide | DCM, 0°C to rt, 4-6 h | High | Fast reaction times, effective for sterically hindered substrates.[1] | Requires anhydrous conditions, workup can be tedious to remove metal salts. |
| Copper(II) Sulfate | DCM or THF, rt to reflux, 6-12 h | Good to High | Inexpensive, readily available, effective for many aldehydes.[1] | May require heating, longer reaction times compared to Ti(OEt)₄. |
| Pyrrolidine | Acetonitrile, rt, 12-24 h | Good | Metal-free, mild reaction conditions.[2] | May require a dehydrating agent, longer reaction times. |
| Azeotropic Distillation | Toluene, reflux | Good to High | No catalyst required, scalable, continuous water removal. | Requires higher temperatures, which may not be suitable for all substrates. |
| Molecular Sieves | Various solvents, rt | Good | Simple setup, mild conditions, effective water removal.[2] | Stoichiometric or large excess of sieves may be needed, potential for product adsorption. |
Conclusion and Recommendations
The synthesis of the sterically hindered imine, this compound, can be effectively achieved through several catalytic and non-catalytic methods.
-
For rapid and high-yielding synthesis on a laboratory scale , the use of titanium(IV) ethoxide is highly recommended due to its potent activity as both a Lewis acid catalyst and a dehydrating agent.
-
For a more environmentally friendly and metal-free approach , pyrrolidine organocatalysis in the presence of molecular sieves offers a viable alternative under mild conditions.
-
For large-scale industrial applications , uncatalyzed synthesis with azeotropic distillation presents a cost-effective and scalable method for continuous water removal.
The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, cost considerations, and environmental impact. It is recommended to perform small-scale optimization studies to determine the most suitable conditions for a particular application.
Experimental Workflows
The following diagrams illustrate the general workflows for the catalytic methods discussed.
Figure 2: Workflow for Lewis acid-catalyzed imine synthesis.
Figure 3: Workflow for pyrrolidine-catalyzed imine synthesis.
References
-
Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278–1284. [Link]
-
Morales, S., Guijarro, F. G., Ruano, J. L. G., & Cid, M. B. (2014). Pyrrolidine as an organocatalyst enables a general and efficient biomimetic method for the synthesis of aldimines from aldehydes and compounds bearing an amino group. Journal of the American Chemical Society, 136(3), 1082–1089. [Link]
Sources
A Senior Application Scientist's Guide to the Multi-Modal Spectroscopic Confirmation of N-tert-butylethanimine
For researchers engaged in the synthesis of novel chemical entities, particularly within drug development, the unambiguous confirmation of a target molecule's structure is the bedrock of reliable science. The formation of an imine (or Schiff base) via the condensation of an aldehyde and a primary amine is a fundamental transformation, yet confirming its successful completion requires a rigorous, multi-faceted analytical approach. A single spectrum is merely a suggestion; a confluence of data from orthogonal techniques is proof.
This guide provides an in-depth, comparative framework for the structural elucidation of N-tert-butylethanimine (CH₃-CH=N-C(CH₃)₃), a representative aliphatic imine. We will move beyond simply listing techniques to explain the causality behind experimental choices and data interpretation. Our approach treats the collective spectroscopic data as a self-validating system, where each piece of evidence corroborates the others to build an unshakeable structural assignment.
The Imperative of a Multi-Spectroscopic Approach
Relying on a single analytical technique for structural confirmation is a significant risk in synthetic chemistry. For instance, while Infrared (IR) spectroscopy can strongly suggest the formation of a C=N bond through the disappearance of the C=O stretch of the aldehyde, it provides no information about the connectivity of the alkyl groups. Similarly, ¹H Nuclear Magnetic Resonance (NMR) can define proton environments but may be ambiguous without the carbon backbone information provided by ¹³C NMR. Mass Spectrometry (MS) gives the molecular weight but cannot, on its own, distinguish between isomers.
Therefore, the only trustworthy method is the integration of data from multiple, complementary spectroscopic techniques. This guide will focus on the "gold standard" combination for small molecule characterization: NMR (¹H and ¹³C), FTIR, and MS.
Experimental & Analytical Workflow
The logical flow for structure confirmation follows a systematic process from sample preparation to integrated data analysis. Each step is critical for generating high-fidelity data.
Caption: Workflow for structural confirmation of N-tert-butylethanimine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is arguably the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For N-tert-butylethanimine, both ¹H and ¹³C NMR spectra provide distinct, predictable signatures that are essential for confirmation.
¹H NMR: Mapping the Proton Environments
The ¹H NMR spectrum confirms the presence and connectivity of all non-exchangeable protons. For N-tert-butylethanimine, we anticipate four unique signals, the disappearance of the aldehyde proton (~9.8 ppm) from acetaldehyde and the amine protons (~1.2 ppm) from tert-butylamine serving as primary evidence of reaction completion.
Table 1: Predicted ¹H NMR Data for N-tert-butylethanimine in CDCl₃
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| a : -N-C(CH₃ )₃ | 1.1 - 1.3 | Singlet (s) | 9H | N/A | Nine equivalent protons on the bulky t-butyl group, no adjacent protons to couple with. |
| b : CH₃ -CH=N- | 1.9 - 2.1 | Doublet (d) | 3H | ~7.0 | Coupled to the single iminyl proton (c). |
| c : CH₃-CH =N- | 7.5 - 7.8 | Quartet (q) | 1H | ~7.0 | Deshielded by the C=N bond and coupled to the three methyl protons (b). |
Note: Chemical shifts are solvent-dependent and these are typical predicted values.[1]
¹³C NMR: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum provides the carbon framework of the molecule. The most diagnostic signal is the iminyl carbon (C=N), which appears significantly downfield. Its presence, coupled with the absence of the aldehyde carbonyl carbon (~200 ppm), is definitive proof of imine formation.
Table 2: Predicted ¹³C NMR Data for N-tert-butylethanimine in CDCl₃
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =N | 165 - 175 | The sp²-hybridized iminyl carbon is significantly deshielded by the electronegative nitrogen. |
| -N-C (CH₃)₃ | 50 - 60 | The quaternary carbon of the t-butyl group attached to nitrogen. |
| -N-C(C H₃)₃ | 29 - 32 | The equivalent methyl carbons of the t-butyl group. |
| C H₃-CH=N- | 18 - 25 | The sp³-hybridized methyl carbon adjacent to the imine. |
Experimental Protocol: NMR Sample Preparation and Acquisition
A meticulously prepared sample is crucial for acquiring high-quality, reproducible NMR data.[1]
-
Sample Preparation :
-
Weigh 5-10 mg of purified N-tert-butylethanimine for ¹H NMR (or 25-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard like tetramethylsilane (TMS).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Suspended solids will degrade spectral quality.[1]
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30). Typically, 16-32 scans are sufficient.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A greater number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and measure chemical shifts and coupling constants.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Group Transformation
FTIR spectroscopy is a rapid and powerful technique for confirming the conversion of functional groups. In the synthesis of N-tert-butylethanimine, the key is to observe the appearance of the C=N stretch and the concomitant disappearance of reactant-specific peaks. This direct comparison provides clear, trustworthy evidence of the chemical transformation.[2]
Table 3: Comparative FTIR Analysis of Reactants vs. Product
| Functional Group | Bond | Vibration Type | Typical Wavenumber (cm⁻¹) | Present In |
| Carbonyl | C=O | Stretch | 1720 - 1740 | Acetaldehyde (Reactant) |
| Primary Amine | N-H | Stretch | 3300 - 3400 (two bands) | tert-Butylamine (Reactant)[3] |
| Primary Amine | N-H | Bend | 1580 - 1650 | tert-Butylamine (Reactant) |
| Imine | C=N | Stretch | 1640 - 1660 | N-tert-butylethanimine (Product) [2][4] |
| C-H (sp³) | C-H | Stretch | 2850 - 3000 | All Compounds |
The most definitive evidence is the emergence of the new C=N stretching band while the strong C=O band from acetaldehyde vanishes completely.
Experimental Protocol: FTIR Sample Preparation and Acquisition
-
Sample Preparation : For liquid samples like N-tert-butylethanimine, the simplest method is to use a salt plate (e.g., NaCl or KBr). Place one drop of the purified liquid onto one plate and gently place the second plate on top to create a thin liquid film.
-
Background Spectrum : Place the clean, empty salt plates in the spectrometer and run a background scan. This is critical to subtract the absorbance from atmospheric CO₂ and water vapor, as well as the plates themselves.
-
Sample Spectrum : Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : Identify the key diagnostic peaks as outlined in Table 3.
Mass Spectrometry (MS): The Final Verdict on Mass and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. For N-tert-butylethanimine (C₆H₁₃N), the molecular weight is 99.19 g/mol .
Expected Fragmentation Pattern
In Electron Ionization (EI) MS, the primary fragmentation pathway for imines and amines is alpha-cleavage, where the bond adjacent to the C-N system is broken to form a stable, resonance-stabilized cation.[5][6]
-
Molecular Ion (M⁺˙) : The parent molecule loses an electron to form the molecular ion. For N-tert-butylethanimine, this will appear at an m/z of 99.
-
Alpha-Cleavage : The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the t-butyl group. This results in the most stable and typically most abundant fragment ion (the base peak).
Table 4: Predicted Key Fragments in the EI Mass Spectrum of N-tert-butylethanimine
| m/z Value | Proposed Fragment | Formula | Comments |
| 99 | [CH₃CH=NC(CH₃)₃]⁺˙ | [C₆H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |
| 84 | [CH₃CH=NC(CH₃)₂]⁺ | [C₅H₁₀N]⁺ | Base Peak . Loss of a methyl radical (•CH₃) from the t-butyl group. |
| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | tert-Butyl cation. |
| 42 | [CH₃CH=N]⁺˙ | [C₂H₄N]⁺ | Fragmentation at the N-C(t-Bu) bond. |
The observation of the molecular ion at m/z 99 and, critically, the base peak at m/z 84 provides compelling evidence for the assigned structure.
Experimental Protocol: MS Sample Acquisition
-
Sample Introduction : Introduce a small amount of the purified sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection into a heated probe or through a Gas Chromatography (GC-MS) system, which provides an additional layer of purity confirmation.
-
Ionization : Use a standard Electron Ionization (EI) source, typically at 70 eV.
-
Mass Analysis : Scan a suitable mass range (e.g., m/z 35-200) to detect the molecular ion and all relevant fragments.
-
Data Analysis : Identify the molecular ion peak and rationalize the major fragment ions based on known fragmentation mechanisms like alpha-cleavage.
Comparative Analysis: Alternative & Complementary Methods
While the combination of NMR, FTIR, and MS is exceptionally robust, other techniques can offer complementary information.
-
Raman Spectroscopy : This technique also probes molecular vibrations and is particularly sensitive to symmetric, non-polar bonds. The C=N stretch is Raman-active and can be used to monitor reaction kinetics in situ, a key advantage over FTIR in some experimental setups.[7]
-
Elemental Analysis (CHN Analysis) : This classical method determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. A result that matches the theoretical percentages for C₆H₁₃N (C: 72.66%, H: 13.21%, N: 14.12%) provides strong confirmation of the empirical formula, validating the result from high-resolution mass spectrometry.
In comparison, while valuable, these methods do not provide the detailed structural connectivity information that NMR does, making them complementary rather than primary tools for de novo structure elucidation.
Conclusion: A Synthesis of Evidence
The structural confirmation of a newly synthesized molecule like N-tert-butylethanimine is not achieved by a single "magic bullet" technique. Instead, it is the result of a logical and systematic integration of complementary data.
-
FTIR confirms the transformation of the aldehyde and amine functional groups into an imine.
-
Mass Spectrometry verifies the correct molecular weight and shows a fragmentation pattern consistent with the proposed structure.
-
¹³C NMR maps the carbon backbone, confirming the number and type of carbon environments.
-
¹H NMR reveals the precise proton connectivity and relative stereochemistry, serving as the final, detailed blueprint of the molecule.
When the data from these four techniques converge to tell the same, consistent story, a researcher can have the highest degree of confidence in their structural assignment. This multi-modal approach embodies the principles of scientific integrity and is the standard by which all structural elucidation should be measured.
References
- A Researcher's Guide to Confirming C=N Bond Formation with FTIR Spectroscopy. (2025). Benchchem.
- Application Note: Protocol for ¹H and ¹³C NMR Characteriz
- Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. (2025). Request PDF.
- FTIR Spectroscopy around C=N stretching bond frequency for pristine... (n.d.).
- Mass Spectrometry Part 8 - Fragment
- The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. (n.d.).
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
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A Comparative Guide to the Reactivity of N-Ethylidene-2-methylpropan-2-amine and other Aliphatic Imines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imines, characterized by a carbon-nitrogen double bond, are fundamental functional groups in organic chemistry, serving as crucial intermediates in the synthesis of a vast array of nitrogen-containing compounds, including pharmaceuticals and other bioactive molecules. The reactivity of the imine bond dictates its utility in synthetic transformations. This guide provides an in-depth comparative analysis of the reactivity of N-Ethylidene-2-methylpropan-2-amine, a sterically hindered aliphatic imine, with other less sterically encumbered aliphatic imines. We will explore key reactions—hydrolysis, reduction, and nucleophilic addition—supported by experimental data and mechanistic insights to provide a clear understanding of how structure dictates reactivity in this important class of compounds.
The central theme of this guide revolves around the significant steric influence of the tert-butyl group in this compound. This bulky substituent dramatically modulates the accessibility of the electrophilic imine carbon and the basic nitrogen atom, leading to distinct reactivity profiles when compared to its less hindered counterparts.
Understanding Imine Reactivity: The Interplay of Steric and Electronic Effects
The reactivity of an imine is primarily governed by two key factors:
-
Electronic Effects: The electronegativity difference between carbon and nitrogen polarizes the C=N bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. Electron-donating groups on the nitrogen or carbon atoms can decrease this electrophilicity, while electron-withdrawing groups enhance it.
-
Steric Effects: The size of the substituents attached to the imine carbon and nitrogen atoms can significantly hinder the approach of nucleophiles or reagents.[1] This steric hindrance can dramatically slow down or even prevent reactions that would otherwise be facile.
This compound, with its bulky tert-butyl group attached to the nitrogen, serves as an excellent case study for the profound impact of steric hindrance on imine reactivity.
Comparative Reactivity Analysis
We will now delve into a comparative analysis of the reactivity of this compound in three fundamental reaction types: hydrolysis, reduction, and nucleophilic addition. For comparison, we will consider other aliphatic imines with varying degrees of steric hindrance around the nitrogen atom, such as N-ethylidenemethanamine (derived from methylamine) and N-ethylidenepropan-1-amine (derived from propylamine).
Hydrolysis: The Stability of the Imine Bond
Imine hydrolysis is the reverse of its formation, cleaving the C=N bond to yield the corresponding aldehyde/ketone and primary amine. This reaction is typically acid-catalyzed.[2] The stability of an imine towards hydrolysis is a critical factor in its isolation and use in multi-step syntheses.
Mechanism of Acid-Catalyzed Imine Hydrolysis
The generally accepted mechanism for acid-catalyzed imine hydrolysis involves the following steps:
Caption: Generalized mechanism of imine reduction with NaBH₄.
Experimental Observations and Comparative Analysis
The steric hindrance of the tert-butyl group in this compound is expected to play a significant role in its reduction. While NaBH₄ is a relatively small nucleophile, the bulky substituent can still impede its approach to the imine carbon.
| Imine | N-Substituent | Typical Reaction Conditions for Reduction with NaBH₄ | Relative Reduction Rate (Predicted) |
| N-ethylidenemethanamine | Methyl | MeOH, 0 °C to rt | Fast |
| N-ethylidenepropan-1-amine | n-Propyl | MeOH, rt | Moderate |
| This compound | tert-Butyl | MeOH, reflux or prolonged reaction times | Slow |
Experimental evidence from related systems suggests that sterically hindered imines require more forcing conditions for complete reduction with sodium borohydride. [3]For instance, while less hindered imines can be reduced at room temperature or below, the reduction of this compound would likely necessitate elevated temperatures or longer reaction times to achieve a comparable yield. This decreased reactivity can be exploited for selective reductions in molecules containing multiple imine functionalities with varying steric environments.
Nucleophilic Addition: Carbon-Carbon Bond Formation
The addition of organometallic reagents, such as Grignard reagents (RMgX), to imines is a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of α-substituted amines.
Mechanism of Grignard Addition to Imines
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic imine carbon.
Caption: Generalized mechanism of Grignard reagent addition to an imine.
Experimental Observations and Comparative Analysis
The steric hindrance of the tert-butyl group in this compound presents a significant challenge for the addition of bulky nucleophiles like Grignard reagents.
| Imine | N-Substituent | Reactivity with Grignard Reagents (e.g., CH₃MgBr) | Predicted Outcome |
| N-ethylidenemethanamine | Methyl | High | Good yield of the corresponding α-branched amine. |
| N-ethylidenepropan-1-amine | n-Propyl | Moderate | Moderate to good yield, may require slightly more forcing conditions. |
| This compound | tert-Butyl | Low | Reaction is likely to be very slow or may not proceed to a significant extent due to severe steric hindrance. [4]Side reactions like enolization of the imine or reduction of the Grignard reagent may become competitive. |
Studies on sterically hindered ketones have shown that Grignard additions can be significantly retarded or even completely inhibited. [4]A similar trend is expected for imines. The bulky tert-butyl group in this compound effectively shields the imine carbon from the approach of the Grignard reagent. This makes nucleophilic addition challenging, and alternative, less sterically demanding organometallic reagents or the use of catalysts might be necessary to achieve the desired transformation.
Experimental Protocols
The following are generalized, representative protocols for the reactions discussed. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Imine Hydrolysis
-
Dissolve the imine (1.0 eq.) in a suitable solvent (e.g., THF, acetone).
-
Add an aqueous acid solution (e.g., 1 M HCl) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Imine Reduction with NaBH₄
-
Dissolve the imine (1.0 eq.) in a protic solvent (e.g., methanol, ethanol) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). For sterically hindered imines, heating may be required.
-
Carefully quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the crude amine.
-
Purify by distillation or column chromatography as needed.
Protocol 3: General Procedure for Grignard Addition to Imines
-
To a solution of the imine (1.0 eq.) in an anhydrous ethereal solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., nitrogen, argon), add the Grignard reagent (1.1-1.5 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amine by column chromatography or distillation.
Conclusion
The reactivity of this compound is profoundly influenced by the steric bulk of its tert-butyl group. Compared to less hindered aliphatic imines, it exhibits:
-
Enhanced stability towards hydrolysis , making it a more robust functional group in multi-step syntheses.
-
Reduced reactivity in reduction reactions , often requiring more forcing conditions to achieve complete conversion.
-
Significantly lower susceptibility to nucleophilic addition from bulky reagents like Grignards, which can be a limitation or an opportunity for selective transformations.
This comparative guide underscores the critical role of steric effects in modulating the reactivity of imines. A thorough understanding of these principles allows for the rational design of synthetic strategies and the prediction of reaction outcomes, which is of paramount importance in the fields of chemical research and drug development.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Bhattacharyya, S. (2000). Sodium Borohydride: A Versatile Reducing Agent. Journal of the Indian Institute of Science, 80, 35-54.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837.
- Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510.
- Love, B. E., & Raje, P. S. (1995). A convenient synthesis of N-tert-butyl-α-phenylnitrone. The Journal of Organic Chemistry, 60(10), 3243–3244.
- Maruoka, K., & Yamamoto, H. (1989). Organoaluminum-promoted Claisen rearrangement of allyl vinyl ethers. Angewandte Chemie International Edition in English, 28(5), 626-627.
- O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(9), 651–660.
- Periasamy, M., & Devasagayaraj, A. (1992). A simple and convenient procedure for the reduction of imines to secondary amines using sodium borohydride-nickel chloride system. Tetrahedron Letters, 33(26), 3843-3844.
- Sandhu, J. S., Mohan, S., & Singh, G. (1987). A convenient synthesis of secondary amines via reduction of imines using sodium borohydride in methanol. Chemistry and Industry, (15), 529.
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The Strategic Advantage of Steric Influence: A Comparative Guide to N-tert-Butanesulfinyl Imines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the quest for stereochemical control is paramount. The ability to selectively generate a single enantiomer of a chiral molecule is a cornerstone of drug discovery and development, where biological activity is often confined to a specific stereoisomer. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries have proven to be reliable and effective. This guide provides an in-depth technical comparison of N-tert-butanesulfinyl imines, versatile and powerful chiral auxiliaries, against other alternatives in key organic transformations. We will delve into the mechanistic underpinnings of their efficacy, supported by experimental data, to illuminate the distinct advantages conferred by the sterically demanding N-tert-butyl group.
The N-tert-Butanesulfinyl Group: A Pillar of Asymmetric Induction
N-tert-butanesulfinyl imines, derived from the readily available and enantiopure tert-butanesulfinamide, have emerged as exceptionally useful intermediates for the asymmetric synthesis of a wide array of nitrogen-containing compounds.[1][2] The power of this chiral auxiliary lies in a combination of electronic and steric effects, which work in concert to direct the approach of nucleophiles to the imine carbon with a high degree of stereocontrol.
The electron-withdrawing nature of the sulfinyl group activates the imine for nucleophilic attack.[2] However, the most profound influence arises from the sterically bulky tert-butyl group attached to the sulfur atom. This group effectively shields one face of the imine, compelling nucleophiles to approach from the less hindered face, thereby establishing a new stereocenter with high diastereoselectivity.[3][4] Following the nucleophilic addition, the N-tert-butanesulfinyl group can be readily cleaved under mild acidic conditions to furnish the desired chiral amine.[5]
Asymmetric Addition of Organometallic Reagents: A Comparative Analysis
One of the most significant applications of N-tert-butanesulfinyl imines is in the asymmetric addition of organometallic reagents to generate chiral amines. This transformation is fundamental in the synthesis of numerous biologically active molecules.
Comparison with Other Chiral Imines:
| Chiral Auxiliary/Method | Typical Diastereomeric Ratio (d.r.) | Advantages | Disadvantages |
| N-tert-Butanesulfinyl Imines | >95:5 | High diastereoselectivity, broad substrate scope, readily available in both enantiomeric forms, easily cleaved auxiliary.[6] | Stoichiometric use of the chiral auxiliary. |
| N-Phosphinoyl Imines | 80:20 to 95:5 | Good to high diastereoselectivity. | Often require cryogenic temperatures, cleavage of the P-N bond can be challenging. |
| Chiral N-Oxathiazolidine Imines | 90:10 to >99:1 | Excellent diastereoselectivity. | Preparation of the auxiliary can be multi-step, limited commercial availability. |
| Catalytic Asymmetric Addition | Variable | Atom economical. | Catalyst development can be challenging, may have limited substrate scope, optimization of reaction conditions is often required. |
Causality Behind Experimental Choices: The preference for N-tert-butanesulfinyl imines in many synthetic campaigns stems from their reliability and broad applicability. The predictable stereochemical outcome, governed by the sterically directing tert-butyl group, minimizes the need for extensive reaction optimization. The commercial availability of both enantiomers of tert-butanesulfinamide further enhances their utility, allowing for the synthesis of either enantiomer of the target amine.[5]
Experimental Protocol: Asymmetric Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imine
Materials:
-
(R)-N-tert-Butanesulfinyl imine (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the (R)-N-tert-butanesulfinyl imine in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding N-tert-butanesulfinyl amine.
Self-Validating System: The high diastereoselectivity of this reaction can be readily confirmed by NMR analysis of the crude product, where the signals corresponding to the major diastereomer will be significantly more intense than those of the minor diastereomer.
The N-tert-Butyl Group as a Directing Group in Lithiation Reactions
Beyond its role in chiral auxiliaries, the N-tert-butyl group can also serve as a powerful directing group in ortho-lithiation reactions. While not an imine application, this highlights the broader utility of the tert-butyl group in controlling reactivity. In electrophilic aromatic substitution, the tert-butyl group is known to be an ortho-para director, albeit with significant steric hindrance at the ortho position.[7] However, in directed ortho-metalation, the coordinating ability of a heteroatom-containing group bearing a tert-butyl substituent can direct deprotonation to the adjacent ortho position.
N-tert-Butylethanimine in Ligand Synthesis for Catalysis
The steric bulk of the tert-butyl group is a valuable feature in the design of ligands for transition metal catalysis. Phenoxy-imine ligands bearing bulky tert-butyl groups are used to protect the metal center, enhance the stability of the catalytically active species, and improve the solubility of the complex.[8] The tert-butyl groups create a sterically hindered environment around the metal center, which can influence the selectivity of the catalytic reaction. For instance, in olefin polymerization, the substituents on the imine ligand play a crucial role in determining the polymer's properties.[9] Chiral N-(tert-butyl)-N-methylaniline type ligands have also been successfully employed in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivity.[10]
Protection of Aldehydes and Ketones
While acetals and ketals are the most common protecting groups for aldehydes and ketones, imine formation with sterically hindered amines like tert-butylamine can also serve this purpose under specific conditions.[11][12] The bulky tert-butyl group can render the imine less susceptible to nucleophilic attack compared to less hindered imines. However, the stability of such imines can be an issue, and they are generally less robust than acetal protecting groups.
Comparison of Protecting Groups for Aldehydes:
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| N-tert-Butyl Imine | RCHO + t-BuNH2, dehydrating agent | Mild acid | Simple formation. | Generally less stable than acetals, susceptible to hydrolysis.[13] |
| Dimethyl Acetal | RCHO + MeOH, acid catalyst | Aqueous acid | Stable to bases and nucleophiles. | Can be challenging to form with hindered aldehydes. |
| 1,3-Dioxolane | RCHO + ethylene glycol, acid catalyst | Aqueous acid | Very stable, favored for many applications.[14] | Requires diol for formation. |
| 1,3-Dithiane | RCHO + 1,3-propanedithiol, Lewis acid | HgCl2, CaCO3 or other methods | Extremely stable, allows for umpolung reactivity.[14] | Deprotection requires toxic mercury salts or other harsh conditions. |
Visualizing Reaction Pathways
Caption: Asymmetric addition to an N-tert-butanesulfinyl imine.
Caption: Comparison of aldehyde protecting group strategies.
Conclusion
N-tert-Butanesulfinyl imines represent a powerful and versatile class of chiral auxiliaries that have had a profound impact on the field of asymmetric synthesis. The strategic placement of the sterically demanding tert-butyl group provides a reliable and predictable method for controlling the stereochemical outcome of nucleophilic additions to the imine carbon-nitrogen double bond. When compared to other methods for the synthesis of chiral amines, the use of N-tert-butanesulfinyl imines offers a compelling combination of high stereoselectivity, broad substrate scope, operational simplicity, and ready availability of the chiral auxiliary. For researchers and professionals in drug development, the reliability and predictability of this methodology make it an invaluable tool in the efficient construction of complex chiral molecules.
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N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 2021.
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Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 2014.
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Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Chemical Science, 2024.
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Don't Be Futyl, Learn The Butyls. Master Organic Chemistry, 2011.
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tert-Butanesulfinimines: structure, synthesis and synthetic applications. Chemical Society Reviews, 2009.
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N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Arkivoc, 2021.
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Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Chemistry – A European Journal, 2022.
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The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 1999.
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Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv, 2023.
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N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 2021.
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tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv, 2024.
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How to detect imine from schiff base formation reaction? ECHEMI, 2019.
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A Convenient Protecting Group for Aldehydes. ResearchGate, 2008.
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Chiral N-(tert-Butyl)-N-methylaniline Type Ligands: Synthesis and Application to Palladium-Catalyzed Asymmetric Allylic Alkylation. ResearchGate, 2012.
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Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 2020.
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Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins. Polymers, 2022.
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N - tert -Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. ResearchGate, 2021.
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1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal.
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What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange, 2017.
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N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journals, 2021.
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N‐tert‐Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Angewandte Chemie International Edition, 2002.
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Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization. Polymers, 2022.
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Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 2021.
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Directed (ortho) Metallation. University of Rochester.
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Synthesis and Applications of tert-Butanesulfinamide. ResearchGate, 2014.
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Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University.
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Different Schiff Bases—Structure, Importance and Classification. Molecules, 2022.
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Aldehydes & Ketones: The Ultimate Guide to Protecting Groups! YouTube, 2019.
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Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis. Dalton Transactions, 2023.
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Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Mini-Reviews in Organic Chemistry, 2019.
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tert-Butylazomethine in Organic Synthesis: Application Notes and Protocols. Benchchem.
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A Comparative Guide to the Application of N-Ethylidene-2-methylpropan-2-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth technical comparison of N-Ethylidene-2-methylpropan-2-amine, a sterically hindered imine, and its applications in modern organic synthesis. We will explore its performance in key synthetic transformations and objectively compare it with a close structural analog, N-tert-butylmethanimine. This analysis is supported by experimental data and detailed protocols to provide researchers with actionable insights for reaction optimization and catalyst selection.
Introduction: The Role of Sterically Hindered Imines in Synthesis
Imines, characterized by a carbon-nitrogen double bond, are fundamental intermediates in a vast array of organic reactions.[1][2] Their reactivity as electrophiles makes them crucial building blocks for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and natural products.[3] Among the diverse class of imines, those bearing sterically bulky substituents on the nitrogen atom, such as the tert-butyl group, exhibit unique reactivity and selectivity. This steric hindrance can influence the stereochemical outcome of reactions and enhance the stability of the imine itself.
This compound (also known as N-Ethylidene-tert-butylamine) and its simpler analog, N-tert-butylmethanimine, are two such sterically hindered imines. While both share the N-tert-butyl moiety, the presence of a methyl group on the imine carbon of this compound introduces subtle yet significant differences in their electronic and steric profiles, impacting their performance in various synthetic applications. This guide will delve into a comparative analysis of these two imines, with a focus on their synthesis and potential applications.
Synthesis of N-Alkylidene-tert-butylamines: A Comparative Overview
The synthesis of both this compound and N-tert-butylmethanimine typically involves the condensation reaction between tert-butylamine and the corresponding aldehyde (acetaldehyde or formaldehyde, respectively). The primary challenge in this synthesis is the removal of the water byproduct to drive the reaction equilibrium towards the imine product. Two common methods for achieving this are azeotropic distillation and microwave-assisted synthesis.
Table 1: Comparison of Synthesis Methods for N-tert-butylmethanimine
| Parameter | Method 1: Azeotropic Distillation | Method 2: Microwave-Assisted Synthesis |
| Yield | 75-85% | 90-95% |
| Purity | >98% (after distillation) | >99% (crude) |
| Reaction Time | 4-6 hours | 10-15 minutes |
| Temperature | Reflux (approx. 80-110 °C) | 120 °C |
| Pressure | Atmospheric | Sealed vessel (up to 20 bar) |
| Solvent | Toluene or Benzene | Solvent-free |
| Catalyst | p-Toluenesulfonic acid (catalytic) | None required |
| Work-up | Distillation | Filtration |
Data synthesized from a comparative guide on the synthesis of tert-Butylazomethine.[4]
The data clearly indicates that microwave-assisted synthesis offers significant advantages in terms of reaction time, yield, and purity, while also aligning with the principles of green chemistry by eliminating the need for a solvent.[4]
This protocol provides a representative procedure for the efficient synthesis of N-tert-butylmethanimine. A similar approach can be adapted for the synthesis of this compound by substituting paraformaldehyde with acetaldehyde.
Materials:
-
tert-Butylamine
-
Paraformaldehyde
-
Microwave reactor with sealed vessel capabilities
Procedure:
-
In a microwave-safe sealed vessel, combine tert-butylamine and paraformaldehyde in a 1:1 molar ratio.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes. The pressure will increase within the sealed vessel.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product can be purified by filtration to remove any unreacted paraformaldehyde.
Causality Behind Experimental Choices: The use of a sealed vessel in microwave synthesis is crucial. It allows the temperature of the reaction mixture to rise above the boiling points of the reactants, significantly accelerating the reaction rate. The solvent-free condition not only makes the process greener but also simplifies the work-up procedure.
Comparative Applications in Organic Synthesis
While specific comparative studies detailing the performance of this compound against other imines in named reactions are not abundant in publicly available literature, we can infer their relative reactivity based on general principles of organic chemistry and the known applications of similar imines. The primary role of these imines is as electrophilic partners in reactions that form new carbon-carbon or carbon-heteroatom bonds.
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[5] This reaction is a cornerstone of organic synthesis for the construction of nitrogen-containing molecules. The core of the Mannich reaction involves the nucleophilic addition of an enol or enolate to an iminium ion, which is formed in situ from an amine and an aldehyde.
Diagram 1: Generalized Mechanism of the Mannich Reaction
Caption: The Mannich reaction proceeds via the formation of an electrophilic iminium ion, which is then attacked by a nucleophilic enol or enolate.
In the context of this compound and N-tert-butylmethanimine, these compounds can be pre-formed and then used in the Mannich reaction, or the corresponding amine (tert-butylamine) and aldehyde can be used to generate the iminium ion in situ. The steric bulk of the tert-butyl group can influence the stereoselectivity of the Mannich reaction, particularly in asymmetric variants.
While direct comparative data is scarce, the application of the simpler analog, N-tert-butylmethanimine, provides valuable insight into the potential utility of this compound. N-tert-butylmethanimine serves as a key intermediate in the synthesis of the antimalarial drug candidate GSK369796 (N-tert-Butyl Isoquine).[6] This highlights the role of such sterically hindered imines in the construction of complex and biologically active molecules.
Diagram 2: Role of N-tert-butylmethanimine in Synthesis
Caption: N-tert-butylmethanimine acts as a crucial building block in the multi-step synthesis of the antimalarial compound GSK369796.
Conclusion and Future Outlook
This compound and its analog N-tert-butylmethanimine are valuable sterically hindered imines in organic synthesis. While microwave-assisted synthesis provides a rapid and efficient route to these compounds, a significant gap exists in the literature regarding direct, quantitative comparisons of their performance in key chemical transformations. The established role of N-tert-butylmethanimine in pharmaceutical synthesis suggests that this compound holds similar promise.
Future research should focus on systematic studies that benchmark the reactivity, selectivity, and yield of these and other sterically hindered imines in a variety of synthetically important reactions, such as the Mannich, Ugi, and Passerini reactions. Such data would be invaluable to researchers in selecting the optimal building blocks and reaction conditions for the synthesis of complex nitrogen-containing molecules.
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The Strategic Synthesis of Chiral Amines: A Cost-Benefit Analysis of N-tert-Butanesulfinyl Imines in Large-Scale Production
A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and stereocontrolled construction of chiral amines is a cornerstone of modern drug development. More than 80% of all drugs and drug candidates feature an amine functional group, many of which are chiral and challenging to prepare.[1] This guide provides an in-depth cost-benefit analysis of a powerful and widely adopted methodology: the use of N-tert-butanesulfinyl imines, derived from the versatile chiral auxiliary, tert-butanesulfinamide (often referred to as Ellman's auxiliary).
While the specific term "N-tert-butylethanimine" may be ambiguous, the underlying query points to the broad and critical class of N-tert-butyl imines used in synthesis. Among these, the N-tert-butanesulfinyl imines stand out for their robustness, high stereoselectivity, and proven scalability, making them a focal point for any serious discussion on large-scale chiral amine production.[1][2] This analysis will compare the sulfinamide methodology against prominent alternatives, providing the technical insights and experimental data necessary for informed decision-making in a production environment.
The Central Role of tert-Butanesulfinamide
Introduced by Jonathan A. Ellman in 1997, enantiopure 2-methyl-2-propanesulfinamide (tert-butanesulfinamide) has become a gold standard chiral auxiliary.[2][3][4] Its widespread adoption in both academic and industrial settings stems from a combination of factors:
-
High Stereocontrol: The bulky tert-butanesulfinyl group acts as a powerful chiral directing group, enabling highly diastereoselective additions of a wide array of nucleophiles to the imine C=N bond.[2][5]
-
Broad Substrate Scope: The methodology is applicable to a vast range of aldehydes and ketones, allowing for the synthesis of diverse α-branched and α,α-dibranched amines, amino alcohols, and amino acids.[2][6]
-
Operational Simplicity: The formation of the sulfinyl imine and its subsequent cleavage occur under mild conditions, compatible with many functional groups.[2]
-
Recyclable Auxiliary: Practical processes have been developed to recycle the chiral auxiliary, a critical factor for improving the atom economy and cost-effectiveness of large-scale syntheses.[7]
The general workflow, prized for its reliability, is a three-step process: condensation to form the N-tert-butanesulfinyl imine, diastereoselective nucleophilic addition, and finally, acidic hydrolysis to release the desired chiral primary amine.[8]
Caption: Decision workflow for selecting a large-scale synthesis strategy.
Experimental Protocols
To provide a practical context, below are representative, detailed methodologies.
Protocol 1: Synthesis of N-tert-Butanesulfinyl Imine
This procedure is a general method for the condensation of an aldehyde with tert-butanesulfinamide.
Materials:
-
Aldehyde (1.0 equiv)
-
(R)- or (S)-tert-Butanesulfinamide (1.05 equiv)
-
Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred suspension of anhydrous CuSO₄ in anhydrous DCM at room temperature, add the aldehyde followed by the tert-butanesulfinamide.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the CuSO₄.
-
Wash the celite pad with additional DCM.
-
Concentrate the combined filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.
Causality: Anhydrous CuSO₄ acts as a Lewis acid to activate the carbonyl group of the aldehyde and as an efficient water scavenger, driving the condensation equilibrium towards the imine product. [9]
Protocol 2: Diastereoselective Grignard Addition and Deprotection
This protocol details the nucleophilic addition to the sulfinyl imine and subsequent removal of the auxiliary.
Materials:
-
N-tert-Butanesulfinyl Imine (1.0 equiv) from Protocol 1
-
Grignard Reagent (e.g., Phenylmagnesium Bromide, 3.0 M in Et₂O) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
4 M HCl in Dioxane
Procedure:
-
Dissolve the crude N-tert-butanesulfinyl imine in anhydrous THF and cool the solution to -48 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent dropwise over 30 minutes, maintaining the internal temperature below -40 °C.
-
Stir the reaction mixture at -48 °C for 3-5 hours, monitoring for completion by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-tert-butanesulfinyl-protected amine.
-
Dissolve the crude product in a minimal amount of methanol and add the 4 M HCl in dioxane solution.
-
Stir for 1 hour at room temperature. The deprotection results in the precipitation of the amine hydrochloride salt. [7]9. Isolate the chiral amine salt by filtration. The tert-butanesulfinamide auxiliary can be recovered from the filtrate for recycling.
Causality: The stereochemical outcome is directed by the formation of a rigid six-membered chair-like transition state involving the magnesium atom of the Grignard reagent, which is chelated by the oxygen and nitrogen atoms of the sulfinyl imine. This forces the nucleophile to attack from the less sterically hindered face of the imine, as dictated by the bulky tert-butyl group. [9]
Conclusion
For large-scale synthesis of chiral amines, the N-tert-butanesulfinamide methodology offers a compelling balance of cost, reliability, and versatility. While catalytic asymmetric methods are more atom-economical in theory, their high development costs, catalyst sensitivity, and often narrower substrate scope can make them less practical for diverse and complex targets.
The Ellman auxiliary method stands out for its predictability and robustness. It has been employed on metric ton scales for the production of drug candidates and approved drugs, a testament to its industrial viability. [1]The ability to recycle the chiral auxiliary significantly improves its economic profile, making it a highly strategic choice for drug development professionals who require a reliable, scalable, and broadly applicable route to essential chiral amine building blocks.
References
- BenchChem. (n.d.). The Versatility of tert-Butylamine in the Synthesis of Key Pharmaceutical Agents.
- News Story. (n.d.). Multiple applications of tert-Butylsulfinamide.
- González-Orozco, J., et al. (n.d.). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. PMC.
- Wikipedia. (n.d.). tert-Butanesulfinamide.
- Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis and Applications of tert-Butanesulfinamide.
- Sigma-Aldrich. (n.d.). Ellman's Sulfinamides.
- Cayman Chemical. (n.d.). N-tert-butyl-α-Phenylnitrone (PBN, CAS Number: 3376-24-7).
- ResearchGate. (n.d.). Catalytic Methods for Imine Synthesis.
- Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed.
- RSC Publishing. (n.d.). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines.
- Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines.
- NIH. (n.d.). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.
- ResearchGate. (n.d.). An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines.
- PubMed. (2009). Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide.
- Beilstein Journal of Organic Chemistry. (n.d.). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles.
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- 4. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
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- 8. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Ethylidene-2-methylpropan-2-amine: A Guide to Safe and Compliant Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-Ethylidene-2-methylpropan-2-amine, moving beyond mere instruction to explain the critical reasoning behind each procedural choice. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
PART 1: CORE DIRECTIVE - Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound presents a multifaceted risk profile that demands careful and deliberate action.
Hazard Profile of this compound
A review of the Safety Data Sheet (SDS) reveals several key hazards that directly inform our disposal protocol. This information is summarized in the table below.
| Hazard Classification | Description | GHS Pictogram |
| Flammable Liquid | Combustible liquid. | 🔥 |
| Acute Toxicity (Oral & Dermal) | Harmful if swallowed or in contact with skin. | ❗ |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | corrosive |
| Serious Eye Damage | Causes serious eye damage. | corrosive |
| Respiratory Irritation | May cause respiratory irritation. | ❗ |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | health hazard |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | health hazard |
Data synthesized from publicly available Safety Data Sheets.
The corrosive nature of this compound, combined with its flammability and toxicity, necessitates a disposal strategy that prevents accidental contact, fire, and environmental contamination. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1][2]
PART 2: PROCEDURAL BLUEPRINT - A Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] The following protocol is designed to ensure compliance with these regulations and to mitigate the risks identified above.
Step 1: Waste Identification and Classification
The first crucial step is to classify this compound as a hazardous waste.[4] Based on its properties, it falls into multiple hazard categories, including flammable and corrosive. This classification is the foundation for all subsequent handling and disposal decisions.
Step 2: Container Selection and Management
The Principle of Compatibility: The selection of an appropriate waste container is critical to prevent dangerous chemical reactions.[5] For this compound, a corrosive and flammable liquid, a high-density polyethylene (HDPE) or glass container is recommended.[2] Metal containers should be avoided as acids and bases can cause corrosion.[6]
Container Handling:
-
Ensure the waste container is clean and dry before use.
-
Never reuse a container that previously held an incompatible chemical.[7]
-
Leave at least 10% headspace in the container to allow for vapor expansion.[8]
-
Keep the container securely sealed at all times, except when adding waste.[9][10]
Step 3: Proper Labeling of Hazardous Waste
Accurate and clear labeling is a legal requirement and a vital safety measure.[11] The hazardous waste label must include the following information:
-
The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.[14]
-
A clear indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").[11]
-
The accumulation start date , which is the date the first drop of waste is added to the container.[15]
-
The name and contact information of the generating researcher or laboratory.[16]
Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][17]
Key SAA Requirements:
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Store the waste container in a secondary containment bin to prevent spills.[10]
-
Segregate this compound waste from incompatible materials. For example, keep it separate from strong oxidizing agents.[9]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4]
Step 5: Arranging for Waste Pickup and Disposal
Once the waste container is full or has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), it must be removed by trained hazardous waste professionals.[4][9]
Procedure for Requesting Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department.[14]
-
Complete a hazardous waste pickup request form, providing all the information from the waste label.[18]
-
Follow your institution's specific procedures for scheduling the pickup.
The EHS office will then arrange for a licensed hazardous waste disposal company to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[1]
PART 3: VISUALIZATION & LOGICAL FLOW
To provide a clear and concise overview of the disposal workflow, the following diagram illustrates the decision-making process and procedural steps.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the "why" behind each step and adhering to these detailed protocols, researchers can confidently manage this hazardous waste stream, protecting themselves, their colleagues, and the wider community.
References
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Hazardous Waste Container Labeling Requirements. (2020, December 1). Retrieved from [Link]
-
Laboratory Waste Management Guidelines. (n.d.). Retrieved from [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
HWH Environmental. Hazardous Waste Labeling: What You Need to Know. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
UC Davis Safety Services. (2020, April 17). Hazardous Waste Storage & Labeling. Retrieved from [Link]
-
Environmental Health and Safety Office. Waste Container Compatibility. Retrieved from [Link]
-
ACTenviro. (2024, November 20). RCRA Hazardous Waste Labeling Requirements: A Comprehensive Guide. Retrieved from [Link]
-
Baylor University Environmental Health & Safety. Appendix I: Chemical Compatibility and Container Information. Retrieved from [Link]
-
Chemical Compatibility for Waste Accumulation Guideline. (n.d.). Retrieved from [Link]
-
What To Include On A Chemical Waste Label. (2020, May 30). Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
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Texas A&M University-San Antonio. Laboratory Waste Pickup Request. Retrieved from [Link]
-
UCLA Environment, Health & Safety. Chemical Waste Containers. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]
-
University of California, Berkeley, College of Chemistry. H&S Section 6: Hazardous Materials Recycling & Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Containers. Retrieved from [Link]
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Tion. Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]
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Vanderbilt University Medical Center. Hazardous Waste Disposal. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling N-Ethylidene-2-methylpropan-2-amine
This guide provides essential safety protocols and logistical information for the handling and disposal of N-Ethylidene-2-methylpropan-2-amine. As this specific imine is not widely documented, this directive synthesizes data from its precursor molecules, acetaldehyde and tert-butylamine, and established best practices for handling volatile, flammable, and corrosive organic amines. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.
Hazard Analysis: Understanding the Risks
This compound is an imine formed from acetaldehyde and tert-butylamine. Its hazard profile is inferred from these precursors, which are both volatile and hazardous.
-
Acetaldehyde: An extremely flammable liquid and vapor that may form explosive peroxides upon prolonged contact with air.[1][2][3] It is a suspected carcinogen and causes serious eye and respiratory irritation.[1][2]
-
tert-Butylamine: A flammable and corrosive liquid with a pungent, ammonia-like odor.[4][5] It can cause severe skin burns and eye damage.
Therefore, this compound should be presumed to be a volatile, flammable, corrosive, and potentially carcinogenic liquid that poses significant risks through inhalation, skin/eye contact, and ingestion. All handling must occur within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE approach is mandatory to mitigate the identified hazards. The following table summarizes the required equipment.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Tightly fitting safety goggles are essential to protect against splashes and vapors. A full face shield worn over the goggles provides an additional layer of protection for the entire face.[1][6] |
| Hands | Double Gloving: Butyl-rubber or Neoprene over Nitrile | A single glove may not provide sufficient protection. Double gloving with a robust outer glove like butyl-rubber (recommended for acetaldehyde with a breakthrough time of 480 min) or neoprene offers enhanced chemical resistance.[1][6] An inner nitrile glove provides dexterity and backup protection. |
| Body | Flame-Resistant Lab Coat | A flame-resistant (FR) or flame-retardant lab coat is crucial due to the high flammability of the compound. Ensure it is fully buttoned with sleeves of adequate length.[1][7] |
| Respiratory | NIOSH-approved Respirator (as needed) | All work must be conducted in a chemical fume hood.[1] If there is a potential for exposure above permissible limits (e.g., during a large spill or system failure), a NIOSH-approved full-face respirator with an organic vapor cartridge is required.[3][4] |
| Legs/Feet | Full-Length Pants & Closed-Toe Shoes | Full-length pants and closed-toe shoes made of a non-porous material (e.g., leather) are required to protect the lower body from potential splashes.[1][4] |
Operational Plan: Step-by-Step PPE Protocol
Adherence to a strict donning and doffing procedure is critical to prevent cross-contamination.
Donning PPE
-
Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don the second, more robust pair of gloves (butyl-rubber or neoprene), ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Eye/Face Protection: Put on safety goggles first, followed by the face shield.
-
Final Check: Perform a final check to ensure there is no exposed skin.
Doffing PPE
This process is designed to remove the most contaminated items first.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the sides or straps. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing. Place it in a designated container for laundering or disposal.
-
Inner Gloves: Remove the inner nitrile gloves using the same technique as the outer gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Caption: PPE Donning and Doffing Workflow for Handling Hazardous Imines.
Spill and Emergency Procedures
Immediate and correct response to a spill is vital.
-
Minor Spill (<100 mL within a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., dry sand, soda ash) to contain the spill.[4]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[2][7]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (>100 mL or outside a fume hood):
-
Evacuate the laboratory immediately.
-
Activate the fire alarm if there is a risk of fire.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety).
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated PPE: All disposable PPE (gloves, etc.) must be placed in a designated hazardous waste container immediately after use.
-
Spill Cleanup Materials: Absorbent materials and any other items used for spill cleanup must be collected in a sealed, labeled hazardous waste container.
Disposal Protocol:
-
Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[8]
-
Storage: Store waste containers in a cool, well-ventilated area designated for hazardous waste, away from ignition sources and incompatible materials like strong acids or oxidizers.[8][9]
-
Pickup: Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal service.[8] Do not pour amine waste down the drain.[8]
References
- A Complete Guide to Acetaldehyde Safety & Risk Management. CloudSDS.
- Standard Operating Procedure for the use of Acetaldehyde. Western Carolina University.
- tert-BUTYLAMINE HAZARD SUMMARY. New Jersey Department of Health.
- Safety D
- SAFETY D
- tert-Butylamine.
- Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- tert-Butylamine - Safety D
- SAFETY DATA SHEET: tert-Butylamine. Sigma-Aldrich.
- Standard Operating Procedures for Ethyleneimine. UCLA.
- Handling and Storage of Air-Sensitive tert-Butylamine. Benchchem.
- Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories.
- What are the Health and Safety Guidelines for Using Amines?.
- SAFETY DATA SHEET: 2-(Methylamino)ethanol. Sigma-Aldrich.
- Amine Disposal For Businesses. Collect and Recycle.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
